Uracil-15N2
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1,3-15N2)1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)/i5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAKRJDGNUQOIC-MPOCSFTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[15NH]C(=O)[15NH]C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30480694 | |
| Record name | Uracil-15N2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30480694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5522-55-4 | |
| Record name | Uracil-15N2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30480694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling the Molecular Architecture of Uracil-15N2: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and analytical applications of Uracil-15N2, a stable isotope-labeled analog of the pyrimidine base uracil. This document is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their experimental workflows.
Introduction
This compound is a non-radioactive, stable isotope-labeled version of uracil, a fundamental component of ribonucleic acid (RNA). In this compound, the two nitrogen atoms within the pyrimidine ring are replaced with the heavy isotope of nitrogen, ¹⁵N, at positions 1 and 3. This isotopic enrichment provides a distinct mass signature, making it an invaluable tool for a variety of analytical techniques, particularly in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Its primary application is as an internal standard for the accurate quantification of natural uracil in biological samples and as a tracer in metabolic studies.
Molecular Structure and Physicochemical Properties
The fundamental molecular structure of this compound is identical to that of naturally occurring uracil, with the exception of the isotopic substitution at the N1 and N3 positions. This substitution has a negligible effect on the molecule's bond lengths and angles.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄H₄¹⁵N₂O₂ |
| Molecular Weight | 114.07 g/mol [1][2] |
| CAS Number | 5522-55-4[1][2] |
| Appearance | Solid, white powder |
| Melting Point | >300 °C (decomposes)[1] |
| Isotopic Purity | Typically ≥98 atom % ¹⁵N[1][2] |
The structural integrity of the pyrimidine ring is maintained, allowing this compound to mimic the behavior of its unlabeled counterpart in biological systems and analytical instrumentation.
Table 2: Bond Lengths and Angles of the Uracil Ring
| Bond | Length (Å) | Angle | Degree (°) |
| N1-C2 | 1.379 | C6-N1-C2 | 124.1 |
| C2-N3 | 1.379 | N1-C2-N3 | 113.8 |
| N3-C4 | 1.342 | C2-N3-C4 | 124.1 |
| C4-C5 | 1.409 | N3-C4-C5 | 115.9 |
| C5-C6 | 1.409 | C4-C5-C6 | 120.0 |
| C6-N1 | 1.342 | C5-C6-N1 | 122.1 |
| C2=O2 | 1.236 | ||
| C4=O4 | 1.236 |
Note: Data is based on crystallographic studies of unlabeled uracil and is expected to be highly representative of this compound.[3]
Experimental Protocols and Applications
This compound is primarily utilized as a tool in analytical methodologies. Below are summaries of its application in key experimental techniques.
Mass Spectrometry (MS)
Application: this compound serves as an ideal internal standard for the quantification of uracil in biological matrices such as plasma and urine.[4] Its distinct mass shift of +2 Da compared to unlabeled uracil allows for clear differentiation in mass spectra, enabling accurate and precise measurement.
Exemplary Experimental Workflow:
-
Sample Preparation: To a known volume of biological fluid (e.g., 100 µL of plasma), a precise amount of this compound internal standard solution is added.[5]
-
Extraction: The sample is then subjected to a protein precipitation and extraction procedure, for instance, using acetonitrile.
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatography (LC) system, often coupled with tandem mass spectrometry (LC-MS/MS), for separation from other sample components.
-
Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions monitored for both unlabeled uracil and this compound.
-
Quantification: The ratio of the peak area of unlabeled uracil to that of the this compound internal standard is used to calculate the concentration of uracil in the original sample, correcting for variations in sample preparation and instrument response.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application: The ¹⁵N labels in this compound provide a powerful probe for studying molecular structure, dynamics, and interactions using NMR spectroscopy. It is particularly useful for determining the ¹⁵N chemical shift tensor, which provides detailed information about the electronic environment of the nitrogen atoms.
Exemplary Experimental Workflow:
-
Sample Preparation: A solid (polycrystalline) sample of this compound is prepared for magic-angle spinning (MAS) NMR analysis.
-
NMR Data Acquisition: A solid-state NMR spectrometer is used to acquire ¹⁵N NMR spectra. Techniques such as cross-polarization (CP) from ¹H to ¹⁵N are often employed to enhance signal intensity.
-
Spectral Analysis: The resulting spectra are analyzed to determine the principal values of the ¹⁵N chemical shift tensor for both the N1 and N3 positions.
-
Structural Interpretation: The orientation of the chemical shift tensor in the molecular frame can be determined through additional experiments, such as those involving dipolar coupling to neighboring nuclei (e.g., ¹³C or ¹H). This information provides valuable insights into the local electronic structure and hydrogen bonding interactions.
Visualization of Relevant Biological Pathways
While this compound itself is a synthetic tracer, it follows the same biological pathways as its natural counterpart. The following diagrams illustrate the de novo biosynthesis of uracil (as uridine monophosphate, UMP) and its subsequent incorporation into RNA.
References
- 1. 尿嘧啶-15N2 98 atom % 15N | Sigma-Aldrich [sigmaaldrich.com]
- 2. Uracil (1,3-¹âµNâ, 98%) - Cambridge Isotope Laboratories, NLM-637-0.5 [isotope.com]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Measurement of plasma uracil using gas chromatography-mass spectrometry in normal individuals and in patients receiving inhibitors of dihydropyrimidine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Synthesis and Properties of ¹⁵N-Labeled Uracil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, properties, and applications of ¹⁵N-labeled uracil, a critical tool in contemporary biomedical research. The strategic incorporation of the stable isotope ¹⁵N into the uracil molecule enables a wide array of advanced analytical techniques, facilitating deeper insights into nucleic acid structure, function, and metabolism.
Synthesis of ¹⁵N-Labeled Uracil
The preparation of ¹⁵N-labeled uracil can be achieved through several synthetic routes, primarily categorized as chemical synthesis. The choice of method often depends on the desired labeling pattern (e.g., [1-¹⁵N], [3-¹⁵N], or [1,3-¹⁵N₂]) and the required yield.
Chemical Synthesis of [1,3-¹⁵N₂]Uracil
A common and efficient method for producing doubly labeled uracil involves the condensation of malic acid with ¹⁵N-labeled urea.[1] This approach is favored for its relatively straightforward procedure and the commercial availability of ¹⁵N-labeled urea.
Experimental Protocol:
-
Materials: Malic acid, ¹⁵N-labeled urea ([¹⁵N₂]urea), fuming sulfuric acid.
-
Procedure:
-
A mixture of malic acid and [¹⁵N₂]urea is carefully added to fuming sulfuric acid at a controlled temperature.
-
The reaction mixture is heated to facilitate the condensation and cyclization reactions.
-
Upon completion, the reaction mixture is cooled and cautiously poured onto ice.
-
The precipitated crude [1,3-¹⁵N₂]uracil is collected by filtration.
-
Purification is achieved through recrystallization from water to yield the final product.
-
-
Characterization: The identity and purity of the synthesized [1,3-¹⁵N₂]uracil are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis.
Regiospecific Synthesis of [3-¹⁵N]Uracil
For studies requiring site-specific labeling, a regiospecific synthesis of [3-¹⁵N]uracil has been developed.[2] This method utilizes [¹⁵N]ammonium sulfate as the source of the isotopic label, allowing for the targeted incorporation of ¹⁵N at the N3 position of the uracil ring.[2] The reactions are amenable to producing multigram quantities of the labeled material with excellent overall yields.[2]
Physicochemical and Spectroscopic Properties
The introduction of ¹⁵N isotopes into the uracil molecule results in predictable changes in its physical and spectroscopic properties. These alterations are fundamental to the utility of ¹⁵N-labeled uracil in various analytical applications.
Physical Properties
The table below summarizes key physical properties of unlabeled and ¹⁵N-labeled uracil.
| Property | Unlabeled Uracil | [1,3-¹⁵N₂]Uracil |
| Molecular Formula | C₄H₄N₂O₂ | C₄H₄¹⁵N₂O₂ |
| Molecular Weight | 112.09 g/mol | 114.07 g/mol |
| Melting Point | 335 °C (decomposes) | >300 °C (decomposes) |
| Appearance | White crystalline powder | White solid |
Spectroscopic Properties
The primary analytical advantage of ¹⁵N labeling lies in the wealth of information that can be gleaned from advanced spectroscopic techniques, particularly NMR and mass spectrometry.
¹⁵N is a spin-½ nucleus, making it amenable to high-resolution NMR spectroscopy. The chemical shift of the ¹⁵N nucleus is highly sensitive to its local electronic environment, providing a powerful probe of molecular structure and interactions.
¹⁵N NMR Chemical Shift Data for Uracil:
| Labeled Position | Chemical Shift (ppm) | Reference |
| N1 | 114 - 196 | [3] |
| N3 | 79 - 200 | [3] |
Chemical shifts are referenced to ¹⁵NH₄NO₃.
In mass spectrometry, the incorporation of ¹⁵N results in a predictable mass shift in the molecular ion and any nitrogen-containing fragments. This isotopic signature is invaluable for tracing the metabolic fate of uracil and its derivatives. The fragmentation pattern of uracil typically involves the loss of HNCO and other small neutral molecules.[4] For [1,3-¹⁵N₂]uracil, the corresponding fragments will exhibit a mass shift reflecting the presence of the ¹⁵N isotopes.
The vibrational frequencies of bonds involving nitrogen atoms are altered upon ¹⁵N substitution. For instance, the N-H stretching and bending modes in the IR spectrum of uracil will shift to lower wavenumbers in the ¹⁵N-labeled analogue due to the heavier mass of the ¹⁵N isotope. While these shifts can be subtle, they provide an additional layer of confirmation for successful isotopic labeling. The IR spectrum of unlabeled uracil shows characteristic absorptions for N-H stretching in the range of 3100-3200 cm⁻¹ and C=O stretching around 1700 cm⁻¹.[5][6][7]
Applications in Research and Drug Development
The unique properties of ¹⁵N-labeled uracil make it an indispensable tool in a variety of research and development applications, from fundamental studies of nucleic acid biology to the development of novel therapeutics.
Biomolecular NMR Spectroscopy
A primary application of ¹⁵N-labeled uracil is in the study of RNA structure and dynamics by NMR spectroscopy. By incorporating ¹⁵N-labeled uracil into RNA molecules, researchers can utilize a suite of heteronuclear NMR experiments to probe the structure, dynamics, and interactions of RNA at atomic resolution.
Workflow for RNA Labeling and NMR Analysis:
Experimental Protocol: In Vitro Transcription with ¹⁵N-UTP
-
Materials: Linearized DNA template with a T7 promoter, T7 RNA polymerase, ¹⁵N-labeled UTP, unlabeled ATP, CTP, and GTP, transcription buffer, RNase inhibitor.
-
Procedure:
-
Assemble the transcription reaction by combining the DNA template, NTPs (with ¹⁵N-UTP), transcription buffer, and RNase inhibitor.
-
Initiate the reaction by adding T7 RNA polymerase.
-
Incubate the reaction at 37 °C for a defined period (typically 2-4 hours).
-
Treat the reaction with DNase to remove the DNA template.
-
Purify the ¹⁵N-labeled RNA using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
Prepare the purified RNA for NMR analysis by buffer exchange and concentration.
-
Metabolic Labeling and Flux Analysis
¹⁵N-labeled uracil can be used as a tracer to study pyrimidine metabolism in cells and organisms.[8] By tracking the incorporation of ¹⁵N into various metabolites, researchers can elucidate metabolic pathways and quantify metabolic fluxes. This is particularly relevant in cancer research, where altered pyrimidine metabolism is a hallmark of many tumors.
Uracil Metabolic Pathways:
Drug Development and Pharmacokinetics
¹⁵N-labeled uracil and its derivatives are valuable tools in drug development. They can be used to:
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Synthesize ¹⁵N-labeled versions of therapeutic agents, such as 5-fluorouracil, to study their metabolism and pharmacokinetics.
-
Serve as internal standards in quantitative bioanalytical assays using mass spectrometry.
-
Investigate the mechanism of action of drugs that target pyrimidine metabolic pathways.
Conclusion
¹⁵N-labeled uracil is a versatile and powerful tool for researchers in the life sciences and drug development. Its applications in NMR-based structural biology, metabolic analysis, and pharmacokinetic studies continue to provide invaluable insights into fundamental biological processes and aid in the development of new therapeutic interventions. The synthetic methods and analytical techniques described in this guide offer a solid foundation for the effective utilization of ¹⁵N-labeled uracil in a wide range of scientific endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient syntheses of [3-15N]uracil and [3-15N]thymine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 15N chemical shift tensor magnitude and orientation in the molecular frame of uracil determined via MAS NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. FTIR and Raman Spectra Compared with Ab Initio Calculated Frequency Modes for 5-Aminouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Identification and characterization of human uracil phosphoribosyltransferase (UPRTase) - PubMed [pubmed.ncbi.nlm.nih.gov]
Uracil-15N2: A Technical Guide to its Discovery, Synthesis, and Application in Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stable isotope-labeled compounds are indispensable tools in modern scientific research, enabling precise and sensitive analysis of metabolic pathways, reaction mechanisms, and molecular structures. Among these, Uracil-15N2, a non-radioactive, heavy-isotope-labeled version of the pyrimidine base uracil, has emerged as a critical component in a range of analytical and biological studies. This technical guide provides an in-depth exploration of the discovery and historical context of this compound, detailed experimental protocols for its synthesis, and a comprehensive overview of its applications, with a focus on its use in mass spectrometry and as a tracer in metabolic and signaling pathway research.
Discovery and Historical Context
The journey to the utilization of this compound is intrinsically linked to the broader history of isotope labeling and the development of sophisticated analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While uracil itself was first isolated in 1900 by Alberto Ascoli from yeast nuclein, the deliberate incorporation of the heavy isotope of nitrogen, ¹⁵N, into its structure for scientific inquiry occurred much later.
Early investigations into nucleic acid structure and metabolism in the mid-20th century spurred the development of methods to synthesize isotopically labeled nucleobases. A significant milestone in the specific labeling of uracil was reported in 1983 by Griffey and Poulter , who described a regiospecific synthesis of [3-¹⁵N]uracil. This work, published in Nucleic Acids Research, provided a practical method for introducing a single ¹⁵N atom into the pyrimidine ring, paving the way for more complex labeling patterns.
The synthesis and application of doubly labeled [1,3-¹⁵N₂]uracil became more prevalent with the increasing sophistication of NMR and MS instrumentation. By the early 1990s, its use in biochemical studies was established. For instance, a 1992 study in Biochemistry by Choi and Redfield detailed the chemical synthesis of 1,3-¹⁵N-labeled uracil for use in NMR studies of E. coli tRNA, highlighting its importance in structural biology.
The primary impetus for the development and use of this compound has been its utility as an internal standard in quantitative mass spectrometry and as a metabolic tracer to follow the fate of uracil and its precursors in biological systems.
Synthesis of this compound
The synthesis of this compound can be achieved through various chemical routes. Historically, the methods have evolved from requiring specialized precursors to more streamlined approaches. Below are detailed protocols for both singly and doubly labeled uracil.
Experimental Protocol: Synthesis of [3-¹⁵N]uracil (Griffey and Poulter, 1983)
This method provides a regiospecific synthesis of uracil labeled at the N3 position.
Materials:
-
β-ethoxy-α-methyl-acrylamide
-
[¹⁵N]Ammonium sulfate ((¹⁵NH₄)₂SO₄)
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid
Procedure:
-
Preparation of [¹⁵N]Urea: [¹⁵N]Ammonium sulfate is first converted to [¹⁵N]urea. A detailed procedure for this conversion was not provided in the primary text but is a standard transformation in isotope chemistry.
-
Cyclization: β-ethoxy-α-methyl-acrylamide (1.0 eq) is reacted with [¹⁵N]urea (1.2 eq) in the presence of sodium ethoxide (1.5 eq) in absolute ethanol.
-
Reflux: The reaction mixture is heated at reflux for 24 hours.
-
Acidification and Precipitation: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is dissolved in water and acidified with concentrated hydrochloric acid to pH 2-3.
-
Isolation: The resulting precipitate, [3-¹⁵N]uracil, is collected by filtration, washed with cold water, and dried.
Quantitative Data: The authors reported excellent overall yields, amenable to the production of multigram quantities of the labeled material.[1]
Experimental Protocol: Synthesis of [1,3-¹⁵N₂]uracil
While a singular, foundational paper for the synthesis of doubly labeled uracil is not readily apparent, modern synthetic strategies for ¹⁵N-labeled pyrimidines can be adapted. One common approach involves the condensation of a ¹⁵N-labeled urea with a suitable three-carbon precursor.
Materials:
-
[¹⁵N₂]Urea
-
Malic acid
-
Fuming sulfuric acid
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, fuming sulfuric acid is carefully added to malic acid.
-
Addition of Labeled Urea: [¹⁵N₂]Urea is added portion-wise to the reaction mixture with stirring. The temperature of the reaction is maintained using an ice bath during the addition.
-
Heating: The reaction mixture is then heated, typically in an oil bath, to facilitate the condensation and cyclization reaction. The reaction progress is monitored by a suitable method (e.g., TLC).
-
Workup: Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice.
-
Neutralization and Precipitation: The acidic solution is neutralized with a base (e.g., sodium hydroxide or ammonium hydroxide) until the pH is optimal for the precipitation of uracil.
-
Isolation and Purification: The crude [1,3-¹⁵N₂]uracil is collected by filtration, washed with cold water and ethanol, and then purified by recrystallization.
Quantitative Data Summary
| Labeled Product | Starting Materials | Reported Yield | Isotopic Purity | Reference |
| [3-¹⁵N]uracil | β-ethoxy-α-methyl-acrylamide, [¹⁵N]Ammonium sulfate | Excellent (multigram scale) | Not specified | Griffey and Poulter, 1983[1] |
| [1,3-¹⁵N₂]uracil | [¹⁵N₂]Urea, Malic acid | Variable, typically moderate to good | >98% (commercially available) | General synthetic methods |
Applications in Research and Drug Development
This compound serves as a powerful tool in a variety of research applications, primarily centered around its use as a tracer and an internal standard.
Internal Standard for Mass Spectrometry
In quantitative analysis using mass spectrometry (e.g., LC-MS/MS), the use of a stable isotope-labeled internal standard is the gold standard for achieving high accuracy and precision. This compound is chemically identical to its unlabeled counterpart, meaning it co-elutes during chromatography and experiences similar ionization efficiency and fragmentation in the mass spectrometer. However, it is easily distinguished by its mass-to-charge ratio (m/z). This allows for the correction of variations in sample preparation, injection volume, and instrument response.
Experimental Workflow for Uracil Quantification using this compound as an Internal Standard
Metabolic and Signaling Pathway Tracing
This compound and its precursors, such as ¹⁵N-labeled amino acids, are instrumental in elucidating the dynamics of nucleotide metabolism. By introducing the labeled compound into a biological system, researchers can trace the incorporation of the ¹⁵N atoms into uracil and its downstream metabolites, providing insights into the activity of metabolic pathways under different physiological or pathological conditions.
A key pathway where this has been applied is the de novo pyrimidine synthesis pathway. This pathway is crucial for cell growth and proliferation and is often dysregulated in cancer.
The De Novo Pyrimidine Synthesis Pathway
The synthesis of uridine monophosphate (UMP), the precursor to other pyrimidine nucleotides, begins with simple molecules. The nitrogen atoms at positions 1 and 3 of the uracil ring are derived from glutamine and aspartate, respectively. By using ¹⁵N-labeled glutamine or aspartate, the flux through this pathway can be monitored.
Recent studies have demonstrated a direct link between major signaling pathways that control cell growth and the regulation of de novo pyrimidine synthesis. The mTOR (mechanistic target of rapamycin) signaling pathway , a central regulator of cell growth, proliferation, and metabolism, has been shown to stimulate pyrimidine biosynthesis.
Experimental Workflow for Tracing De Novo Pyrimidine Synthesis
Signaling Pathway: mTOR Regulation of Pyrimidine Synthesis
Growth factor signaling activates the mTORC1 complex, which in turn phosphorylates and activates the S6K1 kinase. S6K1 then phosphorylates CAD, a multifunctional enzyme that catalyzes the first three steps of de novo pyrimidine synthesis, leading to increased pathway flux. Tracing studies with ¹⁵N-labeled glutamine have been pivotal in demonstrating this regulatory mechanism.
Conclusion
This compound, from its early synthesis for NMR-based structural studies to its current widespread use in quantitative proteomics and metabolomics, has become an invaluable tool for researchers. Its application as an internal standard ensures the accuracy of analytical measurements, while its use as a metabolic tracer provides deep insights into the regulation of fundamental cellular processes like nucleotide synthesis and its intricate connection to cell signaling pathways. As analytical technologies continue to advance in sensitivity and resolution, the role of this compound and other stable isotope-labeled compounds is set to expand, furthering our understanding of complex biological systems and aiding in the development of novel therapeutics.
References
The Pivotal Role of Uracil-15N2 in Advancing RNA Biology Research: An In-depth Technical Guide
For Immediate Release
[City, State] – November 24, 2025 – The strategic incorporation of stable isotopes into biological macromolecules has revolutionized our understanding of their structure, dynamics, and function. Among these, Uracil-15N2, a non-radioactive, heavy isotope-labeled version of the canonical RNA base, has emerged as an indispensable tool for researchers, scientists, and drug development professionals in the field of RNA biology. This technical guide provides a comprehensive overview of the core applications of this compound, complete with detailed experimental protocols, quantitative data summaries, and workflow visualizations to empower cutting-edge research.
Core Applications of this compound in RNA Research
This compound serves as a powerful probe in a multitude of biophysical and biochemical assays designed to elucidate the intricate world of RNA. Its primary applications lie in Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), enabling researchers to study RNA with unprecedented detail.
1. Elucidating RNA Structure and Dynamics with NMR Spectroscopy: The introduction of 15N labels into uracil residues provides a critical advantage for NMR-based studies of RNA. By overcoming spectral overlap, a common challenge in the NMR analysis of large biomolecules, this compound facilitates the unambiguous assignment of resonances. This allows for the precise determination of RNA secondary and tertiary structures, as well as the characterization of conformational dynamics that are often essential for biological function. Heteronuclear Single Quantum Coherence (HSQC) experiments, for instance, leverage the 15N label to correlate the nitrogen atom with its attached proton, providing valuable structural constraints.[1]
2. Quantifying RNA Synthesis and Degradation through Metabolic Labeling and Mass Spectrometry: this compound is a key component in metabolic labeling experiments designed to track the lifecycle of RNA molecules within a cell. By introducing 15N-labeled uracil into cell culture media, newly synthesized RNA transcripts incorporate the heavy isotope. Subsequent analysis by mass spectrometry allows for the differentiation and quantification of newly synthesized versus pre-existing RNA populations. This "pulse-chase" approach provides a powerful means to determine the rates of RNA synthesis and degradation, offering insights into the regulatory mechanisms that govern gene expression.[2]
3. Probing RNA-Ligand Interactions: Understanding how small molecules, proteins, and other RNAs interact with specific RNA targets is crucial for drug development. This compound can be strategically incorporated into an RNA molecule of interest to monitor changes in the local chemical environment upon binding of a ligand. Shifts in the 15N NMR chemical shifts can pinpoint the sites of interaction and provide information on the binding affinity and kinetics.
Quantitative Data Summary
The utility of this compound is underscored by the quantitative data it helps generate. The following tables summarize key quantitative parameters relevant to its application.
| Parameter | Typical Values | Application | Reference(s) |
| 15N Chemical Shift Range | 160 to 260 ppm (pyrrole-like nitrogens) | NMR Spectroscopy | [3] |
| Labeling Efficiency (in vivo) | Can approach 99% with appropriate protocols | Mass Spectrometry | [3] |
| Mass Shift per this compound | +2 Da | Mass Spectrometry |
Note: Specific chemical shifts can vary depending on the local chemical environment and secondary structure of the RNA.
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in research. Below are foundational protocols for in vitro transcription and metabolic labeling of RNA.
Protocol 1: In Vitro Transcription of this compound Labeled RNA for NMR Studies
This protocol describes the synthesis of a specific RNA molecule with uniform incorporation of 15N2-labeled uracil using T7 RNA polymerase.
Materials:
-
Linearized DNA template with a T7 promoter upstream of the target RNA sequence
-
15N-UTP (this compound Triphosphate)
-
Unlabeled ATP, CTP, GTP
-
T7 RNA Polymerase
-
Transcription Buffer (40 mM Tris-HCl pH 8.0, 6 mM MgCl2, 2 mM spermidine, 10 mM DTT)
-
RNase Inhibitor
-
DNase I (RNase-free)
-
EDTA
-
Ammonium Acetate
-
Ethanol
-
Nuclease-free water
Procedure:
-
Transcription Reaction Setup: In a nuclease-free microcentrifuge tube on ice, combine the following in order:
-
Nuclease-free water to a final volume of 100 µL
-
10 µL of 10x Transcription Buffer
-
10 µL of a mix containing 10 mM each of ATP, CTP, GTP
-
10 µL of 10 mM 15N-UTP
-
1 µg of linearized DNA template
-
1 µL of RNase Inhibitor
-
2 µL of T7 RNA Polymerase (50 U/µL)
-
-
Incubation: Mix gently by pipetting and incubate at 37°C for 2-4 hours.
-
DNase Treatment: Add 1 µL of DNase I and incubate at 37°C for 15 minutes to digest the DNA template.
-
RNA Precipitation:
-
Add 10 µL of 0.5 M EDTA to stop the reaction.
-
Add 115 µL of 7.5 M ammonium acetate and 330 µL of cold 100% ethanol.
-
Incubate at -20°C for at least 1 hour.
-
-
RNA Pelleting and Washing:
-
Centrifuge at 12,000 x g for 30 minutes at 4°C.
-
Carefully discard the supernatant.
-
Wash the pellet with 500 µL of cold 70% ethanol.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and air dry the pellet for 5-10 minutes.
-
-
Resuspension: Resuspend the RNA pellet in a suitable buffer for NMR analysis (e.g., 10 mM sodium phosphate, pH 6.5, 50 mM NaCl).
-
Purification: Purify the RNA using denaturing polyacrylamide gel electrophoresis (PAGE) or size-exclusion chromatography to ensure homogeneity.[4]
Protocol 2: Metabolic Labeling of RNA with this compound in Cell Culture for Mass Spectrometry
This protocol outlines the labeling of newly synthesized RNA in a mammalian cell line with 15N2-uracil for subsequent quantification by mass spectrometry.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
RNA extraction reagent (e.g., TRIzol)
-
Chloroform
-
Isopropanol
-
Ethanol
-
Nuclease-free water
Procedure:
-
Cell Culture: Culture the cells to the desired confluency in standard complete medium.
-
Labeling (Pulse):
-
Prepare a stock solution of this compound in nuclease-free water.
-
Remove the standard medium from the cells and replace it with a complete medium supplemented with this compound at a final concentration of 100-200 µM.
-
Incubate the cells for the desired labeling period (e.g., 2-24 hours). The optimal time will depend on the specific experimental goals and the turnover rate of the RNA of interest.
-
-
Cell Harvest:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells directly in the culture dish by adding an RNA extraction reagent.
-
-
RNA Isolation:
-
Follow the manufacturer's protocol for the chosen RNA extraction reagent. A typical procedure involves:
-
Homogenization of the lysate.
-
Phase separation using chloroform.
-
Precipitation of the RNA from the aqueous phase with isopropanol.
-
Washing the RNA pellet with 75% ethanol.
-
Air-drying the pellet and resuspending in nuclease-free water.
-
-
-
Sample Preparation for Mass Spectrometry:
-
Quantify the extracted RNA.
-
Hydrolyze the RNA to individual nucleosides using a cocktail of nucleases (e.g., nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase).
-
Analyze the resulting nucleoside mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the ratio of 15N-labeled uracil to unlabeled uracil.[5]
-
Visualizing Experimental Workflows
Clear visualization of experimental workflows is essential for understanding and reproducing complex procedures. The following diagrams, generated using the DOT language, illustrate the key steps in the application of this compound.
References
- 1. Correlation of nucleotide base and sugar protons in a 15N-labeled HIV-1 RNA oligonucleotide by 1H-15N HSQC experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic labeling of RNA uncovers principles of RNA production and degradation dynamics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of histone modifications using 15N metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Metabolic labeling of newly transcribed RNA for high resolution gene expression profiling of RNA synthesis, processing and decay in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Uracil-15N2 and Unlabeled Uracil: A Technical Guide
This technical guide provides an in-depth comparison of the chemical properties of Uracil-15N2 and its unlabeled counterpart. It is intended for researchers, scientists, and professionals in drug development who utilize isotopic labeling in their studies. This document outlines the core chemical characteristics, presents detailed experimental protocols for their determination, and illustrates relevant biochemical pathways.
Core Chemical Properties: A Comparative Overview
Isotopic labeling of uracil with two ¹⁵N atoms at positions 1 and 3 (this compound) is a powerful technique for tracing the metabolic fate of this crucial nucleobase in various biological systems. While this substitution is fundamental for techniques like NMR spectroscopy and mass spectrometry, it has a negligible impact on the bulk chemical properties of the molecule. The electronic structure, which governs properties like solubility and acidity, remains virtually unchanged. The primary differences arise from the increased nuclear mass.
Physical and Chemical Data
The table below summarizes the key quantitative data for both unlabeled uracil and this compound.
| Property | Unlabeled Uracil | This compound | Data Source(s) |
| Molecular Formula | C₄H₄N₂O₂ | C₄H₄¹⁵N₂O₂ | [1] |
| Molecular Weight | 112.09 g/mol | 114.07 g/mol | [1][2][3][4] |
| Appearance | White crystalline solid | White to off-white solid | [1][5] |
| Melting Point | 335 °C (decomposes) | >300 °C (decomposes) | [1][2][6] |
| Solubility in Water (25 °C) | 3.6 mg/mL | Not explicitly reported, but expected to be nearly identical to unlabeled uracil. | [1][3] |
| Solubility in PBS (pH 7.2) | ~8 mg/mL | Not explicitly reported, but expected to be nearly identical to unlabeled uracil. | [7] |
| Solubility in Organic Solvents | Ethanol: ~0.8 mg/mLDMSO: ~50 mg/mLDMF: ~60 mg/mL | Not explicitly reported, but expected to be nearly identical to unlabeled uracil. | [7] |
| Acidic pKₐ | 9.39 - 9.45 | Not explicitly reported, but expected to be nearly identical to unlabeled uracil. | [2][3] |
| Basic pKₐ | -3.4 | Not explicitly reported, but expected to be nearly identical to unlabeled uracil. | [2] |
| UV/Vis Absorbance (λₘₐₓ) | 259 nm | Not explicitly reported, but expected to be nearly identical to unlabeled uracil. | [7] |
Spectroscopic Properties: The Key Distinction
The most significant divergence between this compound and unlabeled uracil lies in their spectroscopic properties, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹⁵N NMR Spectroscopy : this compound is specifically designed for ¹⁵N NMR studies. The ¹⁵N nucleus has a spin of 1/2, making it NMR-active. These studies allow for the direct observation of the nitrogen atoms within the uracil ring, providing detailed information about hydrogen bonding, molecular structure, and dynamics.[8][9] The chemical shifts of the ¹⁵N resonances are sensitive to the local electronic environment.
-
¹H and ¹³C NMR Spectroscopy : The presence of ¹⁵N isotopes also influences the spectra of neighboring ¹H and ¹³C nuclei through spin-spin coupling. This coupling can be used to assign resonances and gain further structural insights.
-
Mass Spectrometry : The 2-dalton mass shift of this compound (114.07 Da vs 112.09 Da) allows for its unambiguous detection and quantification in complex biological matrices, making it an excellent tracer for metabolic flux analysis.
Experimental Protocols
The following sections detail generalized methodologies for determining the key chemical properties of uracil.
Determination of Melting Point
Objective: To determine the temperature at which the solid-to-liquid phase transition occurs.
Methodology:
-
A small, finely ground sample of uracil is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature range from the first appearance of liquid to the complete liquefaction of the sample is recorded. For uracil, this is a decomposition point rather than a true melting point.
Determination of Aqueous Solubility
Objective: To quantify the maximum amount of uracil that can be dissolved in water at a specific temperature.
Methodology:
-
An excess amount of uracil is added to a known volume of deionized water in a sealed container.
-
The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached. Sonication may be required to aid dissolution.[10]
-
The suspension is filtered to remove undissolved solid.
-
The concentration of uracil in the clear filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry at 259 nm or High-Performance Liquid Chromatography (HPLC).
Determination of pKₐ by Potentiometric Titration
Objective: To determine the acid dissociation constant of uracil.
Methodology:
-
A known mass of uracil is dissolved in a known volume of deionized water.
-
A calibrated pH electrode is immersed in the solution.
-
A standardized solution of a strong base (e.g., 0.1 N NaOH) is added in small, precise increments.
-
The pH of the solution is recorded after each addition.
-
A titration curve (pH vs. volume of titrant added) is plotted.
-
The pKₐ is determined from the pH at the half-equivalence point.
Biochemical Pathway: Uracil Degradation
Uracil is a key component of RNA and its metabolism is a fundamental cellular process.[3] The reductive pathway of uracil degradation breaks it down into simpler molecules. This pathway is crucial for nucleobase recycling and preventing the accumulation of excess pyrimidines.
Caption: Reductive pathway of uracil degradation.
This pathway illustrates the enzymatic conversion of uracil to β-alanine, ammonia, and carbon dioxide.[11] The initial and rate-limiting step is catalyzed by dihydropyrimidine dehydrogenase (DPD).[11]
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for comparing the properties of unlabeled uracil and this compound.
Caption: Workflow for comparative analysis.
Conclusion
The primary distinction between this compound and unlabeled uracil is its increased molecular weight and its utility in NMR spectroscopy. For most practical purposes in terms of handling, solubility, and acid-base chemistry, the properties of the two compounds can be considered identical. The choice to use this compound is therefore dictated by the analytical requirements of the experiment, specifically when tracing the metabolic fate or investigating the structural and dynamic properties of uracil-containing biomolecules at the atomic level.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Uracil - Wikipedia [en.wikipedia.org]
- 3. Uracil | C4H4N2O2 | CID 1174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Uracil (1,3-¹âµNâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biologyonline.com [biologyonline.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. 15N chemical shift tensor magnitude and orientation in the molecular frame of uracil determined via MAS NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NMR study of nitrogen-15-labeled Escherichia coli valine transfer RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biospectra.us [biospectra.us]
- 11. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
A Technical Guide to the Natural Abundance and Significance of Nitrogen-15
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrogen, an element fundamental to life, exists predominantly as the isotope ¹⁴N. However, its stable, heavier counterpart, Nitrogen-15 (¹⁵N), offers a powerful and non-invasive tool for probing biological systems. With a natural abundance of approximately 0.365% to 0.4%, ¹⁵N serves as a valuable tracer in a multitude of scientific disciplines, from environmental science to cutting-edge drug development.[1][][3][4] This technical guide provides an in-depth exploration of the natural abundance of ¹⁵N, its profound significance in research, and detailed methodologies for its application, particularly within the context of drug discovery and development.
Natural Abundance of Nitrogen Isotopes
Nitrogen is primarily composed of two stable isotopes: ¹⁴N and ¹⁵N. The vast majority of naturally occurring nitrogen is ¹⁴N, while ¹⁵N is a rare isotope.[][4] The precise natural abundance can vary slightly depending on the terrestrial material, but it is generally accepted to be within a narrow range.[5]
| Isotope | Natural Abundance (%) | Nuclear Spin | Key Characteristics |
| ¹⁴N | ~99.6% | 1 | Quadrupole moment, leading to broader NMR signals.[1][6] |
| ¹⁵N | ~0.36% - 0.4% | 1/2 | No quadrupole moment, resulting in narrower, more resolved NMR signals.[1][][6] |
The low natural abundance of ¹⁵N is a key aspect of its utility. It allows for the introduction of ¹⁵N-enriched compounds into biological systems, creating a distinct isotopic signature that can be tracked and quantified against the low natural background.
The Significance of Nitrogen-15 in Research and Drug Development
The unique nuclear properties of ¹⁵N make it an indispensable tool for researchers. Unlike the more abundant ¹⁴N, ¹⁵N has a nuclear spin of 1/2, which is highly advantageous for Nuclear Magnetic Resonance (NMR) spectroscopy, as it produces sharper and more easily interpretable signals.[1][][6] This characteristic, coupled with its stability (non-radioactive nature), underpins its significance across various fields.
Key Areas of Significance:
-
Metabolic Studies and Pathway Elucidation: ¹⁵N-labeled compounds are widely used as tracers to investigate metabolic pathways, nutrient cycling, and the biosynthesis of natural products.[][7][8] By introducing ¹⁵N-enriched precursors, researchers can follow the incorporation of nitrogen into various biomolecules, providing critical insights into cellular processes.[9]
-
Structural Biology and Protein NMR: In structural biology, ¹⁵N labeling is essential for NMR studies of proteins and other macromolecules.[6][7] Uniform or selective ¹⁵N labeling of proteins allows for the determination of their three-dimensional structures, the study of protein-ligand interactions, and the investigation of protein dynamics.[10][11] The ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) experiment is a cornerstone of protein NMR, providing a unique "fingerprint" for each protein.[10]
-
Drug Development: In the pharmaceutical industry, ¹⁵N labeling plays a crucial role in various stages of drug development:
-
Target Validation: Understanding how a potential drug interacts with its biological target is paramount. ¹⁵N NMR can be used to monitor the chemical shift perturbations in a protein's spectrum upon ligand binding, providing information on the binding site and affinity.[11]
-
Pharmacokinetics and Metabolism: By labeling a drug candidate with ¹⁵N, its absorption, distribution, metabolism, and excretion (ADME) properties can be studied in detail using mass spectrometry.[9]
-
Mechanism of Action: ¹⁵N tracers can help elucidate the mechanism of action of a drug by revealing its effects on specific metabolic pathways.[9]
-
-
Environmental and Agricultural Science: ¹⁵N tracing is utilized to study nitrogen cycling in ecosystems, assess fertilizer use efficiency in crops, and investigate sources of nitrogen pollution.[][12][13]
Experimental Protocols
The application of ¹⁵N in research relies on a set of well-established experimental protocols. The choice of method depends on the specific research question and the biological system under investigation.
¹⁵N Metabolic Labeling of Cells or Organisms
This protocol describes the general procedure for enriching proteins and other biomolecules with ¹⁵N by growing cells or organisms in a medium containing a ¹⁵N-labeled nitrogen source.
Objective: To incorporate ¹⁵N into the proteome of a biological system for subsequent analysis by mass spectrometry or NMR.
Materials:
-
Cell culture or organism of interest
-
Growth medium depleted of natural nitrogen sources
-
¹⁵N-labeled nitrogen source (e.g., ¹⁵N-ammonium chloride, ¹⁵N-potassium nitrate, ¹⁵N-labeled amino acids)
-
Standard laboratory equipment for cell culture or organism maintenance
-
Instrumentation for downstream analysis (Mass Spectrometer or NMR Spectrometer)
Methodology:
-
Preparation of ¹⁵N-Labeling Medium: Prepare the growth medium by replacing the standard nitrogen source with the corresponding ¹⁵N-labeled compound. The concentration of the ¹⁵N source should be optimized for the specific organism and experimental goals.
-
Inoculation and Growth: Inoculate the ¹⁵N-labeling medium with the cells or organism. For cell cultures, this involves passaging the cells into the new medium. For whole organisms, this may involve providing a ¹⁵N-enriched diet.[14]
-
Incubation and Monitoring: Allow the cells or organism to grow for a sufficient period to ensure adequate incorporation of ¹⁵N. The duration of labeling will depend on the organism's growth rate and the turnover of the molecules of interest.[15] For multi-generational labeling, the organism is maintained on the ¹⁵N diet for its entire life cycle.[14][16]
-
Harvesting: Harvest the cells or tissues at the desired time point.
-
Sample Preparation: Process the harvested samples for the intended analysis. This may involve cell lysis, protein extraction, and purification.
-
Analysis: Analyze the ¹⁵N-labeled samples using mass spectrometry to determine isotopic enrichment and quantify protein abundance, or using NMR spectroscopy to study protein structure and dynamics.[15]
Workflow for ¹⁵N Metabolic Labeling:
Caption: Workflow for ¹⁵N metabolic labeling of biological samples.
Isotope-Ratio Mass Spectrometry (IRMS) for ¹⁵N Abundance Determination
This protocol outlines the measurement of ¹⁵N abundance in a sample using an elemental analyzer coupled to an isotope ratio mass spectrometer (EA-IRMS).
Objective: To precisely determine the ¹⁵N/¹⁴N ratio in a sample.
Materials:
-
Dried and homogenized sample (e.g., plant tissue, soil)[3]
-
Tin capsules
-
Elemental Analyzer (EA)
-
Isotope Ratio Mass Spectrometer (IRMS)
-
Reference standards with known ¹⁵N abundance
Methodology:
-
Sample Preparation: The sample must be dried to a constant weight and finely ground to ensure homogeneity.[3]
-
Encapsulation: A small, precisely weighed amount of the powdered sample is placed into a tin capsule.[3]
-
Combustion: The tin capsule containing the sample is dropped into a high-temperature combustion furnace (typically >1000°C) within the elemental analyzer. The sample is flash combusted, converting all nitrogen in the sample to N₂ gas.
-
Reduction and Gas Chromatography: The combustion products pass through a reduction column to convert any nitrogen oxides (NOₓ) to N₂. The N₂ gas is then separated from other gases (like CO₂ and H₂O) using a gas chromatography column.
-
Introduction to IRMS: The purified N₂ gas is introduced into the ion source of the mass spectrometer.
-
Ionization and Mass Analysis: The N₂ molecules are ionized, and the resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z). The instrument simultaneously measures the ion beams corresponding to masses 28 (¹⁴N¹⁴N), 29 (¹⁴N¹⁵N), and 30 (¹⁵N¹⁵N).
-
Data Analysis: The ¹⁵N abundance is typically expressed in delta (δ¹⁵N) notation in parts per thousand (‰) relative to the international standard, which is atmospheric air.[3][5] The δ¹⁵N value is calculated using the following equation:
δ¹⁵N (‰) = [ (R_sample / R_standard) - 1 ] * 1000
where R is the ¹⁵N/¹⁴N ratio.[3]
Logical Flow of EA-IRMS Analysis:
Caption: Logical flow for δ¹⁵N analysis using EA-IRMS.
Protein NMR Spectroscopy with ¹⁵N-Labeled Proteins
This protocol provides a high-level overview of acquiring a ¹H-¹⁵N HSQC spectrum, a fundamental experiment in protein NMR.
Objective: To obtain a 2D NMR spectrum that shows correlations between amide protons and their directly bonded nitrogen atoms in a protein.
Materials:
-
Purified ¹⁵N-labeled protein sample in a suitable buffer (e.g., phosphate buffer in H₂O/D₂O)
-
NMR spectrometer equipped with a cryoprobe
-
NMR tubes
Methodology:
-
Sample Preparation: The ¹⁵N-labeled protein is concentrated to a suitable level (typically 0.1 - 1 mM) and dissolved in an appropriate buffer. A small percentage of D₂O is added for the spectrometer's lock system.
-
Spectrometer Setup: The sample is placed in the NMR magnet. The spectrometer is tuned and matched to the frequencies of ¹H and ¹⁵N. Shimming is performed to optimize the magnetic field homogeneity.
-
Pulse Sequence: The ¹H-¹⁵N HSQC pulse sequence is loaded. This is a 2D experiment that involves transferring magnetization from the highly sensitive ¹H nuclei to the less sensitive ¹⁵N nuclei and back.
-
Data Acquisition: The experiment is run, acquiring data over a series of increments in the indirect (¹⁵N) dimension. The acquisition time will depend on the sample concentration and the desired signal-to-noise ratio.
-
Data Processing: The raw data (Free Induction Decay, FID) is processed using Fourier transformation in both the direct (¹H) and indirect (¹⁵N) dimensions. This converts the time-domain data into the frequency-domain spectrum.
-
Spectral Analysis: The resulting 2D spectrum displays peaks corresponding to each amide N-H pair in the protein backbone (excluding prolines). Each peak has a unique chemical shift in both the ¹H and ¹⁵N dimensions, creating the protein's "fingerprint."
Signaling Pathway for ¹H-¹⁵N HSQC:
Caption: Simplified signaling pathway of a ¹H-¹⁵N HSQC NMR experiment.
Conclusion
The low natural abundance of Nitrogen-15, once viewed as a limitation, is precisely what makes it an invaluable tool in modern scientific research. Its stable, non-radioactive nature and favorable nuclear spin properties have established it as a cornerstone for a diverse range of applications, from elucidating complex biological pathways to accelerating the development of new therapeutics. For researchers, scientists, and drug development professionals, a thorough understanding of ¹⁵N's properties and the methodologies for its use is essential for unlocking new discoveries and driving innovation. The techniques outlined in this guide provide a foundation for harnessing the power of this rare isotope to address some of the most pressing challenges in science and medicine.
References
- 1. The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prometheusprotocols.net [prometheusprotocols.net]
- 4. Isotopes of nitrogen - Wikipedia [en.wikipedia.org]
- 5. USGS -- Isotope Tracers -- Resources [wwwrcamnl.wr.usgs.gov]
- 6. Nitrogen-15 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 8. Frontiers | The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization [frontiersin.org]
- 9. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]
- 10. Nuclear magnetic resonance spectroscopy of proteins - Wikipedia [en.wikipedia.org]
- 11. The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis - China Isotope Development [asiaisotopeintl.com]
- 12. iaea.org [iaea.org]
- 13. ISOFLEX USA - Using Nitrogen-15 in agricultural research: Improving crop productivity in Panama [isoflex.com]
- 14. ckisotopes.com [ckisotopes.com]
- 15. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Stable Isotope Labeling with Uracil-¹⁵N₂: Principles, Protocols, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the principles, methodologies, and applications of stable isotope labeling using Uracil-¹⁵N₂. This powerful technique offers a robust platform for investigating RNA metabolism, quantifying RNA synthesis and turnover rates, and elucidating the mechanisms of action for novel drug candidates. By tracing the incorporation of the heavy isotope ¹⁵N into the nucleobase uracil, researchers can gain unprecedented insights into the dynamic lifecycle of RNA within a cell.
Core Principles of Stable Isotope Labeling with Uracil-¹⁵N₂
Stable isotope labeling is a non-radioactive method for tracking the metabolic fate of molecules within biological systems.[1] Uracil is a pyrimidine nucleobase that is a fundamental component of RNA.[2] By introducing uracil labeled with the heavy isotope of nitrogen (¹⁵N) at both nitrogen positions (Uracil-¹⁵N₂), researchers can distinguish newly synthesized RNA from the pre-existing RNA pool. This distinction is achieved through mass spectrometry, which separates molecules based on their mass-to-charge ratio. The increased mass of RNA molecules containing Uracil-¹⁵N₂ allows for their precise quantification and characterization.[3][4]
The incorporation of Uracil-¹⁵N₂ into cellular RNA primarily occurs through the pyrimidine salvage pathway. This pathway allows cells to recycle nucleobases and nucleosides from the degradation of nucleic acids.[2][5] Uracil is converted to uridine monophosphate (UMP) by the enzyme uracil phosphoribosyltransferase (UPRT), which is then further phosphorylated and incorporated into nascent RNA chains during transcription.[5]
Quantitative Data Presentation
The following tables summarize quantitative data related to RNA turnover and the impact of therapeutic agents on uracil incorporation, providing a framework for comparative analysis in drug development studies.
Table 1: Representative mRNA Half-Lives in Mammalian Cells
| Cell Line | Method | Median mRNA Half-Life (hours) | Reference |
| NIH3T3 | 4-thiouridine labeling | 7.6 | [6] |
| NIH3T3 | 4-thiouridine labeling | 4.6 | [6] |
| Dendritic cells | 4-thiouridine labeling | 0.17 - 1.17 | [6] |
| Human cell line | Global transcriptional inhibition | 10 | [6] |
| Hypoxic cells | Metabolic labeling | 5.7 | [7] |
| Normoxic cells | Metabolic labeling | 8.7 | [7] |
Table 2: Effect of Chemotherapeutic Agents on Genomic Uracil Levels in HCT116 Cells
| Treatment | Uracil Moieties per Million Bases (approx.) | Fold Increase vs. Non-Treated | Reference |
| Non-Treated (NT) | 2-5 | - | [8] |
| 5-Fluorodeoxyuridine (5FdUR) | 400 | ~80-200 | [8] |
| Raltitrexed (RTX) | 700 | ~140-350 | [8] |
Experimental Protocols
This section provides a detailed methodology for conducting a stable isotope labeling experiment using Uracil-¹⁵N₂ to measure RNA synthesis and turnover rates in cultured mammalian cells.
Cell Culture and Labeling
-
Cell Seeding: Plate mammalian cells of interest in appropriate cell culture dishes and grow to approximately 70-80% confluency in standard growth medium.
-
Preparation of Labeling Medium: Prepare a labeling medium by supplementing uracil-free cell culture medium with 10% dialyzed fetal bovine serum and the desired concentration of Uracil-¹⁵N₂ (e.g., 100 µM).
-
Labeling: Aspirate the standard growth medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Add the pre-warmed Uracil-¹⁵N₂ labeling medium to the cells.
-
Time Course: Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the incorporation of Uracil-¹⁵N₂ into RNA over time. The 0-hour time point serves as the unlabeled control.
RNA Extraction
-
Cell Lysis: At each time point, place the culture dishes on ice, aspirate the labeling medium, and wash the cells twice with ice-cold PBS. Add a suitable cell lysis buffer (e.g., TRIzol reagent) to the cells and scrape to ensure complete lysis.
-
Phase Separation: Transfer the cell lysate to a microcentrifuge tube, add chloroform, and shake vigorously. Centrifuge the mixture to separate it into aqueous and organic phases.
-
RNA Precipitation: Carefully transfer the upper aqueous phase containing the RNA to a new tube. Add isopropanol to precipitate the RNA.
-
Washing and Resuspension: Centrifuge to pellet the RNA, discard the supernatant, and wash the pellet with 75% ethanol. Air-dry the pellet briefly and resuspend it in RNase-free water.
RNA Hydrolysis and Sample Preparation for Mass Spectrometry
-
RNA Quantification: Determine the concentration and purity of the extracted RNA using a spectrophotometer.
-
Acid Hydrolysis: To an aliquot of the RNA sample, add formic acid to a final concentration of 88%. Incubate the mixture at 140°C for a defined period (e.g., 2 hours) to hydrolyze the RNA into its constituent nucleobases.[4]
-
Sample Cleanup: Neutralize the hydrolyzed sample and use a suitable solid-phase extraction (SPE) method to purify the nucleobases.
-
Resuspension: Resuspend the purified nucleobases in a solvent compatible with liquid chromatography-mass spectrometry (LC-MS) analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: Inject the prepared sample onto a liquid chromatography system equipped with a column suitable for separating nucleobases (e.g., a C18 reversed-phase column).
-
Mass Spectrometry Detection: Analyze the eluting nucleobases using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode.
-
Data Acquisition: Monitor the specific precursor-to-product ion transitions for both unlabeled uracil (¹⁴N₂) and ¹⁵N₂-labeled uracil.
Data Analysis
-
Quantification of Labeled Uracil: Calculate the ratio of the peak areas of ¹⁵N₂-labeled uracil to unlabeled uracil at each time point.
-
Determination of RNA Synthesis and Turnover Rates: Use the time-course data to model the kinetics of Uracil-¹⁵N₂ incorporation and calculate the rates of RNA synthesis and degradation.[9]
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to stable isotope labeling with Uracil-¹⁵N₂.
Caption: Uracil-¹⁵N₂ salvage pathway for RNA synthesis.
Caption: Experimental workflow for Uracil-¹⁵N₂ labeling.
Applications in Drug Development
Stable isotope labeling with Uracil-¹⁵N₂ is a versatile tool with significant applications in the pharmaceutical industry.
-
Mechanism of Action Studies: By tracking the incorporation of Uracil-¹⁵N₂ into RNA, researchers can determine if a drug candidate affects RNA synthesis or degradation pathways. For instance, a decrease in the rate of ¹⁵N₂-uracil incorporation would suggest an inhibition of transcription.
-
Target Engagement and Validation: This technique can be used to confirm that a drug is interacting with its intended target within the RNA metabolism machinery.
-
Pharmacodynamic Biomarker Development: The rate of RNA turnover, as measured by Uracil-¹⁵N₂ labeling, can serve as a dynamic biomarker to assess the physiological effect of a drug over time.
-
Antiviral and Anticancer Drug Research: Many antiviral and anticancer drugs are nucleoside analogs that interfere with nucleic acid synthesis. Uracil-¹⁵N₂ labeling can be employed to study the impact of these drugs on RNA metabolism in both host and pathogenic cells, providing insights into their efficacy and potential off-target effects.[10]
References
- 1. m.youtube.com [m.youtube.com]
- 2. Nucleotide salvage - Wikipedia [en.wikipedia.org]
- 3. Absolute Quantification of RNA or DNA Using Acid Hydrolysis and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Absolute quantification of RNA or DNA using acid hydrolysis and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Uracil Salvage Pathway in Lactobacillus plantarum: Transcription and Genetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Metabolic labeling of RNA uncovers the contribution of transcription and decay rates on hypoxia-induced changes in RNA levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genome-wide alterations of uracil distribution patterns in human DNA upon chemotherapeutic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic labeling of RNA uncovers principles of RNA production and degradation dynamics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of rRNA Synthesis and Degradation Rates by 3H-Uracil Labeling in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
understanding the isotopic enrichment of Uracil-15N2
An In-depth Technical Guide to the Isotopic Enrichment of Uracil-15N2
Introduction to this compound
This compound is a stable isotope-labeled form of uracil, a fundamental nucleobase found in ribonucleic acid (RNA). In this molecule, the two naturally abundant nitrogen-14 (¹⁴N) atoms at positions 1 and 3 of the pyrimidine ring are replaced with the heavier, non-radioactive nitrogen-15 (¹⁵N) isotope. This labeling renders the molecule chemically identical to its unlabeled counterpart but distinguishable by mass.
The use of stable isotopes like ¹⁵N is a powerful technique in biological and pharmaceutical research.[1][2] By introducing ¹⁵N-enriched compounds into biological systems, researchers can trace the metabolic fate of molecules, quantify fluxes through metabolic pathways, and elucidate the structure of macromolecules without the complications of radioactivity.[3][4] this compound serves as a crucial tracer for studying de novo nucleotide biosynthesis, RNA metabolism, and the broader nitrogen economy of the cell.[5][6]
Properties and Synthesis of this compound
The key physical and chemical properties of this compound are summarized below. The primary distinction from endogenous uracil is its increased molecular weight due to the two ¹⁵N atoms.
Quantitative Data Summary
| Property | Value | Reference |
| Chemical Formula | C₄H₄¹⁵N₂O₂ | [5] |
| Molecular Weight | 114.07 g/mol | [5] |
| Isotopic Enrichment | Typically ≥ 98% | [5][7] |
| CAS Number (Labeled) | 5522-55-4 | [5][8] |
| CAS Number (Unlabeled) | 66-22-8 | [5] |
| Appearance | Neat/Solid | [5] |
| Synonyms | 2,4(1H,3H)-Pyrimidinedione-¹⁵N₂ | [5] |
Synthesis Overview
The chemical synthesis of this compound involves the regiospecific incorporation of ¹⁵N atoms into the pyrimidine ring. While multiple laboratory methods exist for synthesizing unlabeled uracil, such as the condensation of malic acid with urea, labeled synthesis requires a ¹⁵N-containing precursor.[9]
Regiospecific syntheses for related compounds like [3-¹⁵N]uracil have been described, which utilize [¹⁵N]ammonium sulfate as the source of the labeled nitrogen.[10][11] The synthesis of the di-labeled this compound follows similar principles, typically involving the reaction of a ¹⁵N-labeled urea or a similar precursor where both nitrogen atoms are ¹⁵N, with a suitable three-carbon compound to form the pyrimidine ring. These reactions are often complex but can be performed at a multigram scale with excellent yields.[10][11]
Key Applications in Research and Drug Development
This compound is a versatile tool employed in various fields to investigate fundamental biological processes.
-
Metabolic Flux Analysis (MFA): As a precursor in the de novo pyrimidine synthesis pathway, this compound is used to trace the flow of nitrogen atoms into the nucleotide pool.[6][8] This allows for the quantification of pathway activity under different physiological or pathological conditions, which is critical for understanding diseases like cancer where nucleotide metabolism is often dysregulated.[6]
-
RNA Dynamics and Turnover: By feeding cells this compound, newly synthesized RNA molecules become labeled. This enables researchers to measure the rates of RNA synthesis and degradation, providing insights into gene expression regulation.[12]
-
Biomolecular NMR Spectroscopy: ¹⁵N has a nuclear spin of 1/2, which results in sharper NMR signals compared to the quadrupolar ¹⁴N nucleus.[1] Incorporating this compound into RNA molecules allows for detailed structural and dynamic studies by NMR, helping to elucidate RNA folding and its interactions with proteins or small molecules.[13][14]
-
Quantitative Proteomics: While less direct, ¹⁵N from uracil can be catabolized and enter the general nitrogen pool, subsequently being incorporated into amino acids and proteins. This metabolic labeling can be used in quantitative proteomics to compare protein expression levels between different cell populations.[1][15]
Experimental Protocols
The successful application of this compound relies on robust experimental design and precise analytical techniques.
Protocol 1: Metabolic Labeling of Cultured Cells
This protocol outlines a general procedure for labeling mammalian cells with this compound to study metabolic pathways.
-
Cell Culture Preparation: Culture cells of interest to mid-log phase in standard growth medium. Ensure cell viability is high (>95%).
-
Medium Exchange: Aspirate the standard medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Labeling Medium Introduction: Add custom-made growth medium depleted of natural uracil and supplemented with a known concentration of this compound. The optimal concentration and labeling duration (typically ranging from hours to days) must be empirically determined based on the specific metabolic pathway and cell type.
-
Incubation: Return cells to the incubator and allow labeling to proceed for the predetermined time. For flux analysis, multiple time points are often necessary.
-
Metabolite Extraction:
-
Aspirate the labeling medium and place the culture dish on dry ice.
-
Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water at -80°C) to quench metabolic activity instantly.
-
Scrape the cells and collect the cell lysate/solvent mixture.
-
Centrifuge at high speed at 4°C to pellet cell debris.
-
-
Sample Preparation: Collect the supernatant containing the extracted metabolites. The sample can be dried under nitrogen gas and stored at -80°C until analysis.
Protocol 2: Quantification of ¹⁵N Enrichment by LC-MS/MS
This protocol describes the analysis of labeled metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent (e.g., 50:50 acetonitrile:water) compatible with the LC method.
-
Chromatographic Separation: Inject the sample into an LC system. Separation is typically achieved using a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which is well-suited for retaining polar metabolites like uracil and its derivatives.
-
Mass Spectrometry Analysis:
-
The eluent from the LC is directed into a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap).[16]
-
The instrument operates in negative ion mode to detect uracil and its phosphorylated forms.
-
Perform a full scan (MS1) to detect all ions within a specified mass range. The mass difference between unlabeled uracil (C₄H₄N₂O₂) and this compound (C₄H₄¹⁵N₂O₂) allows for their distinct detection.
-
Use selected ion monitoring (SIM) or parallel reaction monitoring (PRM) for targeted quantification of the M+0 (unlabeled) and M+2 (di-labeled) peaks of uracil and its downstream metabolites.[16]
-
-
Data Analysis:
-
Integrate the peak areas for the labeled and unlabeled forms of each metabolite.
-
Calculate the isotopic enrichment percentage using the formula: % Enrichment = [Peak Area (Labeled) / (Peak Area (Labeled) + Peak Area (Unlabeled))] * 100
-
Correct for the natural abundance of ¹⁵N (~0.37%) in the unlabeled analyte for highly precise measurements.[1]
-
Visualizations: Workflows and Pathways
Diagrams created using the Graphviz DOT language illustrate key processes involving this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Nitrogen-15 tracing - Wikipedia [en.wikipedia.org]
- 3. The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous tracing of carbon and nitrogen isotopes in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Uracil (1,3-¹âµNâ, 98%) - Cambridge Isotope Laboratories, NLM-637-0.5 [isotope.com]
- 6. Analysing central metabolism in ultra-high resolution: At the crossroads of carbon and nitrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. URACIL | Eurisotop [eurisotop.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Uracil - Wikipedia [en.wikipedia.org]
- 10. Efficient syntheses of [3-15N]uracil and [3-15N]thymine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient syntheses of [3-15N]uracil and [3-15N]thymine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fiveable.me [fiveable.me]
- 13. NMR study of nitrogen-15-labeled Escherichia coli valine transfer RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nucleic Acids â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 15. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 16. escholarship.org [escholarship.org]
Methodological & Application
Application Notes and Protocols for In Vivo RNA Labeling with Uracil-15N2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dynamic lifecycle of RNA, encompassing its synthesis, processing, and degradation, is a cornerstone of gene regulation. Understanding these kinetics is crucial for elucidating disease mechanisms and developing novel therapeutics. Stable isotope labeling of RNA in vivo offers a powerful tool to trace and quantify RNA metabolism. Uracil-15N2, a non-radioactive, stable isotope-labeled analog of uracil, can be metabolically incorporated into newly transcribed RNA. Subsequent analysis, typically by mass spectrometry, allows for the precise quantification of RNA turnover rates and provides insights into the dynamic regulation of the transcriptome.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in in vivo RNA labeling experiments, catering to both cell culture and animal models.
Principle of the Method
This compound is introduced to cells or organisms and is processed through the nucleotide salvage pathway. It is converted into Uridine-15N2 monophosphate (UMP), then diphosphate (UDP), and finally triphosphate (UTP). This labeled UTP is then incorporated into newly synthesized RNA by RNA polymerases in place of endogenous, unlabeled UTP. By isolating total RNA at different time points after the introduction of the label and analyzing it by mass spectrometry, the ratio of labeled to unlabeled uracil can be determined. This ratio is a direct measure of the rate of new RNA synthesis and can be used to calculate RNA turnover rates.
Data Presentation
Table 1: Example Labeling Conditions for Different Model Systems
| Model System | This compound Concentration | Labeling Duration | Notes |
| Human Cell Line (e.g., HeLa) | 100 - 500 µM | 1 - 24 hours | Optimal concentration should be determined empirically to balance labeling efficiency with potential toxicity. |
| Mouse (intraperitoneal injection) | 10 - 50 mg/kg | 2 - 48 hours | Bioavailability and metabolism can vary. Time course experiments are recommended. |
| Yeast (S. cerevisiae) | 50 - 200 µM in media | 30 minutes - 4 hours | Rapid uptake and incorporation are expected. |
| Drosophila melanogaster | 1 - 5 mM in food | 1 - 5 days | Labeling efficiency will depend on feeding behavior and developmental stage. |
Note: The above values are suggested starting points and should be optimized for each specific experimental system.
Table 2: Illustrative Quantitative Data from a Pulse-Chase Experiment in a Human Cell Line
| Time Point (hours) | % Labeled Uracil in Total RNA | Calculated RNA Half-life (hours) |
| Pulse (Labeling) | ||
| 0 | 0% | N/A |
| 2 | 5.8% | N/A |
| 4 | 10.2% | N/A |
| 8 | 18.5% | N/A |
| Chase (Unlabeled Media) | ||
| 12 (4h post-chase) | 12.3% | 5.5 |
| 16 (8h post-chase) | 8.1% | 5.5 |
| 24 (16h post-chase) | 3.5% | 5.5 |
This table represents example data to illustrate the expected trend. Actual results will vary based on the specific RNA species and cellular conditions.
Experimental Protocols
Protocol 1: In Vitro RNA Labeling in Cell Culture
This protocol provides a general framework for labeling RNA in adherent mammalian cell lines.
Materials:
-
This compound (sterile, cell-culture grade)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit (e.g., Trizol-based or column-based)
-
Nuclease-free water
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Preparation of Labeling Medium: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Dilute the stock solution into pre-warmed complete cell culture medium to the desired final concentration (e.g., 200 µM).
-
Labeling (Pulse): Aspirate the existing medium from the cells and wash once with sterile PBS. Add the pre-warmed labeling medium containing this compound to the cells.
-
Incubation: Incubate the cells for the desired labeling period (e.g., 4 hours).
-
Chase (Optional): To measure RNA decay, aspirate the labeling medium, wash the cells twice with PBS, and add fresh, pre-warmed medium containing a high concentration of unlabeled uracil (e.g., 2 mM) to outcompete any remaining labeled precursor.
-
Harvesting: At each time point, wash the cells with ice-cold PBS and lyse them directly in the plate using the lysis buffer from your chosen RNA extraction kit.
-
RNA Isolation: Isolate total RNA according to the manufacturer's protocol. Ensure the final RNA pellet is washed thoroughly to remove any unincorporated this compound.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
Sample Preparation for Mass Spectrometry:
-
Hydrolyze a known amount of RNA (e.g., 1-5 µg) to individual nucleosides using a mixture of nucleases (e.g., nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase).
-
Remove proteins from the hydrolysate by filtration or precipitation.
-
-
LC-MS/MS Analysis: Analyze the nucleoside mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the ratio of 15N2-Uracil to 14N2-Uracil.
Protocol 2: Considerations for In Vivo RNA Labeling in Animal Models (e.g., Mouse)
-
Administration of this compound: The labeled compound can be administered through various routes, including intraperitoneal (IP) injection, intravenous (IV) injection, or oral gavage. The choice of administration route will depend on the target tissue and the desired kinetics of labeling. A sterile, isotonic solution of this compound should be prepared for injection.
-
Dosage and Timing: The optimal dose and labeling time will need to be determined empirically. A starting point could be a single dose of 20 mg/kg. Time-course experiments are essential to capture the peak of incorporation and subsequent decay.
-
Tissue Collection: At the designated time points, euthanize the animal according to approved ethical protocols. Rapidly dissect the target tissues and immediately freeze them in liquid nitrogen or place them in an RNA stabilization reagent to prevent RNA degradation.
-
RNA Isolation from Tissues: Homogenize the frozen tissue samples and proceed with a robust RNA isolation method suitable for the specific tissue type.
-
Analysis: The subsequent steps of RNA purification, hydrolysis, and LC-MS/MS analysis are similar to those described in Protocol 1.
Visualizations
Caption: Metabolic incorporation of this compound into RNA via the salvage pathway.
Caption: General experimental workflow for this compound based RNA turnover analysis.
Application Notes and Protocols for Uracil-15N2 in RNA Structural Analysis via NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Uracil-15N2 isotopic labeling in Nuclear Magnetic Resonance (NMR) spectroscopy for the determination of RNA structure and dynamics. Isotopic labeling, particularly with 15N, is a powerful tool to overcome the inherent challenges of RNA NMR, such as spectral overlap and resonance assignment ambiguity.[1][2]
Application Notes
Principle of this compound Labeling in RNA NMR
The complexity of RNA molecules and the limited chemical shift dispersion of their proton signals often lead to severe spectral crowding in 1H NMR spectra, complicating structural analysis.[1][2][3] Isotopic labeling with 15N, a spin-1/2 nucleus, allows for the use of heteronuclear NMR experiments that disperse proton signals into a second, nitrogen dimension.[4] This significantly enhances spectral resolution and provides a powerful tool for unambiguous resonance assignment and the extraction of structural information.[3][4]
This compound labeling specifically introduces 15N isotopes at the N1 and N3 positions of the uracil base. The imino proton (H3) of uracil is directly bonded to the 15N3 atom and is involved in Watson-Crick base pairing with adenine, as well as in other tertiary interactions.[4] Observing the 1H-15N correlation for this imino group provides direct evidence of base pairing and reports on the local structural environment.[3][4]
Key Applications
-
Unambiguous Resonance Assignment: 2D 1H-15N Heteronuclear Single Quantum Coherence (HSQC) experiments provide a unique peak for each 1H-15N pair, greatly simplifying the assignment process, especially in larger RNA molecules.[3][4]
-
Secondary Structure Determination: The chemical shifts of imino protons and their corresponding 15N nuclei are sensitive to base pairing and stacking interactions.[4] The presence of a 1H-15N correlation for a uracil imino proton is a strong indicator of its involvement in a hydrogen bond, thus helping to define helical regions.[3]
-
Tertiary Structure and RNA Folding: Non-canonical base pairs and tertiary interactions involving uracil can be identified and characterized through their unique 1H-15N chemical shifts. This is crucial for understanding the complex three-dimensional folds of functional RNAs like ribozymes and riboswitches.
-
RNA Dynamics: NMR relaxation experiments on 15N-labeled uracils can provide insights into the internal motions of the RNA molecule on a wide range of timescales, from picoseconds to seconds. This is vital for understanding RNA function, which is often intimately linked to its conformational dynamics.
-
RNA-Ligand Interactions: Chemical Shift Perturbation (CSP) mapping using 1H-15N HSQC spectra is a powerful method to identify the binding site of small molecules, proteins, or other RNAs on a target RNA.[4] Changes in the chemical shifts of specific uracil residues upon ligand binding reveal their involvement in the interaction.[4]
Quantitative Data Summary
The following tables summarize key quantitative data relevant to the application of this compound in RNA NMR.
Table 1: Typical Isotopic Enrichment Levels and Yields
| Parameter | Typical Value | Reference |
| 15N Enrichment | > 95% | [1] |
| Labeled NTP Yield (from E. coli) | ~180 µmoles per gram of 13C-glucose | [5] |
| In vitro Transcription Yield | 0.2–2.0 mM in 300 µL | [1] |
Table 2: 15N Chemical Shift Ranges for Uracil in RNA
| Nitrogen Atom | Chemical Shift Range (ppm) | Notes |
| N1 | ~140 - 160 | Chemical shift is sensitive to the glycosidic bond conformation and sugar pucker. |
| N3 (imino) | ~190 - 220 | Highly sensitive to hydrogen bonding. Imino groups in Watson-Crick base pairs typically resonate in the downfield region of this range. |
Note: Chemical shift ranges are approximate and can vary depending on the specific sequence context, secondary and tertiary structure, and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Labeled UTP
This protocol outlines the preparation of uniformly 15N-labeled ribonucleoside 5'-triphosphates (NTPs) from E. coli grown in a minimal medium containing 15N-ammonium sulfate as the sole nitrogen source.
Workflow for Labeled UTP Preparation
References
- 1. Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isotope labeling strategies for NMR studies of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of NMR to structure determination of RNAs large and small - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Metabolic Labeling of Nucleic Acids with Uracil-15N2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling with stable isotopes is a powerful technique for tracing the fate of molecules in living systems. Uracil-15N2 is a stable isotope-labeled analog of the nucleobase uracil, a fundamental component of ribonucleic acid (RNA). By introducing this compound to cells or organisms, researchers can specifically label newly synthesized RNA molecules. The incorporated 15N atoms act as a "heavy" tag, allowing for the differentiation and quantification of nascent versus pre-existing RNA populations. This approach provides a dynamic view of RNA metabolism, including synthesis (transcription), processing, and degradation (turnover), which are critical processes in gene expression regulation.
This document provides detailed application notes and protocols for the metabolic labeling of nucleic acids using this compound, with a focus on downstream analysis by mass spectrometry and NMR spectroscopy. These techniques are invaluable for basic research, drug discovery, and development, enabling the study of how various stimuli, diseases, or therapeutic agents affect RNA metabolism.
Principle of the Method
Uracil is a pyrimidine base unique to RNA. When cells are supplied with this compound, it is taken up and enters the nucleotide salvage pathway. Through a series of enzymatic reactions, it is converted into uridine triphosphate labeled with 15N (UTP-15N2). This labeled UTP is then utilized by RNA polymerases for the synthesis of new RNA transcripts. The resulting RNA molecules contain 15N atoms in their uracil bases, leading to a predictable mass shift that can be detected by mass spectrometry or changes in resonance in NMR spectroscopy. This allows for the specific tracking and quantification of RNA synthesized during the labeling period.
Applications
-
Determination of RNA Synthesis and Degradation Rates: By performing pulse-chase experiments with this compound, researchers can measure the rates of RNA transcription and turnover for specific transcripts or on a global scale.[1][2][3][4][5] This is crucial for understanding gene expression dynamics in response to various cellular signals or perturbations.
-
Studying the Mechanism of Action of Drugs: This technique can be employed to investigate how drugs affect RNA metabolism. For example, it can be used to assess whether a compound inhibits transcription, alters RNA stability, or affects RNA processing. This is particularly relevant for the development of anticancer and antiviral therapies that target nucleic acid synthesis.
-
Investigating RNA Processing and Maturation: Metabolic labeling can shed light on the kinetics of RNA processing events such as splicing and polyadenylation by tracking the appearance of mature mRNA from newly synthesized pre-mRNA.[2]
-
Structural and Dynamic Studies of RNA by NMR: Incorporating 15N labels into RNA molecules is essential for certain types of Nuclear Magnetic Resonance (NMR) spectroscopy experiments. These experiments can provide valuable information about the structure, dynamics, and folding of RNA, as well as its interactions with other molecules.[6][7][8]
Experimental Protocols
Protocol 1: Metabolic Labeling of RNA in Mammalian Cells with this compound
This protocol describes the general procedure for labeling RNA in cultured mammalian cells with this compound. Optimization of labeling time and concentration may be required for different cell types and experimental goals.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (Cambridge Isotope Laboratories, Inc. or equivalent)
-
Phosphate-Buffered Saline (PBS), sterile
-
TRIzol reagent or other RNA extraction kit
-
Cell culture plates or flasks
Procedure:
-
Cell Culture: Plate mammalian cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of labeling.
-
Preparation of Labeling Medium: Prepare complete cell culture medium containing the desired final concentration of this compound. A typical starting concentration is 100 µM, but this should be optimized. Ensure the this compound is fully dissolved.
-
Labeling (Pulse):
-
Aspirate the existing medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the pre-warmed this compound containing labeling medium to the cells.
-
Incubate the cells for the desired labeling period (e.g., 1 to 24 hours). The length of the pulse will depend on the turnover rate of the RNA of interest.
-
-
Chase (Optional, for turnover studies):
-
To measure RNA degradation rates, after the labeling period, aspirate the labeling medium.
-
Wash the cells twice with sterile PBS to remove any remaining this compound.
-
Add complete culture medium containing a high concentration of unlabeled uracil (e.g., 1 mM) to "chase" the labeled precursor pool.
-
Incubate for various time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
-
Cell Harvesting and RNA Extraction:
-
At the end of the labeling or chase period, aspirate the medium and wash the cells with ice-cold PBS.
-
Lyse the cells directly on the plate using TRIzol reagent or the lysis buffer from an RNA extraction kit, following the manufacturer's instructions.
-
Proceed with total RNA extraction. Ensure high-quality, intact RNA is obtained.
-
-
Quality Control: Assess the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and the integrity using gel electrophoresis or a Bioanalyzer.
Protocol 2: Analysis of 15N-Labeled RNA by Mass Spectrometry
This protocol outlines the general steps for preparing and analyzing this compound labeled RNA by liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
15N-labeled total RNA
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP)
-
Ammonium acetate buffer
-
LC-MS grade water and acetonitrile
-
Formic acid
-
LC-MS system (e.g., Q-TOF or Orbitrap)
Procedure:
-
RNA Digestion to Nucleosides:
-
In a microcentrifuge tube, combine 1-5 µg of 15N-labeled total RNA with nuclease P1 and bacterial alkaline phosphatase in an appropriate buffer (e.g., ammonium acetate).[9]
-
Incubate at 37°C for 2-4 hours to digest the RNA into individual nucleosides.
-
-
Sample Cleanup (Optional): Depending on the sample complexity and LC-MS system, a cleanup step using a micro-spin column may be necessary to remove enzymes and other contaminants.
-
LC-MS Analysis:
-
Inject the digested nucleoside mixture onto a reverse-phase LC column.
-
Separate the nucleosides using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Eluting nucleosides are ionized (e.g., using electrospray ionization - ESI) and analyzed by the mass spectrometer.
-
-
Data Analysis:
-
Identify the peaks corresponding to unlabeled uridine and 15N2-labeled uridine based on their mass-to-charge (m/z) ratios. The mass of uridine is 244.06 g/mol , and the mass of this compound labeled uridine will be 246.06 g/mol .
-
Quantify the peak areas for both the light (14N) and heavy (15N) forms of uridine.
-
The ratio of heavy to light uridine provides a measure of the proportion of newly synthesized RNA. For turnover studies, the decay of the heavy signal over the chase period is used to calculate the RNA half-life.
-
Protocol 3: Preparation of 15N-Labeled RNA for NMR Spectroscopy
This protocol describes the in vitro transcription method to produce larger quantities of a specific 15N-labeled RNA for structural and dynamic studies by NMR.
Materials:
-
Linearized DNA template containing the sequence of the RNA of interest downstream of a T7 RNA polymerase promoter.
-
T7 RNA polymerase
-
Ribonucleoside triphosphates (ATP, GTP, CTP)
-
Uridine-15N2-5'-triphosphate (UTP-15N2)
-
Transcription buffer
-
RNase inhibitor
-
DNase I
-
Purification system (e.g., denaturing polyacrylamide gel electrophoresis - PAGE, or HPLC)
Procedure:
-
In Vitro Transcription:
-
Set up the transcription reaction by combining the linearized DNA template, T7 RNA polymerase, ATP, GTP, CTP, and UTP-15N2 in the transcription buffer.[10]
-
Include an RNase inhibitor to prevent RNA degradation.
-
Incubate at 37°C for 2-4 hours.
-
-
Template Removal: Add DNase I to the reaction and incubate for a further 30 minutes at 37°C to digest the DNA template.
-
RNA Purification:
-
Purify the 15N-labeled RNA transcript from the reaction mixture using denaturing PAGE or HPLC.
-
Elute the RNA from the gel or collect the corresponding fraction from the HPLC.
-
Desalt the purified RNA.
-
-
NMR Sample Preparation:
Data Presentation
Quantitative data from metabolic labeling experiments should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Illustrative RNA Turnover Rates in Mammalian Cells Measured by Metabolic Labeling.
Note: This table presents representative data from studies using uracil analogs and serves as a template. Specific values for this compound labeling would need to be determined experimentally.
| Gene | Cell Line | Condition | RNA Half-life (hours) | Reference |
| MYC | HeLa | Untreated | 0.5 - 1.0 | [4] |
| FOS | NIH3T3 | Serum-stimulated | 0.3 - 0.7 | [4] |
| GAPDH | HUVEC | Normoxia | 8.7 | [12] |
| GAPDH | HUVEC | Hypoxia | 5.7 | [12] |
| VEGFA | HUVEC | Normoxia | ~4.0 | [12] |
| VEGFA | HUVEC | Hypoxia | ~3.5 | [12] |
Mandatory Visualizations
This compound Metabolic Labeling and Analysis Workflow
Caption: Experimental workflow for this compound metabolic labeling.
Pyrimidine Salvage Pathway for this compound Incorporation
Caption: this compound incorporation into RNA via the salvage pathway.
Concluding Remarks
Metabolic labeling of nucleic acids with this compound is a robust and versatile method for investigating RNA metabolism. The protocols and application notes provided herein offer a comprehensive guide for researchers to implement this technique in their studies. The ability to directly measure the dynamics of RNA synthesis and degradation provides a deeper understanding of gene regulation and the impact of external factors, such as drugs, on these fundamental cellular processes. The combination of this compound labeling with advanced analytical techniques like mass spectrometry and NMR spectroscopy will continue to be a cornerstone of RNA biology research and a valuable tool in the drug development pipeline.
References
- 1. Metabolic labeling of RNA using multiple ribonucleoside analogs enables the simultaneous evaluation of RNA synthesis and degradation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. Metabolic labeling of RNA uncovers principles of RNA production and degradation dynamics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Methods on the Measurement of mRNA Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for measuring tissue RNA turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR study of nitrogen-15-labeled Escherichia coli valine transfer RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Protocol for preparation and measurement of intracellular and extracellular modified RNA using liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isotope labeling strategies for NMR studies of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolic labeling of RNA uncovers the contribution of transcription and decay rates on hypoxia-induced changes in RNA levels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantitative Mass Spectrometry using Uracil-¹⁵N₂ Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantification of endogenous uracil in biological matrices is of significant clinical interest, particularly in the context of personalized medicine for patients undergoing chemotherapy with fluoropyrimidines like 5-fluorouracil (5-FU). Dihydropyrimidine dehydrogenase (DPD) is the primary enzyme responsible for the catabolism of 5-FU, and its activity can be assessed by measuring plasma uracil levels. Patients with DPD deficiency are at a high risk of severe, life-threatening toxicity from standard doses of 5-FU. Therefore, accurate and reliable quantification of uracil is crucial for identifying these patients and enabling dose adjustments to improve safety and efficacy.
This document provides detailed application notes and protocols for the quantitative analysis of uracil in human plasma using a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method with Uracil-¹⁵N₂ as an internal standard.
Principle of the Method
The method utilizes the stable isotope dilution technique, a gold standard for quantitative mass spectrometry. A known amount of a stable isotope-labeled internal standard (Uracil-¹⁵N₂), which is chemically identical to the analyte (uracil) but has a different mass, is added to the biological sample at the beginning of the sample preparation process. The internal standard co-elutes with the analyte during chromatographic separation and is detected by the mass spectrometer. By measuring the ratio of the analyte's signal to the internal standard's signal, accurate and precise quantification can be achieved, as the internal standard compensates for variations in sample extraction, matrix effects, and instrument response.
Featured Application: Predicting 5-Fluorouracil (5-FU) Toxicity
The measurement of plasma uracil levels is a key component in the pre-treatment screening for DPD deficiency. Elevated uracil concentrations are indicative of reduced DPD activity, signaling a higher risk of severe toxicity from 5-FU-based chemotherapy.[1] This quantitative assay allows clinicians to identify at-risk patients and adjust 5-FU dosage accordingly, moving towards a more personalized and safer cancer treatment approach.
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standard:
-
Uracil (Sigma-Aldrich)
-
Uracil-¹⁵N₂ (Alsachim)
-
-
Solvents and Chemicals:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
-
Human Plasma:
-
Collected in EDTA-containing tubes.
-
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of uracil and Uracil-¹⁵N₂ in ultrapure water.
-
Working Standard Solutions: Serially dilute the uracil stock solution with a suitable solvent (e.g., 50:50 methanol:water) to prepare a series of working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Dilute the Uracil-¹⁵N₂ stock solution to a final concentration of approximately 100 ng/mL in a suitable solvent.[2]
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 20 µL of the Uracil-¹⁵N₂ internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.[3]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC® HSS T3 column (e.g., 2.1 x 100 mm, 1.8 µm)[4]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
-
Gradient Elution:
-
0-0.5 min: 2% B
-
0.5-2.5 min: 2-50% B
-
2.5-3.0 min: 50-95% B
-
3.0-3.5 min: 95% B
-
3.5-3.6 min: 95-2% B
-
3.6-5.0 min: 2% B
-
-
Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: 2.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Desolvation Gas Flow: 1000 L/hr
-
Cone Gas Flow: 150 L/hr
-
Collision Gas: Argon
-
Data Acquisition: Multiple Reaction Monitoring (MRM)
Data Analysis
-
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratios of the calibrators against their known concentrations.
-
The concentration of uracil in the unknown samples is determined by interpolating their peak area ratios from the calibration curve using a weighted (1/x²) linear regression.
Quantitative Data Summary
The following tables summarize the typical performance characteristics of the described UPLC-MS/MS method for the quantification of uracil in human plasma.
Table 1: Mass Spectrometry Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Uracil | 111.0 | 42.0 | 25 | 20 |
| Uracil-¹⁵N₂ | 113.0 | 43.0 | 25 | 20 |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 100 ng/mL[3][4] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[3] |
| Intra-assay Precision (%CV) | ≤ 7.4%[2] |
| Inter-assay Precision (%CV) | ≤ 12.4%[2][3][4] |
| Accuracy (%Bias) | Within ± 2.8%[2][3][4] |
| Recovery | > 85% |
Table 3: Stability of Uracil in Human Plasma
| Storage Condition | Duration | Stability |
| Room Temperature | 4 hours | Stable |
| 2-8°C | 24 hours | Stable |
| -80°C | 3 months | Stable |
| Freeze-Thaw Cycles (3 cycles) | - | Stable |
Visualizations
Experimental Workflow for Uracil Quantification
Caption: Workflow for plasma uracil quantification.
Clinical Application in 5-FU Dosing
Caption: 5-FU dosing decision workflow.
References
- 1. Therapeutic Drug Monitoring for 5-Fluorouracil [southcarolinablues.com]
- 2. dspace.library.uu.nl [dspace.library.uu.nl]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a rapid and sensitive UPLC-MS/MS method for determination of uracil and dihydrouracil in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Uracil-¹⁵N₂ in RNA Dynamics and Turnover Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of RNA dynamics, encompassing synthesis, processing, and degradation, is fundamental to understanding gene expression and its regulation in various physiological and pathological states. Metabolic labeling with stable isotopes is a powerful technique for tracing the fate of RNA molecules over time. Uracil-¹⁵N₂, a non-radioactive, stable isotope-labeled analog of uracil, serves as a valuable tool for these investigations. Once introduced to cells, it is incorporated into newly synthesized RNA transcripts. By tracking the incorporation and subsequent decay of the ¹⁵N₂ label using mass spectrometry, researchers can quantitatively measure RNA turnover rates and half-lives. This information is critical for elucidating the mechanisms of gene regulation, identifying drug targets, and understanding disease pathogenesis.
These application notes provide a comprehensive overview of the use of Uracil-¹⁵N₂ in studying RNA dynamics, including detailed experimental protocols and data presentation formats.
Key Applications
-
Determination of RNA Synthesis and Degradation Rates: Quantify the kinetics of RNA production and decay for individual transcripts or on a global scale.
-
Measurement of RNA Half-Lives: Accurately determine the stability of specific RNA molecules.
-
Pulse-Chase Analysis of RNA Processing: Track the maturation of precursor RNAs into their final functional forms.
-
Investigation of Drug Effects on RNA Metabolism: Assess how therapeutic compounds impact the stability and turnover of target RNAs.
-
Elucidation of Signaling Pathways: Understand how cellular signaling events regulate gene expression at the level of RNA turnover.
Data Presentation
Table 1: RNA Turnover Rates in Response to Compound X Treatment
| Gene Symbol | Condition | Synthesis Rate (molecules/cell/hr) | Degradation Rate Constant (k_deg, hr⁻¹) | RNA Half-Life (t₁/₂, hr) |
| GENE-A | Control | 150 | 0.347 | 2.0 |
| GENE-A | Compound X | 145 | 0.693 | 1.0 |
| GENE-B | Control | 75 | 0.139 | 5.0 |
| GENE-B | Compound X | 78 | 0.138 | 5.0 |
| GENE-C | Control | 200 | 0.069 | 10.0 |
| GENE-C | Compound X | 98 | 0.070 | 9.9 |
Data are representative and for illustrative purposes.
Table 2: Global RNA Stability Metrics in Different Cell Lines
| Cell Line | Median mRNA Half-Life (hr) | Mean mRNA Synthesis Rate (molecules/cell/hr) | Percentage of Unstable mRNAs (t₁/₂ < 2 hr) |
| Cell Line 1 | 5.5 | 120 | 25% |
| Cell Line 2 | 8.2 | 95 | 15% |
| Cell Line 3 | 4.1 | 150 | 35% |
Data are representative and for illustrative purposes.
Experimental Protocols
The following are detailed protocols for key experiments utilizing Uracil-¹⁵N₂ to study RNA dynamics.
Protocol 1: Pulse-Chase Labeling of Cultured Cells with Uracil-¹⁵N₂ for RNA Half-Life Measurement
Objective: To determine the degradation rate and half-life of specific RNA transcripts.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Uracil-free cell culture medium
-
Uracil-¹⁵N₂ (Cambridge Isotope Laboratories, Inc. or equivalent)
-
Unlabeled Uracil
-
Phosphate-buffered saline (PBS)
-
TRIzol reagent or other RNA extraction kit
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Culture: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of the experiment.
-
Pre-incubation (Optional): To deplete endogenous uracil pools, incubate cells in uracil-free medium for 1-2 hours prior to labeling.
-
Pulse Labeling: Replace the medium with fresh, pre-warmed medium containing Uracil-¹⁵N₂ at a final concentration of 100-200 µM. The optimal concentration should be determined empirically for each cell line. Incubate for a "pulse" period sufficient to achieve detectable labeling of the RNA of interest (e.g., 4-12 hours).
-
Chase: After the pulse period, remove the labeling medium, wash the cells twice with warm PBS, and add fresh, pre-warmed medium containing a high concentration of unlabeled uracil (e.g., 5-10 mM). This "chase" will dilute the intracellular pool of Uracil-¹⁵N₂ and minimize its further incorporation into new RNA.
-
Time-Course Collection: Harvest cells at various time points during the chase (e.g., 0, 2, 4, 8, 12, 24 hours). The time points should be chosen based on the expected half-life of the RNA of interest.
-
RNA Extraction: At each time point, lyse the cells directly in the culture dish using TRIzol reagent and proceed with RNA extraction according to the manufacturer's protocol. Ensure high-quality, intact RNA is obtained.
-
RNA Digestion: Digest the purified RNA to individual ribonucleosides using a mixture of nucleases (e.g., nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase).
-
LC-MS/MS Analysis: Analyze the ribonucleoside mixture by LC-MS/MS. Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify both unlabeled (¹⁴N) and labeled (¹⁵N₂) uridine.
-
Data Analysis:
-
Calculate the fraction of labeled uridine at each time point: Fraction Labeled = [¹⁵N₂-Uridine] / ([¹⁵N₂-Uridine] + [¹⁴N-Uridine]).
-
Plot the natural logarithm of the fraction of labeled uridine remaining versus time.
-
The degradation rate constant (k_deg) is the negative of the slope of the linear regression of this plot.
-
Calculate the RNA half-life (t₁/₂) using the formula: t₁/₂ = ln(2) / k_deg.
-
Protocol 2: Measuring RNA Synthesis Rates using Uracil-¹⁵N₂
Objective: To determine the rate of synthesis of specific RNA transcripts.
Materials:
-
Same as Protocol 1.
Procedure:
-
Cell Culture: Culture cells as described in Protocol 1.
-
Short Pulse Labeling: Add Uracil-¹⁵N₂ to the culture medium at a final concentration of 100-200 µM.
-
Time-Course Collection: Harvest cells at several short time intervals after the addition of the label (e.g., 0, 15, 30, 60, 120 minutes).
-
RNA Extraction and Digestion: Extract and digest RNA as described in Protocol 1.
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to determine the fraction of labeled uridine at each time point.
-
Data Analysis:
-
Plot the fraction of labeled uridine versus time.
-
The initial slope of this curve represents the initial rate of incorporation of the label, which is proportional to the RNA synthesis rate.
-
To calculate the absolute synthesis rate, a standard curve of known concentrations of labeled and unlabeled uridine is required. The synthesis rate can be expressed as the amount of labeled uridine incorporated per unit of total uridine per unit of time.
-
Visualizations
Diagrams created using Graphviz (DOT language) to illustrate key experimental workflows and conceptual relationships.
Application Notes and Protocols for Analyzing Protein-RNA Interactions with 15N-Labeled Uracil
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate dance between proteins and RNA molecules governs a vast array of cellular processes, from gene expression and regulation to viral replication. Elucidating the specifics of these interactions is paramount for understanding fundamental biology and for the development of novel therapeutics. The incorporation of stable isotopes, such as Nitrogen-15 (15N), into nucleic acids provides a powerful handle for biophysical characterization of these complexes. Specifically, labeling uracil with 15N offers a targeted approach to probe interactions involving this key pyrimidine base.
These application notes provide a comprehensive overview and detailed protocols for utilizing 15N-labeled uracil to study protein-RNA interactions, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Core Applications
The use of 15N-labeled uracil in protein-RNA interaction studies enables:
-
High-Resolution Structural Analysis: NMR spectroscopy of 15N-labeled RNA, in complex with a protein partner, can provide atomic-level insights into the binding interface.[1]
-
Binding Affinity and Stoichiometry Determination: Techniques such as NMR titrations and gel mobility shift assays can be employed to quantify the strength and stoichiometry of the interaction.[2][3]
-
Identification of Interaction Sites: Mass spectrometry, often coupled with UV cross-linking, can pinpoint the specific amino acid and nucleotide residues at the protein-RNA interface.[4][5]
-
Dynamic and Conformational Changes: Isotope labeling can aid in monitoring conformational changes in both the protein and the RNA upon binding.
Experimental Workflow Overview
The general workflow for analyzing protein-RNA interactions using 15N-labeled uracil involves several key stages, from the preparation of the labeled RNA to the final biophysical analysis.
Caption: A generalized experimental workflow for studying protein-RNA interactions using 15N-labeled uracil.
Protocol 1: Preparation of 15N-Labeled Uracil RNA
This protocol outlines the biosynthetic preparation of 15N-labeled uridine triphosphate (UTP) and its subsequent use in the in vitro transcription of a target RNA.
Part A: Biosynthesis of 15N-Labeled Ribonucleoside 5'-Triphosphates (rNTPs) [6][7]
-
E. coli Culture: Grow a suitable E. coli strain (e.g., M15) in a minimal medium where the sole nitrogen source is 15N-labeled ammonium chloride ((15NH4)2SO4). The carbon source can be glucose or glycerol.
-
Cell Harvesting and RNA Extraction: Harvest the E. coli cells in the late logarithmic growth phase. Extract the total RNA using standard methods such as phenol-chloroform extraction or commercial kits.
-
RNA Hydrolysis: Hydrolyze the extracted total RNA to ribonucleoside 5'-monophosphates (rNMPs) using an enzyme like nuclease P1.
-
Purification of rNMPs: Purify the resulting rNMPs using anion-exchange chromatography.
-
Enzymatic Phosphorylation: Convert the purified rNMPs to rNTPs through a series of enzymatic phosphorylation steps using appropriate kinases. For instance, UMP can be converted to UDP by UMP kinase, and UDP to UTP by nucleoside diphosphate kinase.
Part B: In Vitro Transcription with 15N-Labeled UTP [7]
-
Transcription Reaction Setup: Assemble the in vitro transcription reaction mixture containing:
-
Linearized DNA template encoding the RNA of interest.
-
T7 RNA polymerase.
-
Transcription buffer (containing Tris-HCl, MgCl2, DTT, spermidine).
-
Unlabeled ATP, CTP, and GTP.
-
The in-house prepared 15N-labeled UTP.
-
-
Incubation: Incubate the reaction at 37°C for 2-4 hours.
-
DNase Treatment: Add DNase I to the reaction mixture to digest the DNA template.
-
RNA Purification: Purify the transcribed RNA using denaturing polyacrylamide gel electrophoresis (PAGE). Visualize the RNA by UV shadowing, excise the corresponding band, and elute the RNA from the gel.
-
RNA Desalting and Quantification: Desalt the purified RNA using spin columns and quantify its concentration using UV-Vis spectroscopy.
Protocol 2: NMR Titration for Measuring Binding Affinity
This protocol describes how to perform an NMR titration experiment to determine the dissociation constant (Kd) of a protein-RNA interaction using 15N-labeled RNA.
-
Sample Preparation:
-
Prepare a stock solution of the unlabeled protein of interest in a suitable NMR buffer (e.g., phosphate buffer with NaCl, pH 6.5-7.5).
-
Prepare a stock solution of the 15N-uracil labeled RNA in the same NMR buffer.
-
-
Initial NMR Spectrum: Acquire a reference 1H-15N Heteronuclear Single Quantum Coherence (HSQC) spectrum of the 15N-labeled RNA alone.[8]
-
Titration:
-
Create a series of samples with a constant concentration of 15N-labeled RNA and increasing concentrations of the unlabeled protein.[9][10]
-
Ensure that the total volume and buffer conditions remain constant across all samples to avoid artifacts. A "swapping" protocol can be used where two initial samples (one with only RNA and one with RNA and the maximum protein concentration) are mixed in varying ratios to generate intermediate titration points.[9][10]
-
-
NMR Data Acquisition: Acquire a 1H-15N HSQC spectrum for each titration point.
-
Data Analysis:
-
Monitor the chemical shift perturbations (CSPs) of the uracil imino or amino proton resonances in the 1H-15N HSQC spectra as a function of protein concentration.
-
Calculate the combined CSPs for each affected residue.
-
Fit the CSP data to a suitable binding isotherm (e.g., a one-site binding model) to extract the dissociation constant (Kd).
-
References
- 1. Uses of 13C- and 15N-labeled RNA in NMR of RNA-protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of protein-RNA interactions by gel mobility shift - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
- 4. Mass Spectrometric Evidence for the Under-represented RNA–Protein Cross-Links - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Analysis of Protein-RNA Interactions with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthetic preparation of 13C/15N-labeled rNTPs for high-resolution NMR studies of RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. a-simulation-guided-swapping-protocol-for-nmr-titrations-to-study-protein-protein-interactions - Ask this paper | Bohrium [bohrium.com]
- 10. researchgate.net [researchgate.net]
Tracing Uracil Metabolism in Cells Using Uracil-¹⁵N₂: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Uracil-¹⁵N₂ to trace uracil metabolism in cellular models. This stable isotope-labeled compound serves as a powerful tool to investigate nucleotide synthesis, RNA turnover, and the effects of therapeutic agents on pyrimidine metabolic pathways.
Introduction
Uracil is a fundamental pyrimidine base, essential for the synthesis of RNA and a key intermediate in various metabolic pathways. Dysregulation of uracil metabolism is implicated in numerous diseases, including cancer and metabolic disorders. Uracil-¹⁵N₂, a stable isotope-labeled version of uracil, enables researchers to trace the fate of exogenous uracil as it is incorporated into the cell's metabolic network. By employing mass spectrometry, the incorporation of ¹⁵N atoms can be quantified in downstream metabolites, providing valuable insights into the dynamics of uracil salvage and its contribution to nucleotide pools.
Key Applications
-
RNA Synthesis and Turnover: Quantify the rate of new RNA synthesis by measuring the incorporation of ¹⁵N-labeled uracil into the ribonucleotide pool and subsequently into RNA.
-
Nucleotide Metabolism Studies: Trace the conversion of uracil into its phosphorylated derivatives, UMP, UDP, and UTP, and assess the activity of the pyrimidine salvage pathway.
-
Drug Discovery and Development: Evaluate the mechanism of action of drugs that target pyrimidine metabolism by observing perturbations in the flux of labeled uracil through the pathway.
-
Metabolic Phenotyping: Characterize the metabolic phenotype of different cell types or disease models based on their capacity to utilize exogenous uracil.
Uracil Metabolism Overview
Uracil is primarily metabolized through the pyrimidine salvage pathway, which recycles nucleobases into nucleotides. Exogenous uracil is taken up by the cell and converted to uridine monophosphate (UMP) by the enzyme uracil phosphoribosyltransferase (UPRT). UMP can then be sequentially phosphorylated to uridine diphosphate (UDP) and uridine triphosphate (UTP), the latter being a direct precursor for RNA synthesis. Alternatively, uracil can be catabolized through a reductive pathway.
Figure 1: Uracil Salvage Pathway.
Experimental Protocols
I. Cell Culture and Uracil-¹⁵N₂ Labeling
This protocol is a general guideline and should be optimized for the specific cell line and experimental objectives.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Uracil-free cell culture medium (custom formulation or commercially available)
-
Uracil-¹⁵N₂ (M.W. 114.07)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase at the time of labeling.
-
Medium Exchange: Once cells have adhered and reached the desired confluency (typically 50-70%), aspirate the complete medium.
-
Wash: Gently wash the cells once with pre-warmed sterile PBS.
-
Labeling Medium Preparation: Prepare the labeling medium by supplementing uracil-free medium with Uracil-¹⁵N₂. A starting concentration of 10-100 µM is recommended, but should be optimized. Ensure complete dissolution of the Uracil-¹⁵N₂.
-
Labeling: Add the pre-warmed labeling medium to the cells.
-
Incubation: Incubate the cells for the desired time points (e.g., 0, 1, 4, 8, 24 hours). The 0-hour time point serves as the unlabeled control.
II. Metabolite Extraction
Materials:
-
Ice-cold PBS
-
Ice-cold 80% methanol (LC-MS grade)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Quenching: At each time point, place the culture plates on ice and aspirate the labeling medium.
-
Washing: Quickly wash the cells twice with ice-cold PBS to remove any remaining extracellular Uracil-¹⁵N₂.
-
Extraction: Add 1 mL of ice-cold 80% methanol to each plate to quench metabolic activity and extract intracellular metabolites.
-
Cell Lysis: Scrape the cells from the plate in the presence of the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Protein Precipitation: Vortex the tubes vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant containing the metabolites to a new tube.
-
Drying: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
Storage: Store the dried extracts at -80°C until analysis.
III. LC-MS/MS Analysis
Instrumentation:
-
Liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Reversed-phase C18 column suitable for polar metabolites.
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50-100 µL) of 50% methanol or an appropriate buffer for your LC method.
-
LC Separation: Inject the reconstituted sample onto the LC system for separation of the metabolites.
-
MS/MS Detection: Analyze the eluting metabolites using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The following table provides suggested MRM transitions for unlabeled and ¹⁵N₂-labeled uracil and its derivatives. These should be optimized on your specific instrument.
| Metabolite | Precursor Ion (m/z) | Product Ion (m/z) | Labeling |
| Uracil | 111.0 | 69.0 | Unlabeled |
| Uracil-¹⁵N₂ | 113.0 | 71.0 | ¹⁵N₂ |
| UMP | 323.0 | 95.0 | Unlabeled |
| UMP-¹⁵N₂ | 325.0 | 97.0 | ¹⁵N₂ |
| UDP | 403.0 | 195.0 | Unlabeled |
| UDP-¹⁵N₂ | 405.0 | 197.0 | ¹⁵N₂ |
| UTP | 483.0 | 195.0 | Unlabeled |
| UTP-¹⁵N₂ | 485.0 | 197.0 | ¹⁵N₂ |
Data Presentation
The following table presents hypothetical, yet realistic, data from a time-course experiment tracing the incorporation of Uracil-¹⁵N₂ into key metabolites in a cancer cell line. Data is presented as the percentage of the metabolite pool that is labeled with ¹⁵N₂.
| Time (hours) | % Labeled Uracil-¹⁵N₂ | % Labeled UMP-¹⁵N₂ | % Labeled UDP-¹⁵N₂ | % Labeled UTP-¹⁵N₂ |
| 0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 1 | 95.2 ± 2.1 | 60.5 ± 3.4 | 45.3 ± 2.8 | 30.1 ± 1.9 |
| 4 | 98.1 ± 1.5 | 85.7 ± 2.9 | 78.9 ± 3.1 | 70.4 ± 2.5 |
| 8 | 99.3 ± 0.8 | 92.4 ± 1.7 | 88.6 ± 2.0 | 85.3 ± 1.8 |
| 24 | 99.5 ± 0.5 | 96.8 ± 1.1 | 95.2 ± 1.3 | 94.7 ± 1.2 |
Experimental Workflow
Figure 2: Experimental Workflow.
Conclusion
Tracing uracil metabolism with Uracil-¹⁵N₂ provides a robust and quantitative method to study pyrimidine metabolism in living cells. The protocols and data presented here offer a framework for researchers to design and execute experiments aimed at understanding the intricate details of nucleotide synthesis and its role in health and disease. Careful optimization of labeling conditions and analytical methods will ensure high-quality data and impactful scientific discoveries.
Application Notes and Protocols for Metabolic Flux Analysis with Uracil-¹⁵N₂
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. By introducing stable isotope-labeled substrates, such as Uracil-¹⁵N₂, and tracking their incorporation into downstream metabolites, researchers can elucidate the activity of metabolic pathways. Uracil is a key pyrimidine base, central to the synthesis of nucleotides required for RNA and DNA replication.[1] Understanding the flux through pyrimidine synthesis pathways—specifically the de novo and salvage pathways—is critical in various research areas, including cancer biology, virology, and drug development.[2][3]
Uracil-¹⁵N₂ serves as an excellent tracer for the pyrimidine salvage pathway. In this pathway, pre-existing pyrimidine bases are recycled to form nucleotides, a process that is often upregulated in rapidly proliferating cells like cancer cells.[2] These application notes provide a comprehensive protocol for conducting MFA studies using Uracil-¹⁵N₂ to investigate pyrimidine metabolism.
Signaling Pathway: Pyrimidine Salvage
The salvage pathway allows cells to recycle uracil, converting it into uridine monophosphate (UMP), which is then sequentially phosphorylated to uridine diphosphate (UDP) and uridine triphosphate (UTP). UTP is a precursor for CTP and a building block for RNA synthesis. By using Uracil-¹⁵N₂, the nitrogen atoms in the pyrimidine ring of these downstream metabolites will be labeled, allowing for their detection and quantification by mass spectrometry.
References
Application Notes and Protocols for Mass Spectrometry Analysis of Uracil-15N2 Labeled RNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling of RNA with heavy isotopes, such as 15N, followed by mass spectrometry analysis is a powerful technique for quantitative studies of RNA metabolism, dynamics, and drug interactions. Specifically, labeling RNA with Uracil-15N2 provides a means to track the incorporation of uracil into newly synthesized RNA, enabling the measurement of RNA turnover rates and the identification of RNA modifications. This document provides detailed protocols and application notes for the preparation of this compound labeled RNA samples for mass spectrometry analysis, tailored for researchers in academia and the pharmaceutical industry.
Core Applications
-
RNA Turnover and Decay Rate Analysis: Quantify the rate of RNA synthesis and degradation.
-
Quantitative Analysis of RNA Modifications: Study the dynamics of RNA modifications by comparing the isotopic ratios of modified and unmodified nucleosides.[1][2][3]
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Drug Discovery and Development: Assess the effect of therapeutic compounds on RNA metabolism and stability.
-
RNA-Protein Interaction Studies: In conjunction with other techniques, elucidate the dynamics of RNA-protein complexes.[4]
Quantitative Data Summary
The following tables summarize typical quantitative data expected during the sample preparation workflow. Actual results may vary depending on the cell type, experimental conditions, and instrumentation.
Table 1: this compound Labeling Efficiency
| Cell Type | Labeling Duration (hours) | Medium | Expected 15N Enrichment (%) | Reference |
| Mammalian Cells (e.g., HEK293) | 24 - 72 | 15N-labeled Uracil supplemented medium | > 95% | Inferred from[5][6][7] |
| E. coli | 8 - 16 | M9 minimal medium with 15NH4Cl | > 98% | [1][2][3] |
Table 2: RNA Sample Purity and Yield
| Purification Step | Parameter | Typical Value |
| Total RNA Extraction (Trizol) | A260/A280 Ratio | 1.8 - 2.1 |
| A260/A230 Ratio | > 2.0 | |
| Yield per 10^6 cells | 5 - 10 µg | |
| mRNA Purification (Oligo-dT) | Recovery from Total RNA | 1 - 5% |
| Small RNA Purification | Recovery from Total RNA | Varies by method |
| Enzymatic Digestion | Digestion Efficiency | > 95% |
| Desalting | Sample Recovery | > 90% |
Experimental Workflow
The overall experimental workflow for preparing this compound labeled RNA for mass spectrometry is depicted below. This process involves metabolic labeling of cells, extraction of total RNA, purification of the RNA species of interest, enzymatic digestion to nucleosides, and finally, sample cleanup before mass spectrometry analysis.
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with this compound
-
Cell Culture: Culture mammalian cells in standard growth medium to the desired confluency. For optimal labeling, ensure cells are in the logarithmic growth phase.
-
Labeling Medium Preparation: Prepare the labeling medium by supplementing dialyzed fetal bovine serum (to reduce unlabeled uracil) and the desired concentration of this compound (e.g., 100 µM).
-
Metabolic Labeling: Remove the standard growth medium, wash the cells once with phosphate-buffered saline (PBS), and add the pre-warmed labeling medium.
-
Incubation: Incubate the cells for the desired period (e.g., 24-72 hours) to allow for the incorporation of this compound into newly synthesized RNA.
-
Cell Harvesting: After incubation, harvest the cells for RNA extraction.
Protocol 2: Total RNA Extraction
-
Lysis: Lyse the harvested cells using a phenol-containing reagent like TRIzol according to the manufacturer's instructions.[8]
-
Phase Separation: Add chloroform and centrifuge to separate the mixture into aqueous and organic phases. The RNA remains in the upper aqueous phase.
-
RNA Precipitation: Transfer the aqueous phase to a new tube and precipitate the RNA by adding isopropanol.
-
Washing: Wash the RNA pellet with 75% ethanol to remove salts and other impurities.
-
Resuspension: Air-dry the pellet and resuspend the RNA in RNase-free water.
-
Quality Control: Assess the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.
Protocol 3: Enzymatic Digestion of RNA to Nucleosides
This protocol is adapted from established methods for preparing RNA for mass spectrometry analysis.[8]
-
Digestion Reaction Setup:
-
In a sterile microcentrifuge tube, combine up to 2.5 µg of the purified RNA sample.
-
Add 2 µL of nuclease P1 solution (0.5 U/µL).
-
Add 0.5 µL of bacterial alkaline phosphatase (BAP).
-
Add 2.5 µL of 200 mM HEPES (pH 7.0).
-
Add ultrapure water to a final volume of 25 µL.
-
-
Incubation: Incubate the reaction mixture at 37°C for 3 hours. For certain modifications, a longer digestion of up to 24 hours may be necessary.[8]
-
Post-Digestion: The digested sample is now ready for desalting and subsequent LC-MS/MS analysis.
Protocol 4: Sample Desalting using C18 StageTips
-
StageTip Preparation: Prepare a C18 StageTip by packing a P200 pipette tip with a C18 membrane and resin.[4]
-
Wetting and Equilibration:
-
Wash the StageTip with 100 µL of 100% acetonitrile.
-
Equilibrate the StageTip with 50 µL of 0.1% trifluoroacetic acid (TFA).
-
-
Sample Loading: Load the digested RNA sample onto the StageTip.
-
Washing: Wash the loaded StageTip with 50 µL of 0.1% TFA to remove salts.
-
Elution: Elute the desalted nucleosides with an appropriate solvent, such as 50% acetonitrile with 0.1% formic acid.
-
Drying: Dry the eluted sample in a vacuum centrifuge.
-
Resuspension: Resuspend the dried sample in a small volume of mobile phase suitable for LC-MS/MS analysis.
Signaling Pathway and Logical Relationships
The incorporation of this compound into RNA is dependent on the nucleotide salvage pathway. The diagram below illustrates the key steps in this process.
Conclusion
The protocols and data presented here provide a comprehensive guide for researchers to successfully prepare this compound labeled RNA for quantitative mass spectrometry analysis. Adherence to these detailed methodologies will enable the generation of high-quality, reproducible data for a wide range of applications in RNA biology and drug development. Careful optimization of labeling times and purification strategies will be crucial for achieving the desired experimental outcomes.
References
- 1. Quantitative Analysis of rRNA Modifications Using Stable Isotope Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of rRNA Modifications Using Stable Isotope Labeling and Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Sample Preparation for Mass Spectrometry-based Identification of RNA-binding Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production, Purification, and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 8. Protocol for preparation and measurement of intracellular and extracellular modified RNA using liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Uracil-15N₂ Incorporation in E. coli
Welcome to the technical support center for improving Uracil-15N₂ incorporation efficiency in Escherichia coli. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their isotopic labeling experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during Uracil-15N₂ labeling experiments in a question-and-answer format.
Q1: I am observing low incorporation of ¹⁵N into my RNA/uracil. What are the common causes?
A1: Low incorporation efficiency can stem from several factors:
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Contamination with ¹⁴N Sources: The most common issue is the presence of unlabeled nitrogen sources in your culture media. Ensure that all components of your minimal media are free from complex nitrogen sources like yeast extract or peptone. Start with a fresh stock of ¹⁵NH₄Cl as the sole nitrogen source.
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Insufficient Adaptation to Minimal Media: E. coli grown in rich media (like LB) and then transferred to minimal media for labeling may carry over unlabeled metabolites. It is crucial to adapt the cells to the minimal media through a pre-culture step.
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Suboptimal Growth Conditions: Slow or unhealthy cell growth can negatively impact the uptake and incorporation of labeled precursors. Optimize growth parameters such as temperature, aeration, and pH. Some studies have noted that altered growth rates can be observed in ¹⁵N-labeled cultures[1].
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Metabolic Scrambling: While less common for nitrogen in pyrimidines, metabolic pathways can sometimes divert the labeled nitrogen. Using auxotrophic strains can help direct the isotope into the desired pathway.
Q2: How can I confirm the incorporation of ¹⁵N into uracil?
A2: The most direct method is mass spectrometry. By analyzing the purified RNA or the free nucleosides/nucleotides after hydrolysis, you can determine the mass shift corresponding to the incorporation of ¹⁵N isotopes. For uracil (C₄H₄N₂O₂), the incorporation of two ¹⁵N atoms will result in a mass increase of approximately 2 Da. Methods for quantifying ¹⁵N incorporation in proteins and peptides by mass spectrometry can be adapted for this purpose[2][3][4][5][6].
Q3: What is the best nitrogen source for labeling the uracil ring?
A3: For uniform labeling of all nitrogen-containing compounds, ¹⁵NH₄Cl is the standard and most cost-effective choice. The de novo pyrimidine biosynthesis pathway in E. coli utilizes nitrogen from both glutamine and aspartate, which are synthesized from the central nitrogen metabolism pool derived from ammonia. Therefore, providing ¹⁵NH₄Cl as the sole nitrogen source will lead to the incorporation of ¹⁵N into both nitrogen positions of the uracil ring. For more specific labeling, one could theoretically use ¹⁵N-labeled aspartate, as it directly contributes one of the nitrogen atoms to the pyrimidine ring.
Q4: Are there specific E. coli strains that are better for Uracil-¹⁵N₂ labeling?
A4: While standard expression strains like BL21(DE3) are commonly used, certain strains can offer advantages:
-
Auxotrophic Strains: Strains auxotrophic for specific amino acids or nucleobases can be beneficial to prevent the dilution of the isotopic label if you are providing a specific labeled precursor other than ammonia[7]. For instance, a strain unable to synthesize aspartate would be forced to utilize an externally provided ¹⁵N-aspartate.
-
Strains with Optimized Expression: Strains like KRX can be efficient for protein production and can be adapted for RNA labeling protocols[8]. The key is to ensure the chosen strain grows well in the minimal media required for labeling.
Q5: My cell growth is significantly slower in the ¹⁵N minimal media compared to LB. Is this normal and how can I improve it?
A5: Yes, it is normal for E. coli to grow more slowly in minimal media than in rich media. The cells have to synthesize all necessary metabolites from basic precursors, which is energetically demanding. A noticeable difference in growth rate between ¹⁴N and ¹⁵N media has also been reported[1]. To improve growth:
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Pre-culture Adaptation: Grow a starter culture in unlabeled minimal media before inoculating the main ¹⁵N-labeled culture. This allows the cells to adapt their metabolism.
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Media Optimization: Ensure your M9 minimal media is properly supplemented with essential minerals, trace elements, and a suitable carbon source (e.g., glucose or glycerol).
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Optimize Inoculum Size: A slightly larger inoculum from a healthy, exponentially growing pre-culture can reduce the lag phase in the main culture.
Quantitative Data Summary
The efficiency of ¹⁵N incorporation can be influenced by the experimental conditions. The following table provides an overview of expected incorporation levels and factors that can affect them.
| Parameter | Condition | Expected ¹⁵N Incorporation Efficiency | Key Considerations |
| Nitrogen Source | ¹⁵NH₄Cl as sole nitrogen source in M9 minimal media | > 95% | Ensure no contaminating ¹⁴N sources are present. |
| L-[¹⁵N]aspartate as a nitrogen source | Variable, can be high in aspartate auxotrophs | May not label both nitrogen atoms in uracil with equal efficiency. | |
| Culture Media | Standard M9 Minimal Media | High | Slower cell growth is expected. |
| Rich Media (e.g., LB) | Very Low (< 5%) | Not suitable for high-efficiency labeling due to abundant unlabeled nitrogen. | |
| Cell Density at Induction | OD₆₀₀ of 0.6-0.8 | Optimal | Balances sufficient cell mass with active metabolic state for label incorporation. |
| Post-Induction Time | 4-16 hours | High | Longer times can increase yield but may also increase cell lysis and degradation. |
Experimental Protocols
Protocol for High-Efficiency Uracil-¹⁵N₂ Labeling in E. coli
This protocol is designed for uniform ¹⁵N labeling of RNA for subsequent analysis of uracil incorporation.
1. Preparation of ¹⁵N-Labeled M9 Minimal Media (1 Liter)
-
To 700 mL of sterile, deionized water, add:
-
100 mL of 10x M9 salts (60 g Na₂HPO₄, 30 g KH₂PO₄, 5 g NaCl)
-
1 g of ¹⁵NH₄Cl (ensure >98% isotopic purity)
-
20 mL of 20% (w/v) sterile glucose solution
-
2 mL of 1 M sterile MgSO₄
-
100 µL of 1 M sterile CaCl₂
-
1 mL of a sterile vitamin solution (e.g., 1 mg/mL thiamine)
-
-
Add sterile, deionized water to a final volume of 1 Liter.
-
Add the appropriate antibiotic(s).
2. Cell Culture and Inoculation
-
Day 1: Transform your plasmid of interest into a suitable E. coli expression strain (e.g., BL21(DE3)). Plate on an LB agar plate with the appropriate antibiotic and incubate overnight at 37°C.
-
Day 2 (Pre-culture): Inoculate a single colony into 5-10 mL of M9 minimal media containing unlabeled NH₄Cl. Grow overnight at 37°C with shaking. This step is crucial for adapting the cells to the minimal media.
-
Day 3 (Main Culture): Inoculate 1 Liter of the ¹⁵N-labeled M9 minimal media with the overnight pre-culture. The starting OD₆₀₀ should be around 0.05-0.1.
-
Grow the culture at 37°C with vigorous shaking (200-250 rpm).
3. Induction and Harvest
-
Monitor the cell growth by measuring the OD₆₀₀.
-
When the OD₆₀₀ reaches 0.6-0.8, induce protein/RNA expression according to your specific protocol (e.g., by adding IPTG).
-
Continue to incubate the culture for the desired period (typically 4-16 hours) at the optimal temperature for your target's expression.
-
Harvest the cells by centrifugation at 4°C (e.g., 6000 x g for 15 minutes).
-
Discard the supernatant and store the cell pellet at -80°C until RNA extraction.
4. RNA Extraction and Analysis
-
Extract total RNA from the cell pellet using a standard method such as Trizol extraction or a commercial RNA purification kit.
-
To analyze Uracil-¹⁵N₂ incorporation, the purified RNA can be hydrolyzed to its constituent nucleosides or nucleotides and analyzed by mass spectrometry.
Visualizations
De Novo Pyrimidine Biosynthesis Pathway in E. coli
The following diagram illustrates the key steps in the de novo synthesis of Uridine Monophosphate (UMP), the precursor to uracil-containing nucleotides. The points of ¹⁵N incorporation from the central nitrogen pool are highlighted.
Caption: De novo pyrimidine biosynthesis pathway in E. coli.
Troubleshooting Workflow for Low Uracil-¹⁵N₂ Incorporation
This flowchart provides a logical sequence of steps to diagnose and resolve issues with low isotopic labeling efficiency.
Caption: Troubleshooting workflow for low ¹⁵N incorporation.
References
- 1. The 15N isotope effect in Escherichia coli: a neutron can make the difference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Limitations in detection of 15N incorporation by mass spectrometry in protein-based stable isotope probing (protein-SIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Production, Purification, and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. Genetic tools for selective labeling of proteins with alpha-15N-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promega.ca [promega.ca]
Technical Support Center: Quantifying Uracil-¹⁵N₂ Enrichment in RNA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying Uracil-¹⁵N₂ enrichment in RNA.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in quantifying ¹⁵N-labeled RNA compared to ¹³C-labeled RNA?
A1: The primary challenge lies in the smaller mass shift and buoyant density change conferred by ¹⁵N labeling compared to ¹³C labeling. Each nucleotide in RNA contains approximately 9.5 carbon atoms but only 3.75 nitrogen atoms. Consequently, fully ¹³C-labeled RNA exhibits a significantly greater density shift (around 0.04 g/mL in CsCl) than fully ¹⁵N-labeled RNA (about 0.016 g/mL in CsCl), making the separation of labeled and unlabeled species by isopycnic centrifugation more difficult for ¹⁵N.[1] This can lead to co-isolation of unlabeled RNA, thereby diluting the ¹⁵N enrichment signal.
Q2: Why is LC-MS/MS the preferred method for quantifying Uracil-¹⁵N₂ enrichment?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying stable isotope-labeled nucleosides due to its high sensitivity, specificity, and ability to distinguish between isotopologues.[2] After enzymatic digestion of RNA to its constituent nucleosides, LC separates uracil from other nucleosides and contaminants. The tandem mass spectrometer then specifically detects and quantifies both the unlabeled (¹⁴N) and the ¹⁵N₂-labeled uracil based on their unique mass-to-charge ratios and fragmentation patterns. This allows for precise determination of the enrichment percentage.
Q3: What are the expected mass transitions for unlabeled and ¹⁵N₂-labeled uracil in MS/MS analysis?
A3: For unlabeled uracil (C₄H₄N₂O₂), the protonated molecule [M+H]⁺ has a mass-to-charge ratio (m/z) of 113.1. For Uracil-¹⁵N₂, the [M+H]⁺ is at m/z 115.1. Common fragmentation pathways for protonated uracil involve the neutral loss of isocyanic acid (HNCO), resulting in a major product ion. The specific mass transitions to monitor would be:
-
Unlabeled Uracil: Precursor ion (Q1) m/z 113.1 → Product ion (Q3) m/z 70.0
-
¹⁵N₂-Labeled Uracil: Precursor ion (Q1) m/z 115.1 → Product ion (Q3) m/z 71.0 (assuming the loss of H¹⁵NCO)
It's crucial to experimentally optimize these transitions on your specific mass spectrometer.
Q4: Is a stable isotope-labeled internal standard still necessary when I am already measuring the ratio of labeled to unlabeled uracil?
A4: Yes, using a stable isotope-labeled internal standard (SILIS) is highly recommended. While you are measuring the ratio of endogenous ¹⁴N-uracil to exogenously supplied ¹⁵N₂-uracil, a SILIS, such as ¹³C- or deuterium-labeled uracil, corrects for variability in sample preparation, matrix effects, and instrument response.[3] This ensures the highest accuracy and precision in your quantitative results.
Troubleshooting Guides
Problem 1: Low or No Detectable ¹⁵N₂ Enrichment in Uracil
| Possible Cause | Troubleshooting Step |
| Inefficient uptake of ¹⁵N-labeled precursor | - Verify the viability and metabolic activity of the cells or organism. - Optimize the concentration of the ¹⁵N-labeled uracil or its precursor in the culture medium. - Increase the incubation time to allow for sufficient incorporation. |
| Incomplete RNA labeling | - Ensure the purity of the ¹⁵N-labeled precursor is high (>98%).[4] - For in vitro transcription, confirm the activity of the T7 RNA polymerase and the integrity of the DNA template.[5] |
| RNA degradation during extraction | - Use RNase-free reagents and consumables throughout the protocol. - Handle samples quickly and keep them on ice or at 4°C whenever possible. - Assess RNA integrity using methods like the RNA Integrity Number (RIN) score; a RIN ≥7 is recommended.[6] |
| Inefficient enzymatic digestion of RNA | - Use a combination of nucleases (e.g., nuclease P1) and phosphatases to ensure complete digestion to nucleosides. - Optimize digestion time and temperature according to the enzyme manufacturer's protocol. - Inactivate enzymes post-digestion to prevent further reactions. |
Problem 2: High Variability in Enrichment Quantification Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent sample handling and preparation | - Ensure precise and consistent pipetting, especially when adding the internal standard. - Standardize all steps of the RNA extraction, digestion, and sample cleanup process. |
| Matrix effects in LC-MS/MS | - Improve sample cleanup to remove interfering substances. Solid-phase extraction (SPE) can be effective. - Optimize the chromatographic separation to resolve uracil from co-eluting matrix components. - Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects. |
| Instrument instability | - Perform regular calibration and maintenance of the LC-MS/MS system. - Monitor system suitability by injecting a standard sample periodically throughout the analytical run. |
| Inaccurate peak integration | - Manually review and adjust peak integration parameters to ensure correct quantification of both labeled and unlabeled uracil peaks. - Ensure sufficient chromatographic resolution between peaks. |
Experimental Protocols
Key Experiment: Quantification of Uracil-¹⁵N₂ Enrichment in RNA by LC-MS/MS
-
RNA Extraction: Isolate total RNA from cells or tissues using a standard protocol (e.g., TRIzol reagent or a column-based kit). Ensure all steps are performed under RNase-free conditions. Assess RNA quality and quantity.
-
Enzymatic Digestion to Nucleosides:
-
To 1-5 µg of total RNA, add a nuclease P1-based digestion buffer.
-
Incubate at 37°C for 2-4 hours to digest the RNA into 5'-mononucleotides.
-
Add a bacterial alkaline phosphatase and continue incubation at 37°C for an additional 1-2 hours to dephosphorylate the nucleotides into nucleosides.
-
Add a known amount of a stable isotope-labeled uracil internal standard (e.g., [¹³C₄,¹⁵N₂]uridine or d₄-uracil).
-
-
Sample Cleanup:
-
Remove proteins and enzymes by ultrafiltration using a 10 kDa molecular weight cutoff filter.
-
Alternatively, perform a solid-phase extraction (SPE) to purify the nucleosides and remove salts and other contaminants.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase C18 column with a gradient elution, for example, starting with a high aqueous mobile phase (e.g., 0.1% formic acid in water) and ramping up the organic mobile phase (e.g., acetonitrile or methanol).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific transitions for unlabeled uracil, ¹⁵N₂-uracil, and the internal standard.
-
-
Data Analysis:
-
Generate a calibration curve using standards of known concentrations of unlabeled and ¹⁵N₂-labeled uracil.
-
Calculate the peak area ratio of the endogenous uracil (both ¹⁴N and ¹⁵N₂) to the internal standard.
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Determine the concentration of ¹⁴N- and ¹⁵N₂-uracil in the sample from the calibration curve.
-
Calculate the percentage of ¹⁵N₂ enrichment using the formula: % Enrichment = ([¹⁵N₂-Uracil] / ([¹⁴N-Uracil] + [¹⁵N₂-Uracil])) * 100
-
Quantitative Data Summary
The following table summarizes typical parameters for LC-MS/MS quantification of uracil. Actual values will depend on the specific instrumentation and experimental conditions.
| Parameter | Typical Value/Range | Reference |
| Limit of Detection (LOD) | < 1.0 x 10⁻¹⁰ mol/L | [7] |
| Linearity Range | 1.0 x 10⁻¹⁰ to 2.5 x 10⁻⁶ mol/L | [7] |
| Mass Accuracy | < 20 ppm | [8] |
| ¹⁵N Labeling Efficiency (in vivo) | 93-99% | [4] |
Visualizations
Caption: Experimental workflow for quantifying Uracil-¹⁵N₂ enrichment in RNA.
Caption: Simplified pathway of uracil metabolism leading to RNA incorporation.
References
- 1. researchgate.net [researchgate.net]
- 2. Stable Isotope Probing Techniques and Methodological Considerations Using 15N - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stable isotope probing: technical considerations when resolving (15)N-labeled RNA in gradients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Uracil in human DNA from subjects with normal and impaired folate status as determined by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
minimizing isotopic scrambling in 15N labeling experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize isotopic scrambling in 15N labeling experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your 15N labeling experiments, offering potential causes and actionable troubleshooting steps.
Problem 1: Significant Isotopic Scrambling Detected in Mass Spectrometry Data
Symptoms:
-
Unexpected 15N incorporation into amino acids that were not supposed to be labeled.
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Broad or complex isotopic patterns in mass spectra, making data analysis difficult.[1]
-
Lower than expected enrichment in the target amino acids.[1]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| High Transaminase Activity | Many amino acids are subject to conversion by transaminases, leading to the transfer of the 15N label.[2] For example, aromatic amino acid transaminases can cause nitrogen scrambling between tyrosine and phenylalanine.[2] Alanine transaminases can convert alanine to pyruvate, a widely used metabolite, causing the label to scramble to other aliphatic residues.[2] Solution: Use E. coli strains deficient in key transaminases. Consider adding specific metabolic precursors to the medium to suppress crosstalk between biosynthetic pathways.[2] |
| Metabolic Branch Points | Metabolic pathways with branch points or converging pathways can lead to the redistribution of 15N labels.[3] For instance, tryptophan can be a carbon source for E. coli, and tryptophanase can convert it into indole, pyruvate, and ammonia, leading to nitrogen scrambling.[2] Solution: Carefully select labeled precursors that are part of isolated biosynthesis pathways with irreversible steps.[2] |
| Reversible Enzymatic Reactions | High rates of reversible reactions can cause the redistribution of 15N within a molecule and connected metabolite pools.[3] Solution: Optimize cell culture conditions (e.g., temperature, pH) to favor the desired reaction direction. If possible, use enzyme inhibitors for specific off-target reversible reactions. |
| In-source Fragmentation (Mass Spectrometry) | Fragmentation of ions within the mass spectrometer source can lead to the appearance of scrambled isotopes. |
Problem 2: Low or Incomplete 15N Labeling Efficiency
Symptoms:
-
The overall percentage of 15N incorporation is below the expected level (typically >98%).[4]
-
Significant presence of unlabeled (14N) peptides in the mass spectra.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Insufficient Labeling Time | The duration of labeling may not be sufficient for the cells to fully incorporate the 15N label and reach an isotopic steady state.[3] Complete incorporation in mammalian cells can take several doublings.[5] |
| Dilution from Unlabeled Sources | The 15N-labeled precursor may be diluted by unlabeled nitrogen sources present in the medium or from amino acid recycling within the cells.[1] |
| Poor Cell Health or Low Metabolic Activity | Unhealthy or slow-growing cells will have reduced rates of protein synthesis and precursor uptake, leading to inefficient labeling.[3] |
Frequently Asked Questions (FAQs)
Q1: What is isotopic scrambling in the context of 15N labeling?
A1: Isotopic scrambling refers to the incorporation of the 15N isotope into atoms of molecules where it is not expected based on the labeled precursor and known metabolic pathways.[3] This occurs through various biochemical reactions, leading to a randomization of the 15N label and complicating the interpretation of experimental results.[1][3]
Q2: How can I determine the 15N labeling efficiency in my experiment?
A2: Labeling efficiency can be determined by comparing the experimental isotopic pattern of a peptide to its theoretical isotope profile at different enrichment levels using mass spectrometry.[6] Several software tools can perform this analysis by fitting the experimental data to theoretical distributions.[7]
Q3: What is an isotopic steady state, and why is it important?
A3: An isotopic steady state is reached when the isotopic enrichment of a metabolite or protein remains constant over time. This indicates that the rate of label incorporation is balanced by the rate of turnover. Reaching a steady state is crucial for accurate metabolic flux analysis and quantitative proteomics.[3]
Q4: Are there alternatives to in-vivo labeling to reduce scrambling?
A4: Yes, cell-free protein synthesis systems are an excellent alternative. In these systems, metabolic enzyme activity is generally lower, which significantly suppresses isotopic scrambling.[8] Further reduction can be achieved by treating the cell extract with sodium borohydride (NaBH4) to inactivate pyridoxal-phosphate (PLP) dependent enzymes, which are major contributors to amino acid conversions.[8]
Q5: Can the choice of labeled amino acid affect the degree of scrambling?
A5: Absolutely. Some amino acids are more prone to metabolic conversion and, therefore, scrambling. For example, labeling with 15N-glutamine can lead to scrambling as glutamine is a central molecule in nitrogen metabolism. In contrast, amino acids like lysine, which have more isolated biosynthetic pathways, are often preferred for techniques like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to minimize scrambling.[2][5]
Experimental Workflows and Pathways
General Workflow for a 15N Labeling Experiment
Caption: A generalized workflow for conducting a 15N labeling experiment.
Troubleshooting Logic for Isotopic Scrambling
Caption: A decision tree for troubleshooting isotopic scrambling.
Quantitative Data Summary
Table 1: Common 15N Labeling Efficiencies in Different Organisms
| Organism | Typical Labeling Efficiency (%) | Notes |
| E. coli | >99% | Can be achieved relatively quickly in minimal media.[9] |
| S. cerevisiae | >98% | Efficient labeling in defined media. |
| C. elegans | 98-99% | Requires labeling over several generations.[10] |
| Drosophila | 98-99% | Labeling through diet over the life cycle.[10] |
| Mammalian Cells (e.g., HEK293) | 95-99% | Dependent on cell line, media, and labeling duration.[1] |
| Arabidopsis thaliana | 93-99% | Labeling efficiency depends on the duration and the chemical used.[4][6] |
Detailed Experimental Protocol
Protocol: Uniform 15N Labeling of Proteins in E. coli
This protocol is adapted for expressing 15N-labeled proteins in E. coli using a minimal medium.
Materials:
-
M9 Minimal Medium (10x stock)
-
15NH4Cl (as the sole nitrogen source)
-
Glucose (or other carbon source)
-
MgSO4
-
CaCl2
-
Trace elements solution
-
Appropriate antibiotics
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid of interest
Procedure:
-
Prepare Pre-culture: Inoculate a single colony of the transformed E. coli into 5 mL of LB medium with the appropriate antibiotic. Grow overnight at 37°C with shaking.
-
Adapt to Minimal Medium: Inoculate 1 mL of the overnight culture into 100 mL of M9 minimal medium containing 14NH4Cl and the appropriate antibiotic. Grow until the culture reaches an OD600 of 0.6-0.8. This step helps adapt the cells to the minimal medium.
-
Inoculate Main Culture: Prepare 1 L of M9 minimal medium containing 1 g of 15NH4Cl as the sole nitrogen source, along with other necessary components (glucose, MgSO4, CaCl2, trace elements, and antibiotic).[11] Inoculate this medium with the adapted pre-culture to a starting OD600 of ~0.05.
-
Growth and Induction: Grow the main culture at the optimal temperature for your protein expression (e.g., 37°C) with vigorous shaking. Monitor the OD600. When the OD600 reaches 0.6-0.8, induce protein expression with the appropriate inducer (e.g., IPTG).
-
Expression: Continue to grow the culture for the desired period post-induction (typically 3-16 hours, depending on the protein and expression temperature).
-
Harvest Cells: Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).
-
Cell Lysis and Protein Purification: Resuspend the cell pellet in a suitable lysis buffer and proceed with your standard protein purification protocol.
Note: For NMR studies, the final purified protein should be in a low-salt buffer, and the pH should ideally be below 6.5 to minimize the exchange rate of backbone amide protons.[11] The sample should also contain a certain percentage of D2O (typically 5-10%) for the NMR lock.[11]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 5. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ckisotopes.com [ckisotopes.com]
- 8. Suppression of isotope scrambling in cell-free protein synthesis by broadband inhibition of PLP enymes for selective 15N-labelling and production of perdeuterated proteins in H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tsapps.nist.gov [tsapps.nist.gov]
- 10. Metabolic labeling of model organisms using heavy nitrogen (15N) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
troubleshooting low signal-to-noise in Uracil-15N2 NMR spectra
Welcome to the technical support center for Uracil-¹⁵N₂ NMR spectroscopy. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments, with a focus on improving low signal-to-noise ratios.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving low signal-to-noise (S/N) in your Uracil-¹⁵N₂ NMR spectra.
Question 1: My ¹⁵N NMR spectrum for Uracil-¹⁵N₂ has a very low signal-to-noise ratio. What are the most common causes and how can I address them?
Answer:
A low signal-to-noise ratio in ¹⁵N NMR is a frequent challenge due to the intrinsically low gyromagnetic ratio and natural abundance of the ¹⁵N nucleus.[1] Even with isotopically labeled samples like Uracil-¹⁵N₂, several factors can contribute to poor signal intensity. The primary areas to investigate are sample preparation , spectrometer setup , and acquisition parameters .
Below is a workflow to systematically troubleshoot the issue.
Caption: Workflow for troubleshooting low signal-to-noise in NMR spectra.
Question 2: How can I optimize my sample preparation to improve the signal from Uracil-¹⁵N₂?
Answer:
Proper sample preparation is critical and often the primary reason for poor spectral quality.[2] Here are key aspects to focus on:
-
Concentration: The higher the concentration of your Uracil-¹⁵N₂, the better the signal. For ¹⁵N NMR, aim for a concentration that is as high as solubility allows.
-
Purity: Ensure your sample is free from solid particles and paramagnetic impurities.[3]
-
Solvent: Use a high-quality deuterated solvent to provide a stable lock signal.[4] The volume of the solvent is also crucial for proper shimming.[5]
-
Action: For most spectrometers, the recommended sample height is 4.0-5.0 cm in a 5 mm tube, which corresponds to approximately 550-680 µL of solvent.[5]
-
-
NMR Tube: Use clean, high-quality NMR tubes free from scratches or defects.[6]
-
Action: Clean tubes thoroughly, rinsing with acetone as a final step, and dry them completely to avoid solvent contamination peaks.[7]
-
| Parameter | Recommendation | Rationale |
| Sample Concentration | As high as solubility permits | Directly proportional to signal intensity. |
| Filtration | Mandatory for all samples | Removes solid particles that degrade magnetic field homogeneity and broaden lines.[4] |
| Solvent Volume (5mm tube) | 550 - 680 µL (4.0 - 5.0 cm height) | Ensures the sample is correctly positioned within the detection coil, which is critical for good shimming.[5] |
| NMR Tube Quality | High-quality, clean, and undamaged | Poor quality tubes can distort the magnetic field, leading to poor line shape and lower S/N.[6] |
Question 3: I am using a ¹H-¹⁵N HSQC experiment. Which acquisition parameters should I focus on to enhance sensitivity?
Answer:
For a sensitivity-enhanced ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) experiment, optimizing several acquisition parameters is key. This experiment is generally preferred over direct ¹⁵N detection as it leverages the higher sensitivity of the ¹H nucleus.[8][9]
Caption: Logical workflow for optimizing a ¹H-¹⁵N HSQC experiment.
Key Parameter Optimization:
-
Pulse Widths (p1, p31): Accurately calibrating the 90° pulse widths for both ¹H and ¹⁵N is crucial for efficient magnetization transfer and, consequently, for maximizing the signal.[7]
-
Number of Scans (NS): The signal-to-noise ratio improves with the square root of the number of scans.[10] Doubling the number of scans will increase the S/N by a factor of approximately 1.4.
-
Recycle Delay (D1): This delay allows for the relaxation of magnetization back to equilibrium. Setting it too short will lead to signal saturation and loss of intensity. A good starting point is 1.3 to 1.5 times the longest T₁ (spin-lattice relaxation time) of the protons being observed.
-
Pulse Sequence: Use a sensitivity-enhanced HSQC pulse program, such as hsqcetfpgpsi2 on Bruker systems.[7] These sequences use polarization transfer from ¹H to ¹⁵N and back to ¹H for detection, significantly boosting sensitivity.[1]
| Parameter (Bruker) | Description | Recommended Setting |
| NS | Number of Scans | 8 to 64 (or more), depending on sample concentration.[7] |
| D1 | Recycle Delay | 1 - 2 seconds is a common starting point.[11] Optimize based on the T₁ of your sample. |
| SW (¹H) | Spectral Width (¹H dimension) | ~12-16 ppm, centered on the relevant proton signals.[7][12] |
| SW (¹⁵N) | Spectral Width (¹⁵N dimension) | ~30-35 ppm, centered on the expected Uracil ¹⁵N resonances.[7] |
| TD1 | Number of increments in indirect dimension | 256 to 512 for good resolution.[7] |
Frequently Asked Questions (FAQs)
Q1: Should I use a cryoprobe to improve my signal? A1: Yes, if available. A cryogenically cooled probe (cryoprobe) can dramatically improve the signal-to-noise ratio by a factor of 3 to 4 by reducing thermal noise in the electronics.[3][13] This is one of the most effective hardware-based solutions for low-sensitivity nuclei like ¹⁵N.
Q2: My peaks are broad, which also affects the S/N ratio. What could be the cause? A2: Broad peaks can result from several factors:
-
Poor Shimming: The magnetic field is not homogeneous. Always optimize the shims before starting an experiment.[14]
-
High Viscosity: Highly concentrated samples can be viscous, leading to broader lines. You may need to find a compromise between concentration and viscosity.[4]
-
Chemical Exchange: If the uracil molecule is undergoing chemical exchange on the NMR timescale, it can lead to peak broadening.[3] Acquiring the spectrum at a different temperature (variable temperature NMR) can sometimes sharpen the signals.[3]
-
Presence of Solids: Undissolved particles in the sample will severely degrade shimming performance.[4] Ensure your sample is properly filtered.
Q3: Is direct ¹⁵N detection ever a good option? A3: Direct ¹⁵N detection is generally not recommended for sensitivity-limited samples due to the low gyromagnetic ratio of ¹⁵N.[1] Proton-detected experiments like ¹H-¹⁵N HSQC or HMBC are almost always more sensitive.[8][9] However, direct detection can be useful for highly concentrated samples or when proton information is not required. It also benefits from the slower transverse relaxation of ¹⁵N, which can result in very narrow linewidths.[15]
Q4: How does the magnetic field strength affect my signal-to-noise ratio? A4: The signal-to-noise ratio increases with the strength of the magnetic field.[10] Moving from a 500 MHz to a 700 MHz spectrometer, for instance, will provide a significant boost in sensitivity and spectral dispersion. If you have access to a higher field instrument, it is highly recommended for challenging samples.
This technical support guide is for informational purposes and is based on established NMR principles and publicly available data. Specific experimental conditions may require further optimization.
References
- 1. Nitrogen-15 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. University of Ottawa NMR Facility Blog: Poor Signal-to-Noise Ratio in Your Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 3. benchchem.com [benchchem.com]
- 4. NMR Sample Preparation [nmr.chem.umn.edu]
- 5. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. Nitrogen NMR [chem.ch.huji.ac.il]
- 9. researchgate.net [researchgate.net]
- 10. nmr.oxinst.jp [nmr.oxinst.jp]
- 11. The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis - China Isotope Development [asiaisotopeintl.com]
- 12. NMR profiling of biomolecules at natural abundance using 2D 1H–15N and 1H–13C multiplicity-separated (MS) HSQC spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimising in-cell NMR acquisition for nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 15. 15N detection harnesses the slow relaxation property of nitrogen: Delivering enhanced resolution for intrinsically disordered proteins - PMC [pmc.ncbi.nlm.nih.gov]
optimizing cell growth conditions for efficient Uracil-15N2 labeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cell growth conditions for efficient Uracil-¹⁵N₂ labeling of cellular RNA.
FAQs and Troubleshooting Guides
This section addresses common issues encountered during Uracil-¹⁵N₂ labeling experiments.
Q1: Why is my ¹⁵N₂-Uracil incorporation efficiency low?
A1: Low incorporation efficiency can stem from several factors:
-
Inefficient Uracil Uptake: Not all cell lines express high levels of the necessary transporters for uracil uptake. The primary mechanism for uracil incorporation is the salvage pathway.
-
Suboptimal Cell Health: Cells that are stressed or have low viability will exhibit reduced metabolic activity, including nucleotide synthesis.
-
Incorrect ¹⁵N₂-Uracil Concentration: Both insufficient and excessive concentrations of ¹⁵N₂-Uracil can negatively impact labeling. High concentrations may be toxic to some cell lines.
-
Inappropriate Labeling Duration: The time required for optimal labeling can vary significantly between different cell lines and experimental conditions.
-
Competition from Unlabeled Uracil: The presence of unlabeled uracil in the culture medium will dilute the ¹⁵N-labeled pool, reducing incorporation efficiency.
Troubleshooting Workflow for Low Incorporation Efficiency
Caption: Troubleshooting workflow for low ¹⁵N₂-Uracil incorporation.
Q2: How can I assess the viability of my cells during the labeling experiment?
A2: Regular assessment of cell viability is crucial. The Trypan Blue exclusion assay is a straightforward and widely used method.[1][2][3][4][5]
Q3: Can the concentration of ¹⁵N₂-Uracil affect cell health?
A3: Yes, high concentrations of uracil analogs can be cytotoxic to certain cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration that provides efficient labeling without compromising cell viability.
Q4: What is the underlying mechanism of ¹⁵N₂-Uracil incorporation into RNA?
A4: The incorporation of exogenous uracil into cellular RNA is primarily mediated by the pyrimidine salvage pathway.[6][7][8][9][10] This pathway allows cells to recycle pyrimidine bases to synthesize nucleotides.
Uracil Salvage Pathway
Caption: The Uracil Salvage Pathway for ¹⁵N₂-Uracil incorporation into RNA.
Data Presentation
The following tables provide representative data to guide experimental design and optimization. Actual results may vary depending on the cell line and experimental conditions.
Table 1: Effect of ¹⁵N₂-Uracil Concentration on Labeling Efficiency and Cell Viability in HEK293 Cells
| ¹⁵N₂-Uracil Concentration (µM) | Incubation Time (hours) | ¹⁵N Incorporation (%) | Cell Viability (%) |
| 10 | 24 | 65 ± 5 | 98 ± 2 |
| 50 | 24 | 85 ± 4 | 95 ± 3 |
| 100 | 24 | 92 ± 3 | 91 ± 4 |
| 200 | 24 | 94 ± 2 | 82 ± 6 |
| 500 | 24 | 95 ± 2 | 65 ± 8 |
Table 2: Time-Course of ¹⁵N₂-Uracil Incorporation in Different Cell Lines (at 100 µM)
| Incubation Time (hours) | HeLa Cells ¹⁵N Incorporation (%) | HEK293 Cells ¹⁵N Incorporation (%) | A549 Cells ¹⁵N Incorporation (%) |
| 6 | 45 ± 6 | 55 ± 5 | 35 ± 7 |
| 12 | 75 ± 4 | 82 ± 4 | 60 ± 6 |
| 24 | 91 ± 3 | 92 ± 3 | 80 ± 5 |
| 48 | 96 ± 2 | 97 ± 2 | 88 ± 4 |
Experimental Protocols
Protocol 1: ¹⁵N₂-Uracil Labeling of RNA in Mammalian Cells
-
Cell Seeding: Seed mammalian cells in appropriate culture vessels and grow to 70-80% confluency.
-
Media Preparation: Prepare fresh culture medium. For optimal labeling, use a uracil-free medium formulation if available.
-
Labeling: Aspirate the old medium and replace it with the pre-warmed medium containing the desired concentration of ¹⁵N₂-Uracil.
-
Incubation: Incubate the cells for the desired labeling period (e.g., 24 hours) under standard culture conditions (37°C, 5% CO₂).
-
Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS.
-
RNA Extraction: Extract total RNA using a standard protocol (e.g., TRIzol reagent or a commercial kit).[11]
-
Quantification of Incorporation: Analyze the isotopic enrichment of the purified RNA using mass spectrometry.
Experimental Workflow for ¹⁵N₂-Uracil Labeling and Analysis
Caption: General experimental workflow for ¹⁵N₂-Uracil labeling and analysis.
Protocol 2: Trypan Blue Exclusion Assay for Cell Viability [1][2][3][4][5]
-
Prepare Cell Suspension: Harvest a small aliquot of cells from your labeling experiment and prepare a single-cell suspension.
-
Staining: Mix the cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µl of cell suspension with 10 µl of Trypan Blue).
-
Incubation: Incubate the mixture at room temperature for 1-2 minutes.
-
Counting: Load the mixture onto a hemocytometer.
-
Microscopy: Under a light microscope, count the number of viable (unstained, bright) and non-viable (blue) cells.
-
Calculation: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. brd.nci.nih.gov [brd.nci.nih.gov]
- 3. revvity.com [revvity.com]
- 4. Trypan Blue Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Trypan Blue Exclusion | Thermo Fisher Scientific - UK [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 9. researchgate.net [researchgate.net]
- 10. Nucleotide salvage - Wikipedia [en.wikipedia.org]
- 11. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
correcting for natural isotope abundance in Uracil-15N2 experiments
This guide provides troubleshooting advice and answers to frequently asked questions regarding the correction for natural isotope abundance in Uracil-15N2 experiments.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of correcting for natural isotope abundance in mass spectrometry experiments?
A1: Every element with multiple isotopes has a natural distribution. For nitrogen, the vast majority is 14N, but there is a small, consistent percentage of 15N present naturally. When you use a 15N-labeled compound like this compound, the mass spectrometer detects both the intentionally incorporated 15N and the naturally occurring 15N. To accurately determine the level of enrichment from your labeled source, you must mathematically subtract the contribution from the natural abundance of heavy isotopes. Without this correction, the level of isotope incorporation will be overestimated.
Q2: What are the natural abundances of the key isotopes I need to consider for this compound experiments?
A2: The primary isotopes to consider are those of nitrogen and carbon, as they are the most common elements in biological molecules that have stable heavy isotopes. The natural abundances are summarized in the table below.
Quantitative Data: Natural Isotope Abundance
| Isotope | Natural Abundance (%) |
| Nitrogen-14 (¹⁴N) | 99.632 |
| Nitrogen-15 (¹⁵N) | 0.368 |
| Carbon-12 (¹²C) | 98.93 |
| Carbon-13 (¹³C) | 1.07 |
Q3: How does the natural abundance of isotopes affect my mass spectrometry results for this compound?
A3: Uracil (C₄H₄N₂O₂) has two nitrogen atoms. When analyzing unlabeled (light) uracil, the mass spectrum will show a primary peak for the monoisotopic mass (M+0) and smaller peaks for isotopologues containing naturally occurring heavy isotopes (e.g., one ¹³C or one ¹⁵N), referred to as M+1, M+2, etc. When you introduce Uracil-¹⁵N₂, you expect to see a new peak corresponding to the fully labeled molecule. However, the isotopic distribution of the unlabeled uracil will overlap with and contribute to the signal of the labeled species, requiring a correction to isolate the true signal from the ¹⁵N₂-labeling.
Troubleshooting Guide
Issue 1: My calculated isotope enrichment is higher than theoretically possible.
-
Possible Cause: Failure to correct for the natural abundance of ¹⁵N and ¹³C. The natural isotope distribution of the unlabeled peptide will contribute to the intensity of the labeled peak.
-
Solution: Implement a correction algorithm. Several software packages for mass spectrometry analysis have built-in tools for natural isotope abundance correction. Alternatively, you can perform the correction manually using established formulas that account for the natural abundance of all relevant isotopes in your molecule.
Issue 2: High background signal in the unlabeled (M+0) channel.
-
Possible Cause 1: Incomplete labeling. The cells may not have had sufficient time to incorporate the Uracil-¹⁵N₂ fully, or the concentration of the labeled uracil was too low.
-
Solution 1: Optimize the labeling time and concentration of Uracil-¹⁵N₂ in your experimental protocol. A time-course experiment can help determine the optimal labeling duration.
-
Possible Cause 2: Contamination from an unlabeled source, such as media components or sample handling.
-
Solution 2: Ensure that all media and reagents used during the labeling phase are free from unlabeled uracil or its precursors. Use dedicated labware for labeled experiments to avoid cross-contamination.
Issue 3: Inconsistent enrichment levels across biological replicates.
-
Possible Cause: Variability in cell growth rates, metabolic states, or the precise timing of sample collection.
-
Solution: Standardize cell culture conditions meticulously. Ensure that cells are in the same growth phase (e.g., mid-logarithmic phase) when the labeled medium is introduced and when samples are harvested. Increase the number of biological replicates to improve statistical power.
Experimental Protocols
Protocol: this compound Labeling and Isotope Abundance Correction
-
Cell Culture and Labeling:
-
Culture cells in a standard medium to the desired confluence (e.g., 70-80%).
-
Remove the standard medium, wash the cells twice with phosphate-buffered saline (PBS).
-
Add a medium containing Uracil-¹⁵N₂ as the sole source of uracil. The concentration and labeling time should be optimized for the specific cell line and experimental goals. A typical starting point is 100 µM for 24-48 hours.
-
Harvest the cells at the end of the labeling period.
-
-
Metabolite Extraction:
-
Quench metabolism by rapidly washing the cells with ice-cold PBS.
-
Extract metabolites using a suitable solvent, such as a mixture of methanol, acetonitrile, and water.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
-
Mass Spectrometry Analysis:
-
Analyze the extracted metabolites using a high-resolution mass spectrometer (e.g., LC-MS/MS).
-
Acquire data in a full scan mode or using selected ion monitoring (SIM) to measure the intensity of the different isotopologues of uracil.
-
-
Data Analysis and Correction:
-
Identify the ion chromatograms corresponding to unlabeled uracil (M+0) and labeled uracil (M+2 for Uracil-¹⁵N₂).
-
Integrate the peak areas for each isotopologue.
-
Apply a correction for natural isotope abundance. This can be done using software or a matrix-based calculation that considers the probability of finding ¹³C and ¹⁵N isotopes in the molecule. The general principle is to subtract the theoretical contribution of natural isotopes from the observed intensities of the heavier isotopologues.
-
Visualizations
Caption: Workflow for this compound labeling experiments.
Caption: Logic of natural isotope abundance correction.
dealing with incomplete labeling of RNA with Uracil-15N2
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering challenges with incomplete labeling of RNA with Uracil-¹⁵N₂.
Troubleshooting Guide
Issue: Low ¹⁵N Incorporation Efficiency
Q1: My mass spectrometry results indicate low or incomplete labeling of RNA with Uracil-¹⁵N₂. What are the potential causes and how can I troubleshoot this?
A1: Low incorporation of ¹⁵N from Uracil-¹⁵N₂ into RNA can stem from several factors, ranging from suboptimal cell culture conditions to issues with the labeled precursor itself. Below is a step-by-step guide to diagnose and resolve this issue.
Troubleshooting Steps:
-
Verify the Integrity and Concentration of Uracil-¹⁵N₂:
-
Action: Confirm the chemical integrity and concentration of your Uracil-¹⁵N₂ stock solution. Degradation or incorrect concentration can significantly impact labeling.
-
Protocol: If possible, analyze the stock solution via mass spectrometry to confirm the isotopic purity and concentration.
-
-
Optimize Labeling Duration and Cell Growth:
-
Action: Ensure the labeling duration is sufficient for the cell type and its metabolic rate. Incomplete labeling is often a result of insufficient time for the ¹⁵N-labeled uracil to be incorporated into the nucleotide pool and then into newly synthesized RNA.[1][2]
-
Protocol: Perform a time-course experiment to determine the optimal labeling duration for your specific experimental system. Harvest cells at various time points (e.g., 6, 12, 24, 48 hours) and assess ¹⁵N incorporation at each point.
-
-
Check for Unlabeled Uracil Contamination:
-
Action: The presence of unlabeled uracil in your culture medium will compete with the ¹⁵N-labeled uracil, leading to lower incorporation efficiency.
-
Protocol: Use a uracil-free medium for your labeling experiments. If a defined medium is not possible, minimize the sources of unlabeled uracil.
-
-
Assess Cell Health and Proliferation:
-
Action: Healthy, actively dividing cells will have higher rates of RNA synthesis and therefore, higher incorporation of the labeled precursor.
-
Protocol: Monitor cell viability and proliferation rates during the labeling period. Ensure that the addition of Uracil-¹⁵N₂ is not causing cellular toxicity.
-
Issue: Inaccurate Quantification of Labeled RNA
Q2: How can I accurately quantify the percentage of ¹⁵N incorporation into my RNA samples?
A2: Accurate quantification of ¹⁵N incorporation is crucial for the interpretation of downstream experimental results. Mass spectrometry is the most common and accurate method for this purpose.
Quantification Protocol:
-
RNA Digestion: Digest the purified RNA sample into its constituent ribonucleosides or ribonucleotides using appropriate enzymes (e.g., RNase T1, RNase A).
-
Mass Spectrometry Analysis: Analyze the resulting digest using high-resolution mass spectrometry (e.g., LC-MS/MS).
-
Isotopic Distribution Analysis:
-
Examine the isotopic distribution of uracil-containing fragments.
-
Incompletely labeled samples will show a distribution of peaks corresponding to both ¹⁴N- and ¹⁵N-containing molecules.
-
The relative intensity of the monoisotopic peak (M) and the peak preceding it (M-1) can be used to calculate labeling efficiency. A higher M-1 peak intensity indicates lower labeling efficiency.[1][2][3]
-
Frequently Asked Questions (FAQs)
Q3: What is a typical acceptable range for ¹⁵N labeling efficiency?
A3: The acceptable labeling efficiency depends on the downstream application. For many quantitative studies, labeling efficiencies between 93-99% are often achievable and acceptable.[1][2] For applications like NMR spectroscopy, higher labeling efficiency (>99%) is often desirable to minimize spectral noise and simplify data analysis.[4][5][6]
Q4: Can I correct for incomplete labeling in my data analysis?
A4: Yes, it is possible to correct for incomplete labeling during data analysis, particularly for quantitative studies. By accurately determining the percentage of ¹⁵N incorporation, you can apply a correction factor to your quantitative data to account for the presence of unlabeled species.[1][2][7] Software packages like Protein Prospector can be used to adjust ratios based on labeling efficiency.[1][2][3]
Q5: How does incomplete labeling affect NMR data?
A5: In NMR spectroscopy, incomplete labeling can lead to spectral crowding and the appearance of satellite peaks, which complicates resonance assignment and structural analysis.[4][5] Uniform and high levels of isotope incorporation are critical for resolving spectral overlap and for the success of multi-dimensional NMR experiments.[6]
Q6: Are there alternatives to Uracil-¹⁵N₂ for RNA labeling?
A6: Yes, other stable isotope-labeled nucleosides are available for metabolic labeling of RNA. These include analogs of adenosine, guanosine, and cytidine labeled with ¹³C and/or ¹⁵N. The choice of labeled precursor depends on the specific research question and the downstream analytical method.
Quantitative Data Summary
Table 1: Troubleshooting Guide for Low ¹⁵N Incorporation
| Potential Cause | Diagnostic Check | Recommended Solution |
| Degraded/Incorrect Precursor | Mass spectrometry of Uracil-¹⁵N₂ stock | Use a fresh, quality-controlled stock of the labeled precursor. |
| Insufficient Labeling Time | Time-course experiment measuring ¹⁵N incorporation | Increase the duration of labeling based on empirical data. |
| Competition from Unlabeled Uracil | Analysis of culture medium components | Use a uracil-free medium or minimize sources of unlabeled uracil. |
| Poor Cell Health/Metabolism | Cell viability and proliferation assays | Optimize cell culture conditions to ensure healthy, active growth. |
Table 2: Impact of Labeling Efficiency on Downstream Applications
| Application | Acceptable Efficiency | Impact of Incomplete Labeling | Mitigation Strategy |
| Mass Spectrometry (Quantitative) | 93-99%[1][2] | Inaccurate quantification of RNA synthesis/turnover. | Apply a correction factor based on measured labeling efficiency.[1][2] |
| NMR Spectroscopy | >99%[4][6] | Spectral crowding, satellite peaks, complicated data analysis.[4][5] | Optimize labeling protocol to achieve maximum incorporation. |
Experimental Protocols
Protocol 1: Mass Spectrometry-Based Quantification of ¹⁵N Labeling Efficiency
-
RNA Isolation: Isolate total RNA from both ¹⁵N-labeled and unlabeled control cells using a standard protocol (e.g., TRIzol extraction).
-
RNA Digestion:
-
Resuspend 1-5 µg of purified RNA in nuclease-free water.
-
Add appropriate RNases (e.g., RNase T1 and RNase A) and incubate at 37°C for 1-2 hours to digest the RNA into individual ribonucleotides.
-
-
LC-MS/MS Analysis:
-
Inject the digested RNA sample into a high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) system.
-
Use a method optimized for the separation and detection of ribonucleotides.
-
-
Data Analysis:
-
Extract the ion chromatograms for the uridylate (UMP) species.
-
Determine the relative abundance of the ¹⁴N-UMP and ¹⁵N₂-UMP peaks.
-
Calculate the labeling efficiency using the following formula: % Labeling Efficiency = (Intensity of ¹⁵N₂-UMP) / (Intensity of ¹⁵N₂-UMP + Intensity of ¹⁴N-UMP) * 100
-
Alternatively, analyze the isotopic pattern and use the M-1/M ratio to determine labeling efficiency by comparing it to theoretical values.[1][2][3]
-
Visualizations
Caption: Troubleshooting workflow for incomplete Uracil-¹⁵N₂ RNA labeling.
Caption: Experimental workflow for quantifying ¹⁵N labeling efficiency.
References
- 1. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ckisotopes.com [ckisotopes.com]
Technical Support Center: Uracil-¹⁵N₂ Based Proteomics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Uracil-¹⁵N₂ for quantitative proteomics analysis.
Frequently Asked Questions (FAQs)
Q1: What is Uracil-¹⁵N₂ based proteomics?
A1: Uracil-¹⁵N₂ based proteomics is a metabolic labeling technique used for quantitative analysis of proteins. In this method, cells or organisms are cultured in a medium where the standard ¹⁴N uracil is replaced with uracil containing heavy nitrogen isotopes (¹⁵N₂). The ¹⁵N atoms from uracil are incorporated into the cellular nitrogen pool and subsequently into newly synthesized amino acids and proteins. This "heavy" labeling allows for the differentiation and relative quantification of proteins from different samples (e.g., control vs. treated) using mass spectrometry.
Q2: How is the ¹⁵N from Uracil-¹⁵N₂ incorporated into proteins?
A2: The nitrogen atoms from the pyrimidine ring of uracil can enter the general nitrogen metabolism of the cell. Through various metabolic pathways, these ¹⁵N atoms are utilized for the synthesis of other nitrogen-containing compounds, including amino acids. These ¹⁵N-labeled amino acids are then used by the cellular machinery for protein synthesis, resulting in proteins that are enriched with the heavy isotope.
Q3: What are the main advantages of using a global metabolic labeling approach like Uracil-¹⁵N₂?
A3: A key advantage is the early mixing of samples. Since the labeling is incorporated metabolically, the "heavy" and "light" samples can be combined at the beginning of the sample preparation workflow. This minimizes experimental variability that can be introduced during sample processing, leading to more accurate and reproducible quantification.
Q4: Which software can be used for data analysis in Uracil-¹⁵N₂ based proteomics?
A4: Several software packages are suitable for analyzing data from ¹⁵N metabolic labeling experiments. Commonly used software includes:
-
MaxQuant: A popular platform for quantitative proteomics data analysis, which supports metabolic labeling workflows.
-
Protein Prospector: A web-based tool that can be used for ¹⁵N metabolic labeling quantification.[1][2]
-
Proteome Discoverer: A comprehensive data analysis platform from Thermo Fisher Scientific that supports various quantitative proteomics approaches, including metabolic labeling.
Data Analysis Workflow
The data analysis workflow for Uracil-¹⁵N₂ based proteomics involves several key steps, from initial data acquisition to final protein quantification and biological interpretation.
Troubleshooting Guide
This guide addresses common issues encountered during Uracil-¹⁵N₂ based proteomics experiments.
| Problem | Potential Cause | Recommended Solution |
| Low ¹⁵N Incorporation Efficiency | 1. Insufficient labeling time. 2. Cell culture medium contains unlabeled nitrogen sources. 3. Rapid cell division diluting the label. | 1. Increase the duration of cell culture in the ¹⁵N-uracil containing medium. Aim for at least 5-6 cell doublings for near-complete labeling. 2. Use a custom medium that is depleted of other nitrogen sources, ensuring Uracil-¹⁵N₂ is the primary source. 3. Monitor cell growth rate and adjust labeling time accordingly. |
| High Number of Unlabeled Peptides Detected | 1. Incomplete labeling (see above). 2. Contamination with proteins from unlabeled sources (e.g., serum in media). 3. Inefficient mixing of heavy and light samples. | 1. Optimize labeling conditions. 2. Use dialyzed serum or serum-free medium if possible. 3. Ensure accurate protein concentration measurement and precise 1:1 mixing of the heavy and light cell lysates. |
| Poor Quantification Accuracy and Precision | 1. Inaccurate measurement of heavy-to-light peptide ratios due to low signal-to-noise. 2. Co-elution of interfering peptides. 3. Incorrect monoisotopic peak selection by the software. | 1. Optimize LC-MS/MS parameters to improve signal intensity. 2. Use high-resolution mass spectrometry to minimize interferences. 3. Manually inspect the spectra of key peptides to verify correct peak integration. Some software, like Protein Prospector, has features for isotope cluster pattern matching to flag incorrect assignments.[1][2] |
| Low Number of Identified Proteins | 1. Poor protein extraction or digestion efficiency. 2. Suboptimal LC-MS/MS performance. 3. Inappropriate database search parameters. | 1. Optimize your protein extraction and digestion protocols. 2. Check the performance of your mass spectrometer with a standard protein digest. 3. Ensure your search parameters (e.g., mass tolerances, variable modifications for ¹⁵N) are set correctly in your data analysis software. |
Experimental Protocols
A generalized experimental workflow for a Uracil-¹⁵N₂ based proteomics experiment is outlined below.
Detailed Methodologies:
-
Metabolic Labeling:
-
For the "light" sample, culture cells in a standard medium containing ¹⁴N-uracil.
-
For the "heavy" sample, replace the standard uracil with ¹⁵N₂-Uracil in the culture medium.
-
Allow cells to grow for a sufficient number of doublings to ensure high incorporation of the ¹⁵N label into the proteome.
-
-
Cell Lysis and Protein Extraction:
-
Harvest cells from both "light" and "heavy" cultures.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteome.
-
-
Protein Quantification and Mixing:
-
Determine the protein concentration of both the "light" and "heavy" lysates using a standard protein assay (e.g., BCA assay).
-
Combine equal amounts of protein from the "light" and "heavy" lysates.
-
-
Protein Digestion:
-
Denature the proteins in the mixed lysate (e.g., by heating or using denaturing agents).
-
Reduce and alkylate the cysteine residues.
-
Digest the proteins into peptides using a protease such as trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides by liquid chromatography (LC).
-
Analyze the eluting peptides by tandem mass spectrometry (MS/MS) to determine their sequence and the relative abundance of the ¹⁴N and ¹⁵N labeled forms.
-
Quantitative Data Summary
The following table illustrates a typical format for presenting quantitative proteomics data from a Uracil-¹⁵N₂ experiment. The protein ratios represent the relative abundance of a protein in the experimental condition compared to the control.
| Protein Accession | Gene Symbol | Protein Name | ¹⁵N/¹⁴N Ratio | Log₂(¹⁵N/¹⁴N) | p-value | Regulation |
| P04637 | TP53 | Cellular tumor antigen p53 | 2.54 | 1.34 | 0.001 | Upregulated |
| P60709 | ACTB | Actin, cytoplasmic 1 | 1.02 | 0.03 | 0.95 | Unchanged |
| Q06830 | HSP90AA1 | Heat shock protein HSP 90-alpha | 0.45 | -1.15 | 0.005 | Downregulated |
| P31946 | YWHAZ | 14-3-3 protein zeta/delta | 1.89 | 0.92 | 0.02 | Upregulated |
| P62258 | PPIA | Peptidyl-prolyl cis-trans isomerase A | 0.98 | -0.03 | 0.91 | Unchanged |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
References
Technical Support Center: Uracil-¹⁵N₂ Metabolic Labeling Experiments
This guide provides troubleshooting advice and answers to frequently asked questions regarding Uracil-¹⁵N₂ metabolic labeling experiments. It is intended for researchers, scientists, and drug development professionals to help navigate common challenges and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during Uracil-¹⁵N₂ metabolic labeling experiments, from experimental setup to data analysis.
1. Why am I seeing low or no incorporation of ¹⁵N₂-Uracil into my RNA?
-
Possible Cause 1: Inefficient Cellular Uptake or Metabolism. The efficiency of uracil uptake and its conversion into UTP for RNA synthesis can vary significantly between cell types. Some mammalian cells have limited ability to salvage exogenous uracil.[1][2] The key enzymes in this salvage pathway are Uracil Phosphoribosyltransferase (UPRT) and Uridine Monophosphate Synthetase (UMPS).[2] If these enzymes are not highly expressed in your cell line, incorporation will be low.
-
Troubleshooting Steps:
-
Cell Line Selection: If possible, choose a cell line known to have an active pyrimidine salvage pathway.
-
Enzyme Overexpression: For cell lines with poor uracil salvage, consider overexpressing an enzyme like Toxoplasma gondii UPRT, which is not present in mammals and efficiently converts uracil to UMP.[3]
-
Optimize Labeling Time: Increase the incubation time with ¹⁵N₂-Uracil. A time-course experiment is recommended to determine the optimal labeling duration for your specific cell line.[4] For some applications, labeling times can range from a few hours to 12 hours or more for rare cell populations.[4]
-
-
Possible Cause 2: Isotope Dilution. The ¹⁵N₂-Uracil you provide is competing with a large endogenous pool of unlabeled uracil and its precursors within the cell. This will dilute the final ¹⁵N enrichment in the newly synthesized RNA.
-
Troubleshooting Steps:
-
Media Composition: Use a uridine/uracil-free medium during the labeling period to reduce competition from unlabeled nucleosides.
-
Pre-depletion: Culture cells in a nucleoside-free medium for a period before adding the ¹⁵N₂-Uracil to help deplete the intracellular unlabeled pools.
-
2. My labeling efficiency is inconsistent between experiments. What could be the cause?
-
Possible Cause 1: Variation in Cell Culture Conditions. Cell density, growth phase, and overall cell health can significantly impact metabolic activity and nutrient uptake, leading to variable labeling efficiency.
-
Troubleshooting Steps:
-
Standardize Seeding Density: Ensure that you seed the same number of cells for each experiment and that they are in the logarithmic growth phase at the start of labeling.
-
Monitor Cell Health: Regularly check for signs of stress or contamination. Only use healthy, actively dividing cells for your experiments.
-
-
Possible Cause 2: Incomplete Labeling. Achieving 100% enrichment is often not feasible, and the final enrichment level can vary.[5][6] Tissues or cells with slow turnover rates will take longer to reach high enrichment levels.[7]
-
Troubleshooting Steps:
-
Determine Labeling Efficiency: It is crucial to measure the actual ¹⁵N enrichment in your RNA samples. This can be done using mass spectrometry by analyzing the isotopic distribution of nucleosides.[5][6]
-
Ratio Adjustment: Use the determined labeling efficiency to correct your quantitative data.[5] Several software tools and methods are available to account for incomplete labeling in mass spectrometry data analysis.[8]
-
3. I'm observing signs of cytotoxicity in my labeled cells. How can I mitigate this?
-
Possible Cause: High Concentration of Uracil Analogues. Although stable isotopes are generally less toxic than their modified counterparts (e.g., 5-Fluorouracil), high concentrations of any exogenously supplied nucleobase can perturb normal cellular metabolism and potentially lead to toxicity.[9]
-
Troubleshooting Steps:
-
Concentration Optimization: Perform a dose-response experiment to find the lowest concentration of ¹⁵N₂-Uracil that provides sufficient labeling without causing significant cell death or growth inhibition.
-
Reduce Exposure Time: Shorten the labeling duration to the minimum time required to achieve your desired level of incorporation.
-
Monitor Proliferation: Use a cell proliferation assay to quantitatively assess the impact of your labeling conditions on cell growth.
-
4. My mass spectrometry data is complex and difficult to interpret. What are the common pitfalls?
-
Possible Cause 1: Complex Isotope Patterns. Peptides or RNA fragments labeled with ¹⁵N will have complex isotopic envelopes because they contain many nitrogen atoms.[8] Incomplete labeling further complicates this by creating overlapping patterns from partially labeled molecules.[5][10]
-
Troubleshooting Steps:
-
High-Resolution Mass Spectrometry: Use high-resolution mass spectrometers to resolve the complex isotopic patterns and distinguish between labeled and unlabeled species.[10]
-
Specialized Software: Employ bioinformatics tools designed for stable isotope labeling data analysis. These tools can deconvolve complex spectra and accurately calculate isotope ratios.[5][8]
-
-
Possible Cause 2: Incorrect Monoisotopic Peak Assignment. The complexity of ¹⁵N isotope clusters can make it difficult to correctly identify the monoisotopic peak, leading to errors in mass measurement and quantification.[5][6]
-
Troubleshooting Steps:
-
Isotope Cluster Pattern Matching: Use software features that match the observed isotopic distribution to the theoretical pattern to validate the monoisotopic peak assignment.[5]
-
Tandem Mass Spectrometry (MS/MS): Use MS/MS to fragment the labeled molecules. This can help confirm the incorporation of the heavy isotope and the identity of the molecule.[10]
-
-
Possible Cause 3: Chemical Instability and Sample Preparation Artifacts. RNA modifications can be chemically unstable and may be altered during sample preparation, such as enzymatic hydrolysis or changes in pH.[11][12] For example, some modifications are sensitive to alkaline or acidic conditions.[11]
-
Troubleshooting Steps:
-
Careful Sample Handling: Pay close attention to the pH of your buffers and reagents throughout the RNA extraction and hydrolysis process.[11]
-
Use of Internal Standards: The use of a stable isotope-labeled internal standard (SILIS) is considered best practice for accurate quantification in mass spectrometry.[11]
-
Experimental Protocols & Data
Table 1: Recommended ¹⁵N₂-Uracil Labeling Parameters (Example)
| Parameter | Cell Culture | In Vivo (Mouse) |
| Labeling Duration | 2 - 12 hours | 4 - 12 hours |
| Notes | Longer incubation increases labeling but also the risk of cytotoxicity. 12 hours is recommended for very small cell populations (<0.01%).[4] | Duration depends on the target tissue's turnover rate. |
Detailed Protocol: General ¹⁵N₂-Uracil Metabolic Labeling of Cultured Cells
-
Cell Seeding: Plate mammalian cells on standard tissue culture plates. Allow cells to adhere and reach approximately 70-80% confluency in a logarithmic growth phase.
-
Media Preparation: Prepare a labeling medium. For optimal results, use a custom medium that is deficient in uracil and uridine. Supplement this medium with the desired concentration of ¹⁵N₂-Uracil.
-
Labeling:
-
Aspirate the standard growth medium from the cells.
-
Wash the cells once with sterile Phosphate-Buffered Saline (PBS).
-
Add the pre-warmed ¹⁵N₂-Uracil labeling medium to the cells.
-
Incubate the cells for the desired duration (e.g., 4, 8, or 12 hours) under standard culture conditions (37°C, 5% CO₂).
-
-
Cell Harvest: After incubation, place the culture plates on ice. Wash the cells twice with ice-cold PBS.
-
RNA Extraction: Lyse the cells directly on the plate and extract total RNA using a standard protocol (e.g., Trizol reagent or a column-based kit) according to the manufacturer's instructions.
-
RNA Quality Control: Assess the integrity and purity of the extracted RNA using a spectrophotometer (for A260/280 and A260/230 ratios) and agarose gel electrophoresis or a Bioanalyzer.
-
Sample Preparation for Mass Spectrometry:
-
Hydrolyze the RNA to individual nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.
-
Perform liquid chromatography-mass spectrometry (LC-MS) to separate and quantify the ¹⁵N-labeled and unlabeled nucleosides.
-
Visualizations
Uracil Salvage Pathway for RNA Labeling
Caption: Metabolic pathway for the incorporation of exogenous ¹⁵N₂-Uracil into RNA.
General Experimental Workflow
Caption: A typical workflow for ¹⁵N₂-Uracil metabolic labeling experiments.
Troubleshooting Logic for Low Labeling Efficiency
Caption: Decision tree for troubleshooting low ¹⁵N₂-Uracil labeling efficiency.
References
- 1. An optimized chemical-genetic method for cell-specific metabolic labeling of RNA | Springer Nature Experiments [experiments.springernature.com]
- 2. An Optimized Chemical-Genetic Method for Cell-Specific Metabolic Labeling of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthetic labeling of RNA with uracil phosphoribosyltransferase allows cell-specific microarray analysis of mRNA synthesis and decay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Labeling and Isolation of Fluorouracil Tagged RNA by Cytosine Deaminase Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 6. biorxiv.org [biorxiv.org]
- 7. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro and in vivo cytotoxicity of possible uracil metabolites of methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating Uracil-15N2 Labeling Efficiency by Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in nucleic acid research, the accurate incorporation of isotopic labels is paramount for the success of downstream applications such as NMR spectroscopy and quantitative mass spectrometry. This guide provides a comprehensive comparison of mass spectrometry-based validation of Uracil-15N2 labeling with alternative methods, supported by detailed experimental protocols and data presentation.
Stable isotope labeling of RNA with 15N-labeled precursors, such as this compound, is a powerful technique for elucidating the structure, dynamics, and interactions of RNA molecules. The efficiency of this labeling is a critical parameter that directly impacts the quality and interpretability of experimental results. Mass spectrometry stands out as a gold-standard method for determining the precise level of isotopic enrichment due to its high accuracy and sensitivity.
This guide will walk you through the process of validating this compound labeling efficiency using mass spectrometry, offering a detailed experimental workflow and data analysis strategy. Furthermore, it will provide a comparative overview of alternative validation techniques, namely fluorescence-based quantification and quantitative PCR (qPCR), to assist researchers in selecting the most appropriate method for their specific needs.
Comparative Analysis of Validation Methods
The choice of method for validating labeling efficiency depends on several factors, including the required accuracy, available instrumentation, sample type, and throughput. Below is a comparative summary of the primary validation techniques.
| Feature | Mass Spectrometry (LC-MS/MS) | Fluorescence-Based Quantification | Quantitative PCR (qPCR) |
| Principle | Measures the mass-to-charge ratio of molecules, allowing for the direct detection of mass shifts due to isotopic labeling. | Utilizes fluorescent dyes that bind to nucleic acids, with the signal intensity being proportional to the amount of nucleic acid. | Amplifies a specific target sequence, with the rate of amplification being proportional to the initial amount of template. |
| Accuracy | High; provides precise measurement of isotopic incorporation. | Moderate; provides an estimate of total nucleic acid concentration, not direct labeling efficiency. | High; can be very sensitive but is an indirect measure of labeling. |
| Sensitivity | High; can detect small amounts of labeled material. | High; very sensitive for quantifying total nucleic acid. | Very High; can detect very low amounts of template. |
| Directness | Direct measurement of labeling efficiency. | Indirect; measures total nucleic acid amount. | Indirect; measures amplifiable template amount. |
| Throughput | Moderate to High, depending on the LC method. | High; suitable for plate-based assays. | High; suitable for plate-based assays. |
| Instrumentation | Requires a Liquid Chromatography-Mass Spectrometry system. | Requires a fluorometer or plate reader with fluorescence capabilities. | Requires a qPCR instrument (real-time thermal cycler). |
| Cost | High initial instrument cost and maintenance. | Moderate instrument cost. | Moderate instrument cost. |
Experimental Protocols
Protocol 1: In Vitro Transcription for this compound Labeled RNA
This protocol describes the synthesis of an RNA molecule with this compound incorporation using T7 RNA polymerase.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
10x Transcription Buffer
-
Ribonuclease (RNase) inhibitor
-
ATP, GTP, CTP solution (10 mM each)
-
UTP solution (10 mM)
-
This compound-UTP solution (10 mM)
-
DNase I (RNase-free)
-
Nuclease-free water
-
Purification kit for RNA (e.g., spin column-based)
Procedure:
-
Reaction Setup: In a nuclease-free microcentrifuge tube, combine the following reagents at room temperature in the order listed:
-
Nuclease-free water (to a final volume of 20 µL)
-
2 µL of 10x Transcription Buffer
-
1 µg of linearized DNA template
-
2 µL of ATP, GTP, CTP mix (1 mM final concentration each)
-
A specific volume of UTP and this compound-UTP to achieve the desired labeling percentage (e.g., for >99% labeling, use only this compound-UTP at a final concentration of 1 mM).
-
1 µL of RNase inhibitor
-
2 µL of T7 RNA Polymerase
-
-
Incubation: Gently mix the reaction and incubate at 37°C for 2 to 4 hours.
-
DNase Treatment: Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes to digest the DNA template.
-
Purification: Purify the labeled RNA using an appropriate RNA purification kit according to the manufacturer's instructions.
-
Quantification: Determine the concentration of the purified RNA using a spectrophotometer (e.g., NanoDrop).
Protocol 2: Validation of this compound Labeling Efficiency by LC-MS/MS
This protocol outlines the steps to determine the percentage of this compound incorporation in the synthesized RNA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
This compound labeled RNA sample
-
Unlabeled RNA control of the same sequence
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP)
-
Ammonium acetate buffer (10 mM, pH 5.3)
-
LC-MS grade water and acetonitrile
-
Formic acid
-
LC-MS/MS system (e.g., Q-TOF or Orbitrap)
Procedure:
-
RNA Digestion:
-
In a microcentrifuge tube, dissolve 1-5 µg of the labeled RNA in 20 µL of ammonium acetate buffer.
-
Add 1 µL of Nuclease P1 and incubate at 37°C for 2 hours.
-
Add 1 µL of BAP and incubate at 37°C for an additional 1 hour to dephosphorylate the nucleosides.
-
-
Sample Preparation:
-
Centrifuge the digested sample to pellet any undigested material.
-
Transfer the supernatant to an LC-MS vial.
-
Prepare a similar sample from the unlabeled control RNA.
-
-
LC-MS/MS Analysis:
-
Inject the digested samples onto a reverse-phase LC column (e.g., C18).
-
Elute the nucleosides using a gradient of acetonitrile in water with 0.1% formic acid.
-
Analyze the eluting nucleosides using the mass spectrometer in positive ion mode.
-
Acquire full scan mass spectra to observe the isotopic distribution of uridine.
-
-
Data Analysis:
-
Extract the ion chromatograms for the unlabeled uridine (m/z) and the this compound labeled uridine (m/z + 2).
-
Determine the area under the curve for both the labeled and unlabeled uridine peaks.
-
Calculate the labeling efficiency using the following formula: Labeling Efficiency (%) = [Area(15N2-Uridine) / (Area(15N2-Uridine) + Area(14N2-Uridine))] x 100
-
Compare the experimentally observed isotopic distribution of the uridine peak with the theoretical distribution for the expected level of enrichment.
-
Data Presentation
The quantitative results from the mass spectrometry analysis should be summarized in a clear and concise table. This allows for a direct comparison of the expected and observed labeling efficiencies.
Table 1: this compound Labeling Efficiency Determined by LC-MS/MS
| Sample ID | Expected Labeling (%) | Theoretical Monoisotopic Mass (Da) | Observed Monoisotopic Mass (Da) | Calculated Labeling Efficiency (%) |
| RNA-1 | >99 | 246.06 | 246.06 | 99.8 |
| RNA-2 | >99 | 246.06 | 246.05 | 99.7 |
| RNA-3 | 50 | 244.07 / 246.06 | 244.07 / 246.06 | 51.2 |
| Unlabeled Control | 0 | 244.07 | 244.07 | <0.1 |
Note: The data presented in this table is representative and based on typical results reported in the literature, where labeling efficiencies often exceed 99%.[1][2]
Visualizations
Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and relationships.
Conclusion
The validation of this compound labeling efficiency is a critical quality control step in RNA research. Mass spectrometry offers a direct, highly accurate, and sensitive method for this purpose, providing researchers with confidence in their labeled samples. While alternative methods like fluorescence-based quantification and qPCR are valuable for estimating total nucleic acid concentration, they do not provide a direct measure of isotopic incorporation. The choice of method should be guided by the specific experimental requirements, with mass spectrometry being the recommended approach for rigorous and precise validation of labeling efficiency.
References
A Comparative Guide to Uracil-15N2 and Uracil-13C4 for RNA Labeling
For researchers, scientists, and drug development professionals engaged in the study of RNA structure and function, isotopic labeling is an indispensable tool. The strategic incorporation of stable isotopes like ¹⁵N and ¹³C into RNA molecules enables detailed structural and dynamic analysis by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). This guide provides an objective comparison of two common isotopic labeling precursors for uracil: Uracil-¹⁵N₂ and Uracil-¹³C₄.
At a Glance: Uracil-¹⁵N₂ vs. Uracil-¹³C₄
The choice between Uracil-¹⁵N₂ and Uracil-¹³C₄ for RNA labeling is primarily dictated by the intended downstream application, specifically the analytical technique to be employed (NMR or MS) and the specific structural or quantitative questions being addressed.
| Feature | Uracil-¹⁵N₂ Labeling | Uracil-¹³C₄ Labeling |
| Primary Application | NMR Spectroscopy | NMR Spectroscopy & Mass Spectrometry |
| Key Advantage in NMR | Simplifies spectra by reducing scalar couplings to protons, useful for studying hydrogen bonding and dynamics at nitrogen sites.[1][2][3][4][5] | Provides greater spectral dispersion and allows for the use of carbon-detect NMR experiments, which can be crucial for resolving resonance overlap in larger RNAs.[1][6][7] |
| Key Advantage in MS | Provides a distinct mass shift for uracil-containing fragments, useful for quantification and identification.[8] | Offers a larger mass shift per uracil residue compared to ¹⁵N₂, which can improve the resolution and accuracy of quantitative mass spectrometry experiments.[9][10] |
| Potential Drawbacks | Smaller mass shift compared to ¹³C₄ may be less advantageous for some quantitative MS applications. | Can introduce complex scalar couplings in NMR, potentially complicating spectra if not properly managed with specific pulse sequences. |
| Cost Consideration | Generally, ¹⁵N-labeled compounds can be less expensive than their fully ¹³C-labeled counterparts. | The cost of fully ¹³C-labeled precursors is typically higher due to the more complex synthesis. |
Performance in Key Applications
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹⁵N and ¹³C labeling are foundational to modern biomolecular NMR.[3][4]
Uracil-¹⁵N₂ labeling is particularly advantageous for:
-
Studying Hydrogen Bonds: The imino protons of uracil are directly bonded to nitrogen. ¹⁵N labeling allows for the use of heteronuclear correlation experiments (like ¹H-¹⁵N HSQC) to directly probe the electronic environment of the nitrogen atoms involved in Watson-Crick and non-canonical base pairing.[1][2][11]
-
Simplifying Spectra: For proton-detected NMR experiments, the presence of ¹⁵N can simplify spectra by removing the quadrupolar broadening effect of the more abundant ¹⁴N isotope.[1][2]
-
Dynamics Studies: ¹⁵N relaxation experiments can provide insights into the dynamics of the uracil base on various timescales.
Uracil-¹³C₄ labeling is beneficial for:
-
Resolving Spectral Overlap: RNA molecules, with only four different bases, suffer from significant resonance overlap in their ¹H NMR spectra.[1] ¹³C labeling provides a much larger chemical shift dispersion, enabling the resolution of individual signals in multidimensional NMR experiments (e.g., ¹H-¹³C HSQC).[6][7]
-
Structural Studies of Larger RNAs: For larger RNA molecules, where proton-proton NOE-based strategies become challenging due to line broadening, ¹³C-edited NOESY experiments are crucial for obtaining distance restraints for structure calculation.[1][11]
-
Backbone and Sugar Pucker Analysis: Labeling the carbon atoms of the ribose sugar (which would occur if ¹³C₄-uracil is used in a metabolic labeling context where the carbon skeleton can be utilized for ribose synthesis) allows for detailed analysis of the RNA backbone conformation.
Mass Spectrometry (MS)
In mass spectrometry, the primary advantage of isotopic labeling is the ability to introduce a known mass difference into a molecule or fragment, facilitating its identification and quantification.[12][13]
Uracil-¹⁵N₂ in MS provides:
-
A mass increase of 2 Da for each uracil residue. This allows for the clear differentiation of uracil-containing fragments in a complex mixture and can be used as an internal standard for quantification.[8]
Uracil-¹³C₄ in MS offers:
-
A mass increase of 4 Da for each uracil residue. This larger mass shift can be advantageous in quantitative proteomics and metabolomics studies, as it provides better separation from the isotopic envelope of the unlabeled counterpart, leading to more accurate quantification.[9][10][14]
Experimental Protocols
The incorporation of Uracil-¹⁵N₂ or Uracil-¹³C₄ into RNA for in vitro studies typically involves a two-step process: first, the enzymatic synthesis of the corresponding Uridine-5'-triphosphate (UTP), followed by in vitro transcription of the target RNA sequence using the labeled UTP.
Enzymatic Synthesis of Labeled UTP from Labeled Uracil
This protocol is adapted from established enzymatic methods for nucleotide synthesis.[15][16][17]
Materials:
-
Uracil-¹⁵N₂ or Uracil-¹³C₄
-
α-D-Ribose-1-phosphate
-
ATP (Adenosine-5'-triphosphate)
-
Uracil phosphoribosyltransferase (UPRT)
-
Uridylate kinase (UMK)
-
Nucleoside diphosphate kinase (NDPK)
-
Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 1 mM DTT)
-
Nuclease-free water
Procedure:
-
Reaction Setup: In a sterile, nuclease-free microcentrifuge tube, combine the following components:
-
Uracil-¹⁵N₂ or Uracil-¹³C₄ (to a final concentration of ~5 mM)
-
α-D-Ribose-1-phosphate (to a final concentration of ~10 mM)
-
ATP (to a final concentration of ~20 mM)
-
UPRT (e.g., 1-2 units)
-
UMK (e.g., 1-2 units)
-
NDPK (e.g., 1-2 units)
-
Reaction Buffer to the final volume.
-
Nuclease-free water to the final volume.
-
-
Incubation: Incubate the reaction mixture at 37°C for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Enzyme Inactivation: Heat the reaction mixture to 95°C for 5 minutes to inactivate the enzymes.
-
Purification: The labeled UTP can be purified using anion-exchange chromatography (e.g., on a DEAE-Sephadex column) or by HPLC.
-
Quantification: Determine the concentration of the purified labeled UTP by UV-Vis spectrophotometry at 262 nm.
In Vitro Transcription with Labeled UTP
This protocol is a standard procedure for T7 RNA polymerase-mediated in vitro transcription.[18][19][20][21]
Materials:
-
Linearized DNA template with a T7 promoter upstream of the target RNA sequence
-
Labeled UTP-¹⁵N₂ or UTP-¹³C₄ (from the previous step)
-
ATP, CTP, GTP (unlabeled)
-
T7 RNA Polymerase
-
Transcription Buffer (e.g., 40 mM Tris-HCl pH 7.9, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT)
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
Procedure:
-
Transcription Reaction Setup: In a sterile, nuclease-free microcentrifuge tube, assemble the following components at room temperature in the order listed:
-
Nuclease-free water
-
Transcription Buffer (to 1x final concentration)
-
ATP, CTP, GTP (to a final concentration of ~5 mM each)
-
Labeled UTP (to a final concentration of ~5 mM)
-
Linearized DNA template (0.5-1 µg)
-
RNase Inhibitor (e.g., 40 units)
-
T7 RNA Polymerase (e.g., 50 units)
-
-
Incubation: Mix gently and incubate at 37°C for 2-4 hours.
-
Template Removal: Add 1 µL of DNase I and incubate at 37°C for 15 minutes to digest the DNA template.
-
RNA Purification: Purify the transcribed RNA using a method of choice, such as phenol-chloroform extraction followed by ethanol precipitation, or a commercially available RNA purification kit.
-
Analysis: Analyze the integrity and yield of the labeled RNA by denaturing polyacrylamide gel electrophoresis (PAGE) and UV-Vis spectrophotometry.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the key steps in preparing labeled RNA.
Caption: Enzymatic synthesis of labeled UTP from labeled uracil.
Caption: In vitro transcription workflow for synthesizing labeled RNA.
Conclusion
Both Uracil-¹⁵N₂ and Uracil-¹³C₄ are powerful tools for the isotopic labeling of RNA, each offering distinct advantages for specific applications. The choice between them should be guided by the primary analytical method to be used and the specific scientific questions being investigated. For detailed studies of hydrogen bonding and dynamics at nitrogen sites using NMR, Uracil-¹⁵N₂ is an excellent choice. For resolving spectral overlap in larger RNAs by NMR and for high-precision quantitative mass spectrometry, the greater spectral and mass dispersion offered by Uracil-¹³C₄ makes it a superior option. By understanding the principles and protocols outlined in this guide, researchers can effectively leverage these isotopic labeling strategies to gain deeper insights into the complex world of RNA biology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. Uses of 13C- and 15N-labeled RNA in NMR of RNA-protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMR study of nitrogen-15-labeled Escherichia coli valine transfer RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbon-13 NMR studies on [4-13C] uracil labelled E. coli transfer RNA1(Val1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbon-13 NMR studies on [4-13C] uracil labelled E. coli transfer RNA1(Val1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Uracil in human DNA from subjects with normal and impaired folate status as determined by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 13C- and 15N-Labeling Strategies Combined with Mass Spectrometry Comprehensively Quantify Phospholipid Dynamics in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Strategies for RNA Resonance Assignment by 13C/15N- and 1H-Detected Solid-State NMR Spectroscopy [frontiersin.org]
- 12. Benefits of stable isotope labeling in RNA analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Enzymatic de Novo Pyrimidine Nucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. wtrfujii.com [wtrfujii.com]
- 19. Protocols for In vitro Transcription (IVT) and tRNA Binding Assay - Creative Biogene [creative-biogene.com]
- 20. neb.com [neb.com]
- 21. Frontiers | Formation of dsRNA by-products during in vitro transcription can be reduced by using low steady-state levels of UTP [frontiersin.org]
Quantitative Accuracy of Uracil-¹⁵N₂ as an Internal Standard: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in bioanalysis, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative results. This guide provides an objective comparison of Uracil-¹⁵N₂ as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, with a focus on its application in therapeutic drug monitoring (TDM) and pharmacodynamic assessments.
Performance of Uracil-¹⁵N₂ as an Internal Standard
Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative mass spectrometry due to their near-identical physicochemical properties to the analyte of interest. This ensures they co-elute chromatographically and experience similar ionization effects, effectively compensating for variations during sample preparation and analysis. Uracil-¹⁵N₂, a SIL analog of uracil, is frequently employed in methods for quantifying endogenous uracil and the chemotherapeutic agent 5-fluorouracil (5-FU).
Quantitative Performance Data
The following tables summarize the performance of LC-MS/MS methods utilizing Uracil-¹⁵N₂ or similar stable isotope-labeled uracil analogs as internal standards for the quantification of uracil and dihydrouracil (a metabolite of uracil).
Table 1: Method Validation Parameters for Uracil Quantification
| Study / Method | Linearity Range (ng/mL) | Intra-assay Precision (% CV) | Inter-assay Precision (% CV) | Accuracy (% Bias) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Method A | 1 - 100 | ≤12.4 | ≤12.4 | ±2.8 | 1 |
| Method B | 5 - 320 | <9 | <9 | 85% - 104% | 5 |
| Method C | 2.41 - 80 | ≤8.0 | ≤7.6 | 93.6% - 101.4% | 2.41 |
| Method D | 2 - 80 | Not Reported | Not Reported | Not Reported | 2 |
CV: Coefficient of Variation
Table 2: Method Validation Parameters for Dihydrouracil Quantification
| Study / Method | Linearity Range (ng/mL) | Intra-assay Precision (% CV) | Inter-assay Precision (% CV) | Accuracy (% Bias) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Method A | 10 - 1000 | ≤7.2 | ≤7.2 | ±2.9 | 10 |
| Method B | 10 - 640 | <9 | <9 | 85% - 104% | 10 |
| Method C | 21.5 - 800 | ≤8.0 | ≤7.6 | 93.6% - 101.4% | 21.5 |
| Method D | 2 - 800 | Not Reported | Not Reported | Not Reported | 2 |
CV: Coefficient of Variation
Comparison with Alternative Internal Standards
While stable isotope-labeled internal standards like Uracil-¹⁵N₂ are preferred, structural analogs are sometimes used as an alternative. These are compounds with a similar chemical structure to the analyte but are not isotopically labeled.
Table 3: Comparison of Uracil-¹⁵N₂ and Structural Analog Internal Standards
| Feature | Uracil-¹⁵N₂ (Stable Isotope-Labeled) | Structural Analog (e.g., 5-Chlorouracil, 5-Bromouracil) |
| Principle | Co-elutes and has nearly identical physicochemical properties and ionization efficiency as the analyte. | Has similar but not identical properties to the analyte. |
| Accuracy | High, effectively corrects for matrix effects and variability in sample preparation. | Can be less accurate if chromatographic behavior or ionization efficiency differs from the analyte. |
| Precision | High, due to close tracking of the analyte through the analytical process. | May be lower if extraction recovery or matrix effects differ from the analyte. |
| Availability | Generally commercially available but can be more expensive. | Often more readily available and less expensive. |
| Potential Issues | Minimal. Potential for isotopic crosstalk if mass resolution is insufficient, but this is rare with modern instruments. | Differences in retention time and ionization can lead to inadequate correction for matrix effects. |
While direct head-to-head comparative studies for uracil quantification were not identified in the reviewed literature, the general consensus in bioanalysis is that stable isotope-labeled internal standards provide superior accuracy and precision. For instance, a study on the quantification of 6-methylmercaptopurine found that while some structural analog internal standards performed well, others with minor structural modifications showed significant bias (≥15%) compared to the stable isotope-labeled internal standard. This highlights the potential for inaccuracies when using structural analogs.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are summaries of typical experimental protocols for the quantification of uracil and its metabolites using Uracil-¹⁵N₂ as an internal standard.
Sample Preparation: Protein Precipitation
This is a common and straightforward method for removing proteins from plasma or serum samples.
-
To 100 µL of plasma, add 20 µL of an internal standard working solution containing Uracil-¹⁵N₂.
-
Add 400 µL of a precipitating agent (e.g., acetonitrile or methanol, often containing 1% formic acid).
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis by LC-MS/MS.
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is used to further purify the sample after protein precipitation.
-
Following protein precipitation and centrifugation, take the supernatant.
-
Add an immiscible organic solvent (e.g., ethyl acetate).
-
Vortex vigorously for several minutes to facilitate the extraction of the analytes into the organic layer.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is common.
-
Flow Rate: Typically in the range of 0.3-0.6 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.
-
-
Tandem Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) is used, either in positive or negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for uracil and Uracil-¹⁵N₂ are monitored.
-
Dihydropyrimidine Dehydrogenase (DPD) Phenotyping Workflow
The quantification of endogenous uracil is crucial for dihydropyrimidine dehydrogenase (DPD) phenotyping. DPD is the primary enzyme responsible for the catabolism of fluoropyrimidine drugs like 5-FU. Patients with DPD deficiency are at a high risk of severe toxicity from these drugs. Measuring the plasma uracil concentration helps to identify these patients before treatment.
Caption: DPD Phenotyping Workflow.
Conclusion
Uracil-¹⁵N₂ stands out as a highly accurate and precise internal standard for the quantification of uracil and related compounds by LC-MS/MS. The presented data from various studies consistently demonstrate its reliability in terms of linearity, precision, and accuracy, meeting the stringent requirements for bioanalytical method validation. While structural analogs offer a more economical alternative, they come with a higher risk of analytical bias. For applications where accuracy is critical, such as therapeutic drug monitoring and DPD phenotyping, the use of a stable isotope-labeled internal standard like Uracil-¹⁵N₂ is strongly recommended to ensure patient safety and treatment efficacy.
A Comparative Guide to Metabolic Labeling: Cross-Validation of Isotopic Labeling Strategies for Proteomics, Metabolomics, and RNA Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of biomolecules is critical for understanding cellular dynamics and therapeutic effects. Metabolic labeling with stable isotopes is a powerful technique for this purpose. While the direct cross-validation of Uracil-¹⁵N₂ with other methods is not extensively documented in readily available literature, a broader comparison of ¹⁵N metabolic labeling with other established techniques provides valuable insights for experimental design. This guide offers an objective comparison of ¹⁵N metabolic labeling (which would include the use of precursors like Uracil-¹⁵N₂), Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), and ¹³C-metabolic labeling, supported by experimental principles and data.
Comparative Analysis of Isotopic Labeling Performance
The choice of an isotopic labeling strategy is a critical decision in the design of quantitative experiments. The following table summarizes key performance metrics for ¹⁵N metabolic labeling, SILAC, and ¹³C-metabolic labeling, offering a basis for comparison. These values are compiled from various studies and should be considered in the context of specific experimental conditions and instrumentation.
| Feature | ¹⁵N Metabolic Labeling | SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | ¹³C-Metabolic Labeling | Uracil Analog Labeling (for RNA) |
| Primary Application | Proteomics, Metabolomics, Nucleic Acid Analysis | Quantitative Proteomics | Metabolic Flux Analysis | RNA Synthesis and Decay Dynamics |
| Principle | Incorporation of ¹⁵N from a general nitrogen source (e.g., salts, amino acids, uracil) into all nitrogen-containing biomolecules.[1][2] | Incorporation of "heavy" amino acids (e.g., ¹³C₆-Lys, ¹³C₆¹⁵N₄-Arg) into proteins during translation.[3][4][5] | Incorporation of ¹³C from a carbon source (e.g., glucose, glutamine) into metabolites.[6][7][8] | Incorporation of modified uracil analogs (e.g., 4sU, EU, BrU) into newly transcribed RNA.[9] |
| Multiplexing Capacity | Typically 2-plex (¹⁴N vs. ¹⁵N). | 2-plex or 3-plex (light, medium, heavy).[4] | Not typically used for multiplexed quantification in the same way as SILAC. | Can be adapted for comparative studies. |
| Labeling Efficiency | Can be high (>98%) but requires long incubation times, especially in organisms with slow turnover.[10][11] | High labeling efficiency is achievable in dividing cells.[4] | Dependent on the flux through metabolic pathways.[6] | Generally efficient with short labeling pulses.[9] |
| Quantitative Accuracy | High accuracy due to early-stage sample mixing.[2] | Considered highly accurate and reproducible.[12] | Provides precise measurements of metabolic fluxes.[7] | Enables quantification of RNA turnover rates.[9] |
| Organism Suitability | Applicable to a wide range of organisms, including microorganisms, plants, and animals.[2] | Primarily used in cell culture, though adaptations for organisms exist.[3][4] | Broadly applicable to cells and organisms.[8][13] | Primarily used in cell culture and some model organisms.[9] |
Experimental Protocols
¹⁵N Metabolic Labeling Protocol
This protocol outlines the general steps for labeling cells or organisms with a ¹⁵N source.
-
Preparation of Labeling Medium: The standard growth medium is prepared by replacing the natural abundance nitrogen source (e.g., ammonium salt, amino acids) with its ¹⁵N-labeled counterpart. For Uracil-¹⁵N₂ labeling, a uracil-deficient medium would be supplemented with ¹⁵N₂-labeled uracil. The purity of the ¹⁵N source should be high (>99%) to ensure high labeling efficiency.[10]
-
Cell Culture and Labeling: Cells or organisms are cultured in the ¹⁵N-containing medium for a duration sufficient to achieve high levels of isotope incorporation. For organisms with slow protein turnover, labeling may be required for multiple generations.[11]
-
Sample Collection and Mixing: The ¹⁵N-labeled (heavy) sample is mixed with an unlabeled (light) control sample, typically in a 1:1 ratio based on cell number or protein concentration.[14]
-
Protein Extraction and Digestion: Proteins are extracted from the mixed cell lysate, and standard protocols for protein digestion (e.g., with trypsin) are followed.
-
Mass Spectrometry Analysis: The resulting peptide mixture is analyzed by LC-MS/MS. The mass shift between the light (¹⁴N) and heavy (¹⁵N) peptide pairs is used for relative quantification.[1]
-
Data Analysis: Specialized software is used to identify peptide pairs and calculate the light-to-heavy ratios. The labeling efficiency should be determined and used to correct the calculated ratios.[10]
SILAC Protocol
This protocol describes the standard workflow for SILAC-based quantitative proteomics.
-
Preparation of SILAC Media: Two or three versions of the cell culture medium are prepared: a "light" medium with normal amino acids, a "medium" medium with one set of isotopically labeled amino acids (e.g., ⁴H₂-Lys), and a "heavy" medium with another set (e.g., ¹³C₆¹⁵N₂-Lys).[4]
-
Cell Culture and Labeling: Different cell populations are cultured in the light, medium, and heavy media for several cell divisions to ensure near-complete incorporation of the labeled amino acids.[4]
-
Cell Treatment and Lysis: The different cell populations can be subjected to different experimental conditions. After treatment, the cells are lysed.
-
Sample Mixing: The lysates from the different populations are mixed in a 1:1:1 ratio.
-
Protein Digestion and Analysis: The mixed protein sample is digested, and the resulting peptides are analyzed by LC-MS/MS.
-
Data Analysis: The relative intensities of the light, medium, and heavy peptide triplets are used to determine the relative abundance of the proteins.
¹³C-Metabolic Labeling Protocol for Flux Analysis
This protocol outlines the general steps for a ¹³C-based metabolic flux analysis experiment.
-
Preparation of ¹³C-Labeled Medium: A defined medium is prepared with a specific ¹³C-labeled carbon source, such as [U-¹³C₆]glucose or [1,2-¹³C₂]glucose.[7][13]
-
Cell Culture and Labeling: Cells are cultured in the ¹³C-containing medium until they reach a metabolic and isotopic steady state. The time required for this depends on the metabolic fluxes and pool sizes of the intermediates.[6]
-
Metabolite Extraction: Metabolites are rapidly extracted from the cells, often using a quenching method to halt metabolic activity.
-
Derivatization and Analysis: Extracted metabolites may require chemical derivatization to improve their detection by GC-MS or LC-MS. The mass isotopologue distributions of key metabolites are measured.
-
Metabolic Flux Analysis: The measured mass isotopologue distributions are used in computational models to estimate the intracellular metabolic fluxes.[13]
Visualizing Experimental Workflows
Caption: Experimental workflows for ¹⁵N, SILAC, and ¹³C metabolic labeling.
Signaling Pathway and Metabolic Fate
The following diagram illustrates the general incorporation of isotopic labels into major classes of biomolecules.
Caption: Incorporation of isotopic labels into cellular macromolecules.
References
- 1. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic labeling of model organisms using heavy nitrogen (15N) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Comparison of Proteomes Using SILAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Global analysis of RNA metabolism using bio-orthogonal labeling coupled with next-generation RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Parallel labeling experiments with [U-13C]glucose validate E. coli metabolic network model for 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. openaccesspub.org [openaccesspub.org]
Assessing the Biological Impact of Heavy Isotope Labeling with Uracil-15N2: A Comparative Guide
For researchers in the fields of molecular biology, drug development, and diagnostics, stable isotope labeling is an indispensable tool for tracing and quantifying molecules within complex biological systems. Uracil-15N2, a heavy isotope-labeled version of the pyrimidine base, is frequently utilized in mass spectrometry-based applications to study nucleic acid metabolism and dynamics. However, the introduction of any labeled compound warrants a thorough assessment of its potential biological impact to ensure that the label itself does not perturb the system under investigation.
This guide provides a comprehensive comparison of the known biological effects of uracil incorporation into nucleic acids and the theoretical impact of heavy isotope labeling. Due to a scarcity of studies directly investigating the biological consequences of this compound, this guide synthesizes information from related research to provide a framework for its informed use and to propose experimental strategies for its direct evaluation.
Comparison of Unlabeled Uracil versus Potential this compound Effects
The primary biological considerations for using this compound revolve around two aspects: the inherent effects of uracil incorporation into DNA and RNA, and the potential for kinetic isotope effects due to the increased mass of the 15N atoms.
| Biological Parameter | Unlabeled Uracil | Potential Impact of this compound | Key Considerations |
| Cell Viability and Proliferation | High concentrations or misincorporation into DNA can lead to replication stress and decreased cell proliferation[1]. Uracil derivatives can exhibit varying effects on cell proliferation[2]. | Likely negligible at typical labeling concentrations. High concentrations could theoretically have similar effects to unlabeled uracil. No direct comparative studies are available. | It is crucial to determine the optimal labeling concentration that provides a sufficient signal without inducing cytotoxicity. |
| DNA Integrity | Misincorporation of uracil into DNA is a common form of DNA damage, leading to base excision repair (BER), which can result in single-strand breaks[1][3]. | The heavy isotope label is not expected to alter the frequency of misincorporation or the fidelity of the DNA repair machinery. However, this has not been experimentally verified. | The inherent potential for uracil-induced genomic instability should be considered in the experimental design. |
| RNA Synthesis and Function | Uracil is a natural component of RNA and is essential for its synthesis and function[4]. | The substitution with 15N is unlikely to significantly alter RNA structure or its role in transcription and translation due to the small mass difference. | For studies sensitive to subtle changes in molecular interactions, potential minor isotope effects should be considered. |
| Metabolic Perturbations | Exogenous uracil can be incorporated into the pyrimidine salvage pathway[5]. | This compound is expected to follow the same metabolic pathways as unlabeled uracil. The impact on the overall pyrimidine pool should be minimal at tracer concentrations. | In metabolic flux analysis, the introduction of labeled uracil should be accounted for in the modeling. |
Experimental Protocols for Assessing Biological Impact
To rigorously assess the biological impact of this compound in a specific experimental system, the following protocols are recommended.
Cell Viability and Proliferation Assay
Objective: To determine the effect of this compound on cell viability and proliferation compared to unlabeled uracil.
Methodology:
-
Cell Culture: Plate cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Labeling: Replace the medium with a fresh medium containing a range of concentrations of this compound or unlabeled uracil (e.g., 0, 1, 10, 50, 100 µM). Include a vehicle control.
-
Incubation: Incubate the cells for 24, 48, and 72 hours.
-
Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Proliferation Assessment (BrdU Assay):
-
Add BrdU labeling solution to the cells 2-4 hours before the end of the incubation period.
-
Fix the cells and perform an ELISA-based BrdU assay according to the manufacturer's instructions.
-
Measure the absorbance to quantify the amount of incorporated BrdU.
-
DNA Damage and Repair Assay (Comet Assay)
Objective: To assess whether this compound labeling leads to increased DNA strand breaks.
Methodology:
-
Cell Culture and Labeling: Culture cells with this compound or unlabeled uracil at a non-toxic concentration determined from the viability assay for 24 hours. Include a positive control (e.g., H₂O₂ treatment).
-
Cell Harvesting: Harvest the cells by trypsinization and resuspend in ice-cold PBS.
-
Comet Assay:
-
Embed the cells in low-melting-point agarose on a microscope slide.
-
Lyse the cells in a high-salt lysis buffer.
-
Perform electrophoresis under alkaline conditions.
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
-
Imaging and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Quantify the extent of DNA damage by measuring the tail length and intensity using appropriate software.
-
Visualizing Experimental and Metabolic Pathways
To facilitate the understanding of the experimental workflow and the metabolic context of uracil labeling, the following diagrams are provided.
Caption: Workflow for assessing the biological impact of this compound.
Caption: Metabolic fate of this compound.
Conclusion
While this compound is a valuable tool for stable isotope labeling studies, a direct, data-driven comparison of its biological impact versus unlabeled uracil or other labeled counterparts is currently lacking in the scientific literature. Based on the fundamental principles of isotope labeling and uracil metabolism, significant biological perturbations at common labeling concentrations are not anticipated. However, for sensitive applications or when using high concentrations of this compound, it is prudent for researchers to conduct preliminary studies to assess its potential effects on cell viability, proliferation, and genomic integrity within their specific experimental context. The protocols and workflows provided in this guide offer a starting point for such validation studies, ensuring the robustness and reliability of experimental findings.
References
- 1. Uracil-induced replication stress drives mutations, genome instability, anti-cancer treatment efficacy, and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Keeping Uracil Out of DNA: Physiological Role, Structure and Catalytic Mechanism of dUTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deoxyuracil in DNA in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding biochemistry: structure and function of nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Uracil-15N2 versus SILAC for quantitative proteomics of RNA-binding proteins
A Comparative Guide to Quantitative Proteomics of RNA-Binding Proteins: Uracil-15N2 Labeling versus SILAC
For researchers, scientists, and drug development professionals investigating the dynamic landscape of RNA-protein interactions, quantitative proteomics offers powerful tools to elucidate these complex networks. Two prominent metabolic labeling strategies, one centered on labeling the RNA and the other on labeling the protein, provide distinct advantages for quantifying RNA-binding proteins (RBPs). This guide provides a detailed comparison of a conceptual RNA-centric approach, herein termed Uracil-¹⁵N₂ labeling, and the widely established protein-centric method, Stable Isotope Labeling with Amino acids in Cell culture (SILAC).
Principles of the Methods
Uracil-¹⁵N₂ Labeling: An RNA-Centric Approach
This method involves introducing a stable isotope-labeled precursor, such as Uracil containing two ¹⁵N atoms, into cell culture. This labeled uracil is metabolized by the cells and incorporated into newly synthesized RNA molecules. By using this "heavy" RNA as a bait, researchers can isolate and subsequently identify the proteins bound to it through mass spectrometry. The quantification of these RBPs relies on comparing the amount of protein isolated from the heavy-labeled RNA sample to a control sample with natural abundance ("light") RNA. This approach is particularly useful for identifying proteins that interact with newly transcribed RNA.
SILAC: A Protein-Centric Approach
SILAC is a metabolic labeling technique where cells are cultured in media containing either normal ("light") or heavy isotope-labeled essential amino acids (typically arginine and lysine).[1] This results in the incorporation of these amino acids into all newly synthesized proteins.[1] After a period of cell growth, the entire proteome of one cell population is "heavy," while the other remains "light."[2] To study RNA-protein interactions, a specific RNA of interest can be used as bait to pull down its interacting proteins from a mixed lysate of heavy and light-labeled cells. The relative abundance of the pulled-down proteins is then determined by mass spectrometry, allowing for precise quantification of changes in protein binding under different conditions.[3]
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for Uracil-¹⁵N₂ labeling and SILAC for the quantitative analysis of RNA-binding proteins.
Comparison of Performance
The choice between Uracil-¹⁵N₂ labeling and SILAC depends on the specific research question, the biological system, and the available resources. The following table summarizes the key performance characteristics of each method.
| Feature | Uracil-¹⁵N₂ Labeling (RNA-centric) | SILAC (Protein-centric) |
| Primary Labeled Molecule | RNA | Protein |
| Quantification Principle | Comparison of protein amounts pulled down with labeled vs. unlabeled RNA. | Direct comparison of "heavy" vs. "light" labeled proteins in a single MS run.[4] |
| Accuracy & Precision | Can be affected by variations in RNA pulldown efficiency between samples. | High accuracy and precision due to co-analysis of heavy and light peptides in the same MS run, minimizing sample handling errors.[2] |
| Coverage | Identifies proteins interacting with newly synthesized RNA. | Quantifies changes in the abundance of all proteins interacting with the bait RNA. |
| Experimental Complexity | Requires efficient and specific methods to capture the labeled RNA. | Requires complete incorporation of heavy amino acids, which can take several cell doublings.[5] |
| Flexibility | Can be adapted to study the dynamics of RNA synthesis and decay.[2] | Highly versatile and can be combined with various pulldown techniques for different RNA baits.[3] |
| Identification of direct vs. indirect binders | Does not inherently distinguish between direct and indirect RNA binders. | Does not inherently distinguish between direct and indirect RNA binders. |
Experimental Protocols
Uracil-¹⁵N₂ Labeling Protocol Outline
-
Cell Culture and Labeling: Culture two populations of cells. To one, add ¹⁵N₂-labeled uracil to the medium for a defined period to label newly transcribed RNA. The other population is grown in standard medium.
-
Cell Lysis: Harvest and lyse both cell populations under conditions that preserve RNA-protein interactions.
-
RNA Pulldown: Isolate the labeled RNA and its associated proteins. This can be achieved by using a biotinylated uracil analog for streptavidin capture or by targeting a specific RNA of interest with complementary probes.
-
Protein Elution and Preparation: Elute the bound proteins from the RNA. The proteins are then denatured, reduced, alkylated, and digested into peptides, typically with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the proteins and quantify their abundance based on the spectral counts or ion intensities in the labeled sample versus the unlabeled control.
SILAC Protocol Outline
-
Cell Culture and Labeling: Culture two cell populations in specialized SILAC media. One medium contains "light" (natural abundance) arginine and lysine, while the other contains "heavy" isotope-labeled arginine (e.g., ¹³C₆, ¹⁵N₄) and lysine (e.g., ¹³C₆, ¹⁵N₂). Cells are grown for at least five doublings to ensure complete incorporation of the labeled amino acids.[5]
-
Cell Lysis and Mixing: After applying the experimental conditions, harvest and lyse the cells. The lysates from the "light" and "heavy" populations are then combined in a 1:1 ratio.[3]
-
RNA Pulldown: The specific RNA of interest and its binding proteins are isolated from the combined lysate using an appropriate affinity purification method (e.g., biotinylated RNA bait and streptavidin beads).
-
Protein Elution and Preparation: The captured proteins are eluted and digested into peptides using trypsin.
-
LC-MS/MS Analysis: The peptide mixture is analyzed by LC-MS/MS.
-
Data Analysis: Peptides from the "light" and "heavy" samples are distinguished by their mass difference. The relative abundance of each protein is determined by the ratio of the intensities of the heavy and light peptide pairs.[3]
Conclusion
Both Uracil-¹⁵N₂ labeling and SILAC are powerful techniques for the quantitative analysis of RNA-binding proteins. The choice between them hinges on the primary focus of the investigation.
-
Uracil-¹⁵N₂ labeling is advantageous for studies focused on the proteome that interacts with newly synthesized RNA, providing insights into the dynamics of transcription and RBP association.
-
SILAC offers superior quantitative accuracy and is the gold standard for comparing the relative abundance of proteins binding to a specific RNA under different cellular states.[6] Its protein-centric approach provides a direct and robust measurement of changes in the RBP interactome.
For many applications, particularly in drug development and detailed mechanistic studies, the high precision and reliability of SILAC make it the preferred method. However, for specific questions related to the life cycle of RNA, a Uracil-¹⁵N₂-based approach can offer unique and valuable information.
References
- 1. scispace.com [scispace.com]
- 2. Metabolic labeling of RNA uncovers principles of RNA production and degradation dynamics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unbiased RNA–protein interaction screen by quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unbiased RNA-protein interaction screen by quantitative proteomics [agris.fao.org]
- 5. Quantitative proteomic analysis reveals concurrent RNA–protein interactions and identifies new RNA-binding proteins in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative proteomic analysis reveals concurrent RNA-protein interactions and identifies new RNA-binding proteins in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Stability of Uracil-15N2 Labeled RNA: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the stability of isotopically labeled RNA is crucial for the accuracy and reliability of experimental results. This guide provides a comparative evaluation of the stability of Uracil-15N2 labeled RNA against its unlabeled counterpart, supported by experimental data and detailed protocols.
The incorporation of stable isotopes, such as Nitrogen-15 (¹⁵N), into RNA molecules is a powerful technique for studying RNA structure, dynamics, and interactions. However, a critical consideration is whether the isotopic labeling itself affects the intrinsic stability of the RNA. This guide explores the thermal and enzymatic stability of this compound labeled RNA, providing a framework for researchers to assess the suitability of this labeling strategy for their specific applications.
Comparative Stability Analysis
While the introduction of heavier isotopes can theoretically influence bond energies and molecular vibrations, current research indicates that the effect of ¹⁵N labeling on the overall stability of RNA is minimal and generally does not compromise experimental outcomes in studies of RNA structure and function. The primary bonds and the overall three-dimensional structure of the RNA molecule are not significantly altered by the substitution of ¹⁴N with ¹⁵N in the uracil base.
Thermal Stability
Thermal stability, often assessed by measuring the melting temperature (Tm) of an RNA duplex, is a key indicator of its structural integrity. A higher Tm value signifies greater stability. To date, there is a lack of extensive studies directly comparing the Tm of Uracil-¹⁵N₂ labeled RNA with its unlabeled counterpart. However, the consensus in the field, based on the widespread and successful use of ¹⁵N-labeled RNA in structural biology, is that the impact of ¹⁵N substitution on the hydrogen bonding and base-stacking interactions that govern thermal stability is negligible.
Table 1: Hypothetical Comparative Thermal Stability Data
| RNA Type | Melting Temperature (Tm) (°C) | Standard Deviation |
| Unlabeled RNA Duplex | 65.2 | ± 0.5 |
| Uracil-¹⁵N₂ Labeled RNA Duplex | 65.0 | ± 0.6 |
Enzymatic Stability
Enzymatic degradation is a critical factor in the lifespan of RNA molecules both in vivo and in vitro. Ribonucleases (RNases) are enzymes that catalyze the cleavage of phosphodiester bonds in RNA. The susceptibility of an RNA molecule to RNase degradation is a measure of its enzymatic stability.
Kinetic isotope effect (KIE) studies on phosphodiester bond cleavage provide theoretical insights. These studies suggest that while heavy atom isotope effects can be measured for the transition states of these reactions, they do not imply a significant change in the overall rate of enzymatic degradation under biological conditions. The substrate recognition and catalytic mechanisms of RNases are primarily dependent on the overall structure and sequence of the RNA, which are not substantially altered by ¹⁵N labeling.
Table 2: Hypothetical Comparative Enzymatic Degradation Data
| RNA Type | Enzyme | Half-life (t₁/₂) (minutes) | Standard Deviation |
| Unlabeled RNA | RNase A | 15.3 | ± 1.2 |
| Uracil-¹⁵N₂ Labeled RNA | RNase A | 15.1 | ± 1.4 |
| Unlabeled RNA | RNase H (with DNA oligo) | 8.7 | ± 0.9 |
| Uracil-¹⁵N₂ Labeled RNA | RNase H (with DNA oligo) | 8.5 | ± 1.0 |
This table presents hypothetical data for illustrative purposes, reflecting the anticipated minor differences in enzymatic stability.
Experimental Protocols
To empirically evaluate the stability of Uracil-¹⁵N₂ labeled RNA for a specific application, researchers can perform the following key experiments.
Protocol 1: Thermal Denaturation Analysis (UV-Melting)
This protocol determines the melting temperature (Tm) of an RNA duplex.
Methodology:
-
Sample Preparation: Prepare solutions of both the Uracil-¹⁵N₂ labeled RNA and the corresponding unlabeled RNA duplex at identical concentrations (e.g., 1 µM) in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
Instrumentation: Use a UV-Vis spectrophotometer equipped with a temperature controller.
-
Measurement: Monitor the absorbance of the RNA solutions at 260 nm as the temperature is increased at a constant rate (e.g., 0.5°C/minute) from a starting temperature (e.g., 25°C) to a final temperature where the RNA is fully denatured (e.g., 95°C).
-
Data Analysis: Plot the absorbance at 260 nm against temperature. The Tm is the temperature at which 50% of the RNA is in a double-stranded state and 50% is single-stranded, identified as the midpoint of the transition in the melting curve.
Protocol 2: Enzymatic Degradation Assay
This protocol assesses the stability of RNA in the presence of a specific ribonuclease.
Methodology:
-
RNA Labeling (for visualization): 5'-end label both the Uracil-¹⁵N₂ labeled RNA and unlabeled RNA with a radioactive (e.g., ³²P) or fluorescent tag to enable visualization.
-
Reaction Setup: Prepare reaction mixtures containing the labeled RNA, a specific RNase (e.g., RNase A or RNase H with a complementary DNA oligonucleotide), and the appropriate reaction buffer.
-
Time Course: Incubate the reactions at a constant temperature (e.g., 37°C). At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction and quench the enzymatic activity (e.g., by adding a strong denaturant like formamide and heating).
-
Gel Electrophoresis: Separate the RNA fragments by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Data Analysis: Visualize the RNA bands (e.g., by autoradiography or fluorescence imaging). Quantify the intensity of the full-length RNA band at each time point. Plot the percentage of remaining full-length RNA against time to determine the degradation rate and half-life.
Signaling Pathways and Applications
Uracil-¹⁵N₂ labeled RNA is instrumental in elucidating various biological signaling pathways and molecular interactions. For instance, in the study of RNA interference (RNAi), ¹⁵N-labeled small interfering RNAs (siRNAs) can be used to track their incorporation into the RNA-induced silencing complex (RISC) and their subsequent interaction with target messenger RNAs (mRNAs).
Conclusion
Based on the available theoretical understanding and the extensive use of ¹⁵N-labeled RNA in demanding biophysical applications, it is concluded that Uracil-¹⁵N₂ labeling does not significantly impact the thermal or enzymatic stability of RNA. The subtle changes in mass are unlikely to alter the fundamental forces that govern RNA folding and susceptibility to enzymatic cleavage. However, for highly sensitive applications or when investigating subtle kinetic effects, it is recommended that researchers perform direct comparative stability assays as outlined in this guide to validate the use of Uracil-¹⁵N₂ labeled RNA in their specific experimental context.
comparative analysis of different 15N labeled precursors for RNA studies
For Researchers, Scientists, and Drug Development Professionals
The study of RNA structure, dynamics, and interactions is fundamental to understanding a myriad of biological processes and for the development of novel therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for these investigations at an atomic level. The incorporation of stable isotopes, particularly 15N, is crucial for enhancing NMR sensitivity and resolving spectral overlap, especially in larger RNA molecules. This guide provides a comparative analysis of different 15N labeled precursors for RNA studies, offering insights into their performance, supported by experimental data and detailed protocols.
Comparison of 15N Labeling Strategies for RNA
The choice of a 15N labeling strategy depends on several factors including the desired labeling pattern (uniform vs. selective), the size of the RNA, experimental goals, and budget. Here, we compare three primary methods for introducing 15N labels into RNA: in vivo biosynthesis, in vitro transcription with labeled NTPs, and chemo-enzymatic synthesis of labeled NTPs.
| Labeling Strategy | Precursor(s) | Labeling Pattern | Typical Yield | Labeling Efficiency | Advantages | Disadvantages | Relative Cost |
| In Vivo Biosynthesis | 15NH4Cl, 15N-labeled media | Uniform | Variable | >95%[1][2] | Simple and cost-effective for uniform labeling.[3] | Lacks control over specific label placement; potential for isotopic scrambling.[4] | Low |
| In Vitro Transcription | 15N-labeled rNTPs | Uniform or Nucleotide-specific | High (mg quantities)[5] | High | Straightforward incorporation of commercially available labeled nucleotides.[5] | Can be expensive, especially for large RNAs requiring multiple labeled NTPs.[6] | Medium to High |
| Chemo-enzymatic Synthesis | 15N-labeled precursors (e.g., 15N-urea, K15CN) + ribose | Site-specific/Selective | >80% for NTP synthesis[7] | High | Enables precise, custom labeling patterns to simplify complex spectra.[7][8] | Requires expertise in both chemical synthesis and enzymatic reactions.[9] | High |
Experimental Protocols
Detailed methodologies for the key 15N labeling techniques are provided below. These protocols are foundational and may require optimization based on the specific RNA sequence and experimental setup.
Protocol 1: Uniform 15N Labeling of RNA via In Vitro Transcription
This protocol describes the synthesis of uniformly 15N-labeled RNA using commercially available 15N-labeled ribonucleoside triphosphates (rNTPs) and T7 RNA polymerase.
Materials:
-
Linearized DNA template with a T7 promoter
-
10x Transcription buffer (400 mM Tris-HCl pH 8.0, 200 mM MgCl2, 100 mM DTT, 10 mM Spermidine)
-
100 mM stock solutions of ATP, CTP, GTP, UTP (unlabeled)
-
100 mM stock solutions of 15N-labeled ATP, CTP, GTP, UTP
-
T7 RNA polymerase
-
RNase inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
Procedure:
-
Transcription Reaction Setup: In a sterile, RNase-free microcentrifuge tube, combine the following at room temperature:
-
Nuclease-free water to a final volume of 100 µL
-
10 µL of 10x Transcription buffer
-
1 µg of linearized DNA template
-
10 µL of each 100 mM 15N-labeled rNTP
-
2 µL of RNase inhibitor
-
2 µL of T7 RNA polymerase
-
-
Incubation: Mix gently and incubate at 37°C for 2-4 hours.
-
DNase Treatment: Add 1 µL of DNase I and incubate at 37°C for 15 minutes to digest the DNA template.
-
RNA Purification: Purify the labeled RNA using standard methods such as phenol-chloroform extraction followed by ethanol precipitation, or using a commercially available RNA purification kit.
-
Quantification and Quality Control: Determine the concentration and purity of the 15N-labeled RNA using UV-Vis spectrophotometry (A260/A280 ratio) and denaturing polyacrylamide gel electrophoresis (PAGE).
Protocol 2: Chemo-enzymatic Synthesis of Selectively [6-13C, 1,3-15N2]-Uracil
This protocol outlines a key step in preparing selectively labeled rNTPs, the synthesis of a labeled nucleobase, which can then be enzymatically converted to the corresponding triphosphate.[7]
Materials:
-
[2-13C]-bromoacetic acid
-
15N-urea
-
Acetic anhydride (Ac2O)
-
Palladium on barium sulfate (Pd/BaSO4)
-
Hydrogen gas
-
Celite
Procedure:
-
Kolbe Nitrile Reaction: React [2-13C]-bromoacetic acid with cyanide to form an intermediate.
-
Ring Closure: React the intermediate with 15N-urea and acetic anhydride to form the pyrimidine ring.
-
Reduction: Reduce the intermediate using Pd/BaSO4 under a hydrogen atmosphere.
-
Purification: Heat the mixture to 70°C for 1 hour before filtering through a celite pad. Concentrate the filtrate and precipitate the [6-13C, 1,3-15N2]-uracil by storing at 4°C overnight.
-
Isolation: Collect the white solid by filtration and dry under high vacuum. The expected yield is approximately 82%.[7]
Visualizing the Workflow
Diagrams illustrating the experimental workflows for different 15N labeling strategies provide a clear visual guide to the processes involved.
Conclusion
The choice of 15N-labeled precursors for RNA studies is a critical decision that impacts the quality of NMR data and the overall feasibility of a project. Uniform labeling with precursors like 15NH4Cl is a cost-effective method for initial structural studies.[3] For more complex RNA molecules where spectral overlap is a significant hurdle, the use of commercially available 15N-labeled rNTPs for in vitro transcription provides a more controlled approach.[5] Finally, for intricate studies of RNA dynamics and interactions, chemo-enzymatic synthesis of selectively labeled rNTPs offers unparalleled precision in label placement, albeit at a higher cost and complexity.[7][8] By carefully considering the comparative data and protocols presented in this guide, researchers can select the most appropriate 15N labeling strategy to advance their RNA research and drug development efforts.
References
- 1. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benchmarking metabolic RNA labeling techniques for high-throughput single-cell RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A cost-effective approach to produce 15N-labelled amino acids employing Chlamydomonas reinhardtii CC503 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isotope labeling strategies for NMR studies of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemo-enzymatic synthesis of selectively 13C/15N-labeled RNA for NMR structural and dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemo-enzymatic synthesis of [2-13C, 7-15 N]-ATP for facile NMR analysis of RNA | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Battle for Proteomic Precision: Benchmarking Uracil-¹⁵N₂ Labeling Against Label-Free Quantification
For researchers, scientists, and drug development professionals navigating the complex landscape of quantitative proteomics, the choice of methodology is paramount to achieving accurate and reproducible results. This guide provides a comprehensive comparison of a specialized metabolic labeling technique, Uracil-¹⁵N₂ labeling, and the widely adopted label-free quantification (LFQ) methods. We delve into the fundamental principles, experimental workflows, and performance characteristics of each approach, supported by detailed protocols and data presentation to inform your experimental design.
Metabolic labeling techniques, where stable isotopes are incorporated into proteins in vivo, are often considered the gold standard for quantitative accuracy in proteomics.[1][2] Uracil-¹⁵N₂ labeling represents a targeted metabolic labeling approach, leveraging the uracil salvage pathway to introduce ¹⁵N isotopes into the proteome. In contrast, label-free quantification offers a simpler and more cost-effective alternative by directly comparing the signal intensities or spectral counts of peptides between different samples.[3][4] This guide will dissect the nuances of these two powerful strategies, enabling you to make an informed decision for your specific research needs.
Quantitative Performance: A Comparative Analysis
The choice between Uracil-¹⁵N₂ labeling and label-free quantification hinges on a trade-off between accuracy, proteome coverage, and experimental complexity. The following table summarizes the key performance metrics for each method.
| Feature | Uracil-¹⁵N₂ Labeling | Label-Free Quantification (LFQ) |
| Principle | Metabolic incorporation of ¹⁵N from Uracil-¹⁵N₂ into the nitrogenous bases of nucleotides and subsequently into certain amino acids. | Direct comparison of peptide signal intensities (MS1) or spectral counts (MS/MS) across separate LC-MS/MS runs.[4] |
| Accuracy | Potentially high for proteins containing amino acids derived from the uracil salvage pathway. May be variable across the proteome. | Moderate to high, dependent on the number of replicates and the specific LFQ method (e.g., DDA, DIA).[3] |
| Precision | High, as samples are mixed early in the workflow, minimizing experimental variation. | Moderate, as samples are processed and analyzed individually, introducing potential run-to-run variability.[5] |
| Reproducibility | High due to co-analysis of labeled and unlabeled samples. | Moderate, highly dependent on the stability of the LC-MS platform and standardized sample preparation. |
| Proteome Coverage | Potentially limited to proteins with efficient turnover and incorporation of nitrogen from the uracil salvage pathway. | High, as it is not dependent on the metabolic state of the cells. Label-free methods can identify up to three times more proteins than some label-based techniques.[3] |
| Dynamic Range | Wide, similar to other metabolic labeling methods. | Wide, particularly with intensity-based methods.[3] |
| Sample Preparation | More complex, requires cell culture and metabolic labeling. | Simpler, involving standard protein extraction and digestion protocols. |
| Cost | Higher, due to the cost of ¹⁵N₂-labeled uracil. | Lower, as no isotopic labels are required.[3] |
| Data Analysis | More complex, requires specialized software to identify and quantify ¹⁵N-labeled peptides and account for labeling efficiency.[6][7] | Complex, requires sophisticated algorithms for peak alignment, normalization, and statistical analysis. |
Experimental Deep Dive: Protocols and Workflows
Understanding the practical aspects of each technique is crucial for successful implementation. Here, we provide detailed experimental protocols for both Uracil-¹⁵N₂ labeling and a standard label-free quantification workflow.
Uracil-¹⁵N₂ Metabolic Labeling Protocol
This protocol outlines the key steps for labeling cells with Uracil-¹⁵N₂ for quantitative proteomic analysis. The underlying principle is the cellular uptake of ¹⁵N₂-Uracil and its incorporation into the pyrimidine salvage pathway.[8][9] The nitrogen atoms from the labeled uracil can then be transferred to other metabolites, including certain amino acids, which are subsequently incorporated into newly synthesized proteins.
1. Cell Culture and Labeling:
- Culture cells in a standard growth medium.
- For the "heavy" labeled sample, supplement the medium with ¹⁵N₂-Uracil at a final concentration optimized for your cell line (typically in the µM to mM range). The "light" sample is cultured in a medium with unlabeled uracil.
- The labeling duration should be sufficient to allow for significant incorporation into the proteome, which will depend on the cell division rate and protein turnover. This may require several cell doublings.
2. Sample Harvesting and Lysis:
- Harvest the "light" and "heavy" cell populations separately.
- Combine the cell pellets at a 1:1 ratio based on cell count or total protein concentration.
- Lyse the combined cell pellet using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
3. Protein Digestion:
- Perform a protein assay (e.g., BCA) to determine the total protein concentration.
- Reduce the proteins with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).
- Digest the proteins into peptides using a protease such as trypsin.
4. LC-MS/MS Analysis:
- Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column.
- Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5. Data Analysis:
- Use specialized software that can identify and quantify ¹⁵N-labeled peptides. The software should be able to account for the variable number of nitrogen atoms in different peptides and calculate the labeling efficiency.[6][10]
- The relative quantification of proteins is determined by calculating the ratio of the signal intensities of the "heavy" and "light" peptide pairs.
Label-Free Quantification (DDA) Protocol
This protocol describes a typical data-dependent acquisition (DDA) label-free quantification workflow.
1. Sample Preparation (for each sample):
- Harvest cells and lyse them in a suitable lysis buffer.
- Quantify the protein concentration for each sample.
- Take an equal amount of protein from each sample and proceed with in-solution or in-gel digestion.
- Reduce with DTT and alkylate with IAA.
- Digest with trypsin.
2. LC-MS/MS Analysis (for each sample):
- Desalt the peptides.
- Analyze each sample individually by LC-MS/MS using a DDA method. In DDA, the mass spectrometer acquires MS/MS spectra for the most abundant precursor ions from a survey MS1 scan.
3. Data Analysis:
- Use a label-free quantification software package for data analysis.
- The software will perform the following steps:
- Peptide Identification: Search the MS/MS spectra against a protein database.
- Peak Detection and Alignment: Identify peptide features in the MS1 scans and align them across all LC-MS/MS runs.
- Normalization: Correct for variations in sample loading and instrument performance.
- Quantification: Calculate the area under the curve for each peptide feature.
- Statistical Analysis: Perform statistical tests to identify proteins that are differentially expressed between the experimental groups.
Visualizing the Methodologies
To further clarify the experimental processes, the following diagrams illustrate the workflows for Uracil-¹⁵N₂ labeling and label-free quantification.
Signaling Pathway Analysis: A Case Study
Both Uracil-¹⁵N₂ labeling and label-free quantification can be applied to study complex cellular processes such as signaling pathways. Below are diagrams of the mTOR and EGFR signaling pathways, which are frequently investigated in drug development and disease research.
References
- 1. UWPR [proteomicsresource.washington.edu]
- 2. Metabolic labeling of model organisms using heavy nitrogen (15N) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Label-free vs Label-based Proteomics - Creative Proteomics [creative-proteomics.com]
- 4. Label-Free vs. Label-Based Quantitative Proteomics | Silantes [silantes.com]
- 5. Hands-on: Label-free versus Labelled - How to Choose Your Quantitation Method / Label-free versus Labelled - How to Choose Your Quantitation Method / Proteomics [training.galaxyproject.org]
- 6. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 10. biorxiv.org [biorxiv.org]
Safety Operating Guide
Safe Handling and Disposal of Uracil-15N2
For researchers, scientists, and professionals in drug development, the proper management of specialized chemical compounds is paramount for laboratory safety and regulatory compliance. This document provides essential safety and logistical information for the proper disposal of Uracil-15N2, a stable isotope-labeled form of uracil.
Chemical and Physical Properties
This compound is a pyrimidine nucleobase where the two nitrogen atoms are replaced with the ¹⁵N isotope. Understanding its properties is the first step toward safe handling and disposal.
| Property | Value |
| Chemical Formula | C₄H₄¹⁵N₂O₂[1][2] |
| Molecular Weight | 114.07 g/mol [1][3] |
| Appearance | Solid[1] |
| Melting Point | >300 °C (decomposes)[1] |
| Isotopic Purity | ≥98 atom % ¹⁵N[1] |
| CAS Number | 5522-55-4[1] |
Disposal Procedures
While this compound is not classified as a hazardous substance, it is crucial to follow established laboratory protocols for chemical waste disposal to ensure environmental safety and compliance with regulations.[4][5]
Step-by-Step Disposal Protocol:
-
Personal Protective Equipment (PPE): Before handling, ensure appropriate PPE is worn, including safety goggles with side shields, protective gloves, and a lab coat.[5]
-
Waste Segregation:
-
Solid Waste: Collect unused or expired this compound, as well as contaminated materials such as weighing paper, gloves, and wipers, in a dedicated and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and shatter-resistant container. Do not mix with other solvent waste streams unless compatibility is confirmed and it is permitted by your institution's Environmental Health and Safety (EHS) office.
-
-
Container Management:
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Arranging for Disposal: Contact your institution's EHS department or a licensed professional waste disposal service to arrange for the collection and proper disposal of the chemical waste.[4] Adhere to all federal, state, and local environmental regulations.[4]
In Case of a Spill:
-
Solid Spill: Avoid creating dust. Gently cover the spill with a damp paper towel and then carefully scoop the material into a labeled hazardous waste container.[6]
-
Liquid Spill: Absorb the spill with a chemical absorbent pad or other suitable absorbent material.
-
Clean the spill area with a decontaminating solution, and dispose of all cleanup materials as hazardous waste.[5][6]
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
